4-Iodo-1-vinyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUGBGHFOYSENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653234 | |
| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175788-58-5 | |
| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 4-Iodo-1-vinyl-1H-pyrazole"
An In-depth Technical Guide to the Synthesis of 4-Iodo-1-vinyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable and versatile building block in medicinal chemistry and materials science. The pyrazole nucleus is a privileged scaffold in drug discovery, and the presence of both an iodo group at the C4-position and a vinyl group at the N1-position offers orthogonal handles for subsequent functionalization.[1] The C-I bond is highly amenable to various palladium- and copper-catalyzed cross-coupling reactions, while the vinyl group can participate in polymerization and cycloaddition reactions.[2][3] This document explores two primary retrosynthetic pathways, evaluates the merits and challenges of each, and presents detailed, field-proven protocols for the most efficient synthetic route.
Introduction: Strategic Importance of this compound
The unique architecture of this compound makes it a highly sought-after intermediate for the construction of complex molecular libraries. The pyrazole core is a cornerstone in numerous FDA-approved drugs due to its favorable metabolic stability and ability to act as a bioisostere for amides or other aromatic rings. The strategic placement of two distinct reactive groups offers significant synthetic advantages:
-
The 4-Iodo Group: Serves as an exceptional electrophilic partner in a suite of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][3] The reactivity of the carbon-halogen bond in such reactions follows the trend C-I > C-Br > C-Cl, making the iodo-substituted pyrazole the most reactive and versatile choice for facile C-C, C-N, and C-O bond formation.[3]
-
The N-Vinyl Group: Acts as a key functional handle for polymerization to create novel materials.[2] It can also participate in cycloaddition reactions and serves as a stable, yet potentially removable, N-protecting group that can influence the electronic properties of the pyrazole ring.[2][4]
The primary challenge in synthesizing this molecule lies in the controlled and regioselective introduction of both the iodo and vinyl groups without interfering side reactions, such as halogenation of the vinyl double bond.[5]
Retrosynthetic Analysis and Strategic Planning
Two principal retrosynthetic pathways can be envisioned for the synthesis of the target molecule. The selection of the optimal route depends on factors such as reagent availability, reaction scalability, and, most critically, the management of regioselectivity and functional group compatibility.
Caption: Retrosynthetic analysis of this compound.
-
Route A (Vinylation then Iodination): This approach begins with the N-vinylation of the pyrazole ring, followed by the electrophilic iodination at the C4 position. A significant risk in this pathway is the potential for the iodinating agent to react with the electron-rich vinyl double bond, leading to undesired byproducts.[5]
-
Route B (Iodination then Vinylation): This strategy involves the initial regioselective iodination of the pyrazole ring to form the stable 4-iodo-1H-pyrazole intermediate. The vinyl group is then introduced in the final step. This route is generally preferred as it protects the sensitive vinyl functionality from the harsh conditions of electrophilic halogenation.
This guide will focus on Route B as the more robust and reliable synthetic strategy.
Synthesis via Route B: Iodination Followed by N-Vinylation
This recommended pathway is a two-step process that maximizes yield and purity by separating the two key transformations.
Caption: Recommended synthetic workflow (Route B).
Step 1: Regioselective Synthesis of 4-Iodo-1H-pyrazole
The direct electrophilic iodination of the pyrazole ring is highly regioselective for the C4 position due to the electronic properties of the heterocycle.[1] Several methods have been developed, with modern approaches prioritizing environmental compatibility ("green chemistry") and efficiency.
Comparative Analysis of Iodination Methods:
| Method | Iodinating System | Solvent | Temperature | Typical Yield | Key Advantages & Causality |
| Green Iodination | I₂ (0.5 eq) / H₂O₂ (0.6 eq) | Water | Room Temp | Good to Excellent | Environmentally benign with water as the only byproduct; H₂O₂ acts as a clean oxidant to generate the electrophilic iodine species in situ.[1][6][7] |
| NIS Iodination | N-Iodosuccinimide (NIS) | Acetonitrile or TFA/AcOH | Room Temp to 80°C | Good to Excellent | NIS is a mild and easy-to-handle solid iodinating agent. An acid catalyst like TFA is often required for less reactive (electron-deficient) pyrazoles to activate the NIS.[1][8] |
| CAN-Mediated | I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | 80°C | High | Highly effective for a broad range of substrates, including those with electron-withdrawing groups. CAN serves as a powerful in situ oxidant for iodine.[6][8][9] |
| ICl Dehydration/Iodination | Iodine Monochloride (ICl) / Li₂CO₃ | Dichloromethane | Room Temp | Moderate to Excellent | A specialized method starting from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, achieving dehydration and iodination in one pot.[10][11] |
Recommended Protocol: Green Iodination using Iodine and Hydrogen Peroxide
This protocol is selected for its operational simplicity, high yield, and favorable environmental profile.
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Deionized Water (H₂O)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
To a round-bottom flask, add pyrazole (1.0 eq) and deionized water.
-
Stir the resulting suspension at room temperature and add iodine (0.5 eq).
-
To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise over 10 minutes. The dark color of the iodine will fade as the reaction proceeds.
-
Continue stirring the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-iodo-1H-pyrazole as a solid, which can be purified further by recrystallization if necessary.[1]
Step 2: N-Vinylation of 4-Iodo-1H-pyrazole
With the stable 4-iodopyrazole intermediate in hand, the final step is the introduction of the vinyl group at the N1 position. Modern methods often rely on transition-metal catalysis, which offers milder conditions and broader substrate scope compared to older, harsher methods like reactions with acetylene at high pressure.[2]
Comparative Analysis of N-Vinylation Methods:
| Method | Vinylation System | Catalyst/Base | Solvent | Key Advantages & Causality |
| Copper-Catalyzed | Vinylsilane | CuF₂ / DMAP | DCE | Operates at room temperature without an external fluoride source. DMAP acts as both a ligand and a base, facilitating the formation of the active copper(II) complex.[12] |
| Phase Transfer Catalysis (PTC) | 1,2-Dichloroethane (DCE) | PTC (e.g., TBAB) / NaOH | Water | Involves an initial N-alkylation with DCE followed by base-mediated dehydrochlorination to form the vinyl group. This is a robust, high-yielding method.[2] |
| Ruthenium-Catalyzed Isomerization | N-Allyl Bromide then Isomerization | RuClH(CO)(PPh₃)₃ | Toluene | An indirect two-step method. First, N-allylation of the pyrazole, followed by a ruthenium-catalyzed migration of the double bond to form the N-vinyl product.[13] |
Recommended Protocol: N-Vinylation via Phase Transfer Catalysis
This method is chosen for its scalability, high yields, and avoidance of expensive or air-sensitive reagents. It proceeds via a stable 1-(2-chloroethyl) intermediate.
Materials:
-
4-Iodo-1H-pyrazole (1.0 eq)
-
1,2-Dichloroethane (DCE) (used as reagent and solvent)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB) (Phase Transfer Catalyst)
-
Water
Procedure:
-
Part A: Synthesis of 4-Iodo-1-(2-chloroethyl)-1H-pyrazole.
-
In a flask equipped with a reflux condenser, dissolve 4-iodo-1H-pyrazole (1.0 eq) and TBAB (catalytic amount) in a mixture of water and an excess of 1,2-dichloroethane.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the biphasic mixture to reflux and stir vigorously for several hours until TLC indicates consumption of the starting material.
-
Cool the reaction, separate the organic layer, and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(2-chloroethyl) intermediate.
-
-
Part B: Dehydrochlorination to this compound.
-
Dissolve the crude 4-iodo-1-(2-chloroethyl)-1H-pyrazole from Part A in a suitable solvent like ethanol.
-
Add a strong base, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC for the formation of the vinyl product.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.[2]
-
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial iodination of the pyrazole ring followed by N-vinylation. This strategic choice (Route B) circumvents potential side reactions associated with the direct iodination of a vinyl-substituted pyrazole. The "green" iodination protocol using hydrogen peroxide in water and the robust phase-transfer catalysis method for N-vinylation represent efficient, scalable, and reproducible pathways for accessing this valuable synthetic intermediate. The methodologies presented herein are grounded in established chemical principles and provide researchers with a practical guide for the successful synthesis and subsequent application of this compound in drug discovery and materials science.
References
- Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem.
- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Deriv
- Synthesis method of 1-methyl-4-iodopyrazole.
- Synthesis of 4-iodopyrazoles: A Brief Review.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
- Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed.
- Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
- Pyrazole synthesis. Organic Chemistry Portal.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Chemistry Portal.
- Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH.
- Identifying side reactions in the synthesis of iodin
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Application Notes and Protocols: 4-Iodopyrazole in C
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A Technical Guide to the Physicochemical Characterization of 4-Iodo-1-vinyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Iodo-1-vinyl-1H-pyrazole is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and material science.[1][2][3][4] Its unique structure, combining a reactive vinyl group, a functionalizable iodo-substituent, and the stable pyrazole core, makes it a prime candidate for constructing complex molecular architectures, including novel pharmaceuticals and polymers.[5][6][7] This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Given that this compound is not extensively documented in public literature, this document serves as a predictive guide and a methodological roadmap. It outlines strategies for predicting key properties based on structural analogs and details the experimental and computational protocols required for their empirical validation.
Introduction: The Scientific Case for this compound
The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] The introduction of specific substituents onto this core allows for the fine-tuning of its pharmacological and pharmacokinetic profiles.
-
The 1-Vinyl Group: This moiety serves as a key reactive handle. It can participate in various chemical transformations such as cycloadditions, polymerizations, and transition-metal-catalyzed reactions, enabling the synthesis of diverse derivatives.[5][6][8] Unlike many vinyl-substituted heterocycles, 1-vinylpyrazoles exhibit good shelf stability with no observed polymerization even after extended periods.[5]
-
The 4-Iodo Group: The iodine atom at the C-4 position is a versatile functional group. It significantly increases the molecule's synthetic utility, acting as a precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.[1][9][10] This position is crucial for building molecular complexity and exploring structure-activity relationships (SAR).
The combination of these features in a single molecule makes this compound a high-value synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides the necessary framework for achieving that understanding.
Predicted Physicochemical Properties (Based on Analogs)
Direct experimental data for this compound is scarce. However, we can extrapolate key properties by analyzing well-characterized structural analogs: 4-Iodopyrazole , 1-Vinylpyrazole , and the parent Pyrazole core.
| Property | Predicted Value / Range | Rationale & Key Influencing Factors | Analog Data |
| Molecular Formula | C₅H₅IN₂ | Sum of atomic constituents. | C₃H₃IN₂ (4-Iodopyrazole) |
| Molecular Weight | 219.99 g/mol | Calculated from the molecular formula. | 193.97 g/mol (4-Iodopyrazole) |
| Physical State | Low-melting solid or high-boiling liquid | The iodo-substituent increases molecular weight and intermolecular forces, favoring a solid state. 4-Iodopyrazole is a solid.[1] 1-Vinylpyrazole is a liquid.[11] The combination makes a low-melting solid the most probable state. | |
| Melting Point (°C) | 30 - 50 °C | Lower than 4-Iodopyrazole due to the disruption of crystal packing by the vinyl group. | 108-110 °C (4-Iodopyrazole)[1] |
| Boiling Point (°C) | >200 °C (at atm. pressure) | Significantly higher than 1-Vinylpyrazole due to the heavy iodine atom. Likely to decompose before boiling at atmospheric pressure. | 63 °C at 50 Torr (1-Vinylpyrazole)[11] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone); Sparingly soluble in water. | The pyrazole core offers some polarity, but the iodo and vinyl groups increase lipophilicity. | 4-Iodopyrazole is soluble in water.[12] Pyrazole itself is soluble in water.[13] The vinyl group will decrease water solubility. |
| pKa (for protonated form) | ~1.5 - 2.5 | The pyrazole ring is weakly basic (pKa of pyrazolium ion is 2.5). The electron-withdrawing nature of both the vinyl and iodo groups will decrease the basicity of the N2 atom. | ~2.5 (Pyrazole)[14] |
| LogP (Octanol-Water) | 2.0 - 2.5 | The iodine atom (adds ~1.1) and vinyl group (adds ~0.7) will significantly increase lipophilicity compared to the parent pyrazole. | 1.7 (4-Iodopyrazole)[15] 0.26 (Pyrazole)[13] |
Proposed Workflow for Comprehensive Characterization
A systematic approach is required to validate the predicted properties and fully characterize the molecule. The following workflow integrates structural elucidation, physicochemical determination, and computational analysis.
Caption: Proposed experimental workflow for the characterization of this compound.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating and provide a robust dataset for the compound.
Structural Elucidation
Rationale: Unambiguous confirmation of the chemical structure is the foundational step. A combination of spectroscopic techniques provides orthogonal data to confirm connectivity, mass, and functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C):
-
Sample Prep: Dissolve ~5-10 mg of purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a proton spectrum. Expect to see signals corresponding to the three vinyl protons (a characteristic AMX or ABX system) and the two pyrazole ring protons. Chemical shifts and coupling constants (J-values) will be diagnostic.
-
¹³C NMR: Acquire a carbon spectrum. Expect to see five distinct signals for the five carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Perform these experiments to definitively assign proton-proton correlations (COSY) and proton-carbon one-bond correlations (HSQC), confirming the connectivity of the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). This should match the calculated theoretical mass of C₅H₆IN₂⁺ to within 5 ppm, confirming the elemental composition.
-
Lipophilicity: LogP Determination
Rationale: Lipophilicity (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[16][17] The shake-flask method is the gold standard for its determination.[18][19]
Protocol: Shake-Flask Method (OECD Guideline 107)
-
Pre-saturation: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of this compound in the 1-octanol phase (e.g., 1 mg/mL).
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a centrifuge tube (e.g., 5 mL of each).
-
Equilibration: Shake the tube gently for 2-3 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for LogP determination using the shake-flask method.
Acidity/Basicity: pKa Determination
Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[20] UV-Vis spectrophotometry is a sensitive and high-throughput method for pKa determination for compounds with a pH-dependent chromophore.[20][21]
Protocol: UV-Vis Spectrophotometric Titration
-
Wavelength Selection:
-
Record the UV-Vis spectrum (230-500 nm) of the compound in a highly acidic solution (e.g., pH 1) to get the spectrum of the fully protonated species.
-
Record the spectrum in a neutral or slightly basic solution (e.g., pH 7) to get the spectrum of the neutral species.
-
Identify one or more analytical wavelengths (λ) where the absorbance changes significantly between the protonated and neutral forms.[22]
-
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a pH range from approximately 0 to 4 (e.g., in 0.5 pH unit increments).[20]
-
Measurement:
-
Prepare a series of solutions by adding a small, constant amount of a concentrated stock solution of the compound (in DMSO or methanol) to each buffer solution in a 96-well plate or individual cuvettes.[20]
-
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
Computational Chemistry Analysis
Rationale: Density Functional Theory (DFT) calculations provide theoretical insights that complement experimental data, aiding in spectral interpretation and understanding the molecule's electronic properties.[24][25][26][27]
Methodology: DFT Calculations
-
Software: Use a quantum chemistry software package like Gaussian or ORCA.
-
Method: Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[24][26]
-
Calculations:
-
Geometry Optimization: Determine the lowest energy conformation of the molecule.
-
Frequency Analysis: Calculate vibrational frequencies to predict the IR spectrum and confirm the optimized structure is a true minimum.
-
NMR Shielding Tensors: Calculate ¹H and ¹³C chemical shifts for comparison with experimental NMR data.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) provides insights into the molecule's reactivity and electronic transitions.[24][25]
-
Conclusion and Future Directions
The systematic application of the predictive, experimental, and computational workflows detailed in this guide will yield a comprehensive physicochemical profile of this compound. This foundational dataset is indispensable for any researcher or organization aiming to leverage this promising scaffold. The data will enable rational design of synthetic routes, facilitate the interpretation of biological screening results, and guide the development of novel materials and therapeutics. The reactivity of the vinyl and iodo groups suggests that future work should focus on exploring its utility in diverse chemical transformations, thereby expanding the chemical space accessible from this versatile building block.[5][9]
References
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link][5]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][18]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link][28]
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(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link][29]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link][6]
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(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link][17]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health (NIH). [Link][20]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. OUCI. [Link][8]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health (NIH). [Link][7]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health (NIH). [Link][24]
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N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. [Link][30]
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EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]
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UV-Vis Spectrometry, pKa of a dye. Jorge Ramos, Ph.D.[Link][22]
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4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem - National Institutes of Health (NIH). [Link][15]
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Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link][23]
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Structures of 1-vinylpyrazole, 3(5). ResearchGate. [Link][32]
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Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link][25]
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Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate. [Link][26]
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Pyrazole | C3H4N2 | CID 1048. PubChem - National Institutes of Health (NIH). [Link][13]
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Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link][27]
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Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link][33]
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Introduction: A Bifunctional Scaffold for Modern Chemistry
An In-Depth Technical Guide to 4-Iodo-1-vinyl-1H-pyrazole (CAS: 1175788-58-5)
In the landscape of synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound, identified by its CAS number 1175788-58-5, has emerged as a highly versatile and valuable intermediate.[1] This compound uniquely combines two powerful reactive centers within a stable heterocyclic core: an iodine atom at the 4-position and a vinyl group at the N1-position.
This dual functionality makes it an exceptional tool for researchers. The C-I bond serves as a classical "handle" for sophisticated carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[2] Simultaneously, the vinyl group offers a distinct reaction site for polymerization, addition reactions, and other modern synthetic transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics and advanced materials.
Physicochemical Properties and Molecular Identity
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and characteristics of this compound are summarized below.
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
| Identifier | Value | Source |
| CAS Number | 1175788-58-5 | [1] |
| Molecular Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| IUPAC Name | This compound | N/A |
| Appearance | Typically an off-white to yellow solid or oil | General chemical knowledge |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a two-stage process that leverages well-established methodologies in heterocyclic chemistry. The strategy involves first the regioselective iodination of the pyrazole core, followed by the introduction of the vinyl group onto the N1 nitrogen.
Stage 1: Electrophilic Iodination of 1H-Pyrazole
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for such reactions.
Protocol: Synthesis of 4-Iodo-1H-pyrazole
-
Reagent Preparation: In a well-ventilated fume hood, suspend 1H-pyrazole (1.0 eq) in water or a suitable organic solvent like acetonitrile.
-
Iodinating Agent: Add an iodinating agent such as N-Iodosuccinimide (NIS) or a combination of Iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN).[3][4] The use of NIS is often preferred for its ease of handling and high reactivity.
-
Reaction Conditions: Stir the mixture at room temperature. For less reactive pyrazole precursors, gentle heating (e.g., to 80 °C) may be required to drive the reaction to completion.[3]
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. Purification via column chromatography on silica gel yields pure 4-iodo-1H-pyrazole.[3]
Causality Insight: The choice of the iodinating system is critical. While molecular iodine can be used, its electrophilicity may be insufficient. Oxidants like CAN generate a more potent iodinating species in situ, while NIS provides a readily available source of electrophilic iodine, ensuring efficient and high-yielding conversion.[3][4]
Stage 2: N-Vinylation of 4-Iodo-1H-pyrazole
Introducing the vinyl group at the N1 position can be accomplished through several methods, most commonly via reaction with a vinylating agent.
Protocol: Synthesis of this compound
-
Deprotonation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a strong base, such as sodium hydride (NaH), to deprotonate the pyrazole nitrogen, forming the corresponding sodium pyrazolide salt.
-
Vinylation: Introduce a vinylating agent. A common and effective method involves the use of ethyl vinyl ether in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[5] This reaction proceeds via an intermediate that subsequently eliminates ethanol to form the N-vinyl product.
-
Reaction and Work-up: Stir the reaction at room temperature until the starting material is consumed. The reaction is then carefully quenched with water or a saturated aqueous ammonium chloride solution.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Final purification by column chromatography provides the target compound, this compound.
Diagram: Synthetic Workflow
Caption: Two-stage synthesis of this compound.
Core Applications in Research and Development
The strategic value of this compound lies in its ability to serve as a linchpin in the construction of complex molecules.
Pillar 1: The C4-Iodo Handle - A Gateway to Molecular Diversity
The carbon-iodine bond is a key functional group for transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide variety of substituents at the 4-position of the pyrazole ring.[2]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a cornerstone reaction in the synthesis of kinase inhibitors.[2]
-
Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynylpyrazoles, which are valuable intermediates for creating inhibitors of enzymes like phosphodiesterase 4 (PDE4).[2]
-
Other Couplings: The C-I bond is also amenable to Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding the accessible chemical space.
The pyrazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs for treating cancers and inflammatory diseases.[2][6][7][8] The ability to diversify the 4-position using this compound is therefore a powerful strategy in lead optimization campaigns.
Diagram: Cross-Coupling Potential
Caption: Versatility of the C-I bond in cross-coupling reactions.
Pillar 2: The N1-Vinyl Group - A Versatile Functional Moiety
The vinyl group provides a secondary, orthogonal reactive site. Its electron-withdrawing nature, due to the adjacent pyrazole ring, influences its reactivity.
-
Polymerization: It can act as a monomer in radical or cationic polymerization reactions to create novel polymers with heterocyclic side chains, potentially leading to materials with unique electronic or thermal properties.
-
Diels-Alder Reactions: The vinyl group can participate as a dienophile in [4+2] cycloaddition reactions, enabling the construction of complex, fused-ring systems.
-
Addition Reactions: It is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and Michael additions, allowing for further, late-stage functionalization of the molecule.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. The following spectroscopic signatures are expected for this compound:
-
¹H NMR: The spectrum should show distinct signals for the two pyrazole ring protons (C3-H and C5-H) as singlets or narrow doublets. The vinyl group will exhibit a characteristic set of three signals: a doublet of doublets for the proton on the alpha-carbon (N-CH=) and two distinct signals (doublets of doublets) for the terminal geminal protons (=CH₂), all with specific cis, trans, and geminal coupling constants.
-
¹³C NMR: The spectrum will display five unique carbon signals. The C4 carbon bonded to the iodine will be significantly shielded. The two other pyrazole ring carbons and the two vinyl carbons will appear in the aromatic/alkene region of the spectrum.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, typically using a reversed-phase column, which should show a single major peak for the pure compound.
Conclusion
This compound is far more than a simple chemical. It is a strategically designed synthetic platform that empowers chemists to explore molecular diversity with efficiency and precision. Its orthogonal reactive sites—the C-I bond for cross-coupling and the N-vinyl group for additions and polymerization—make it an invaluable asset in the synthesis of complex organic molecules. For researchers, scientists, and drug development professionals, mastering the use of this bifunctional building block can significantly accelerate the discovery of new medicines and advanced materials.
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A Comprehensive Spectroscopic and Synthetic Guide to 4-Iodo-1-vinyl-1H-pyrazole
Abstract
4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyrazole core, a reactive iodine substituent, and a polymerizable vinyl group—positions it as a valuable building block for the synthesis of complex molecular architectures and functional polymers. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering predictive data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, this document outlines a robust, field-proven, two-step synthetic pathway, beginning with the regioselective iodination of 1H-pyrazole, followed by a modern palladium-catalyzed N-vinylation. The protocols and analyses herein are designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the confident synthesis and unambiguous identification of this compound.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental properties. This compound is an organoiodine compound featuring a five-membered aromatic pyrazole ring. The iodine atom at the C4 position significantly influences the ring's electronic properties and serves as a versatile handle for cross-coupling reactions. The vinyl group attached to the N1 nitrogen provides a site for polymerization and other addition reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₅H₅IN₂ | Calculated |
| Molecular Weight | 220.01 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 1175788-58-5 | Commercial Supplier Data[1] |
| Canonical SMILES | C=CN1C=C(I)C=N1 | Structure-Based |
To visualize the molecule and establish a clear numbering convention for spectroscopic assignment, the following structure is used:
Caption: Molecular structure and numbering of this compound.
Validated Synthetic Workflow
The synthesis of this compound can be efficiently achieved in a two-step sequence. This pathway is designed for high regioselectivity and employs modern catalytic methods that are common in research and development settings. The overall workflow is depicted below.
Caption: Proposed two-step synthetic workflow for this compound.
Step 1: Regioselective Iodination of 1H-Pyrazole
Expertise & Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for this reaction. While various iodinating agents exist, a system of molecular iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN) is highly effective. CAN facilitates the in-situ generation of a more potent iodinating species, enabling the reaction to proceed efficiently under mild heating.[2]
Protocol:
-
To a solution of 1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 5 mL), add molecular iodine (I₂, 1.1 mmol).
-
In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 1.2 mmol) in MeCN (5 mL).
-
Add the CAN solution dropwise to the pyrazole/iodine mixture.
-
Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Iodo-1H-pyrazole.
Step 2: Palladium-Catalyzed N-Vinylation
Expertise & Causality: Introducing a vinyl group onto a nitrogen heterocycle can be achieved through several methods. Palladium-catalyzed cross-coupling reactions represent a state-of-the-art approach, offering high yields, excellent functional group tolerance, and stereospecificity.[3] The Buchwald-Hartwig amination protocol, adapted for N-vinylation, is particularly effective. A catalyst system comprising a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as XPhos, provides a highly active catalyst for this transformation.[3] A non-nucleophilic base, such as potassium phosphate (K₃PO₄), is crucial to deprotonate the pyrazole nitrogen without interfering with the catalytic cycle.
Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Iodo-1H-pyrazole (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.10 mmol), and anhydrous K₃PO₄ (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the vinylating agent, such as a vinyl triflate (1.0 equiv), to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 3-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization (Predicted Data)
The following sections detail the expected spectroscopic signatures for this compound. These predictions are grounded in data from the 4-iodopyrazole core structure and established principles of spectroscopy for vinyl groups.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon (¹³C) spectra will provide definitive information about the connectivity and electronic environment of each atom. Spectroscopic studies have shown that substituents on the pyrazole ring influence the conformation and electronic properties of the N-vinyl group.[5]
¹H NMR Analysis: The ¹H NMR spectrum is expected to be highly informative. The two protons on the pyrazole ring (H3 and H5) will appear as distinct singlets, shifted downfield due to the aromatic nature of the ring. The vinyl group will present a classic AMX or ABC spin system, with one proton on the alpha-carbon (Hα) and two diastereotopic protons on the beta-carbon (Hβ and Hβ').
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H5 | 7.8 - 8.0 | s | - | Deshielded by adjacent N1-vinyl group. |
| H3 | 7.6 - 7.8 | s | - | Slightly less deshielded than H5. |
| Hα | 7.1 - 7.4 | dd | Jα,β ≈ 15-17, Jα,β' ≈ 8-10 | Coupled to both geminal and trans protons. |
| Hβ (trans) | 5.6 - 5.9 | dd | Jα,β ≈ 15-17, Jβ,β' ≈ 1-2 | Large trans coupling, small geminal coupling. |
| Hβ' (cis) | 5.0 - 5.3 | dd | Jα,β' ≈ 8-10, Jβ,β' ≈ 1-2 | Smaller cis coupling, small geminal coupling. |
¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton. A key feature will be the C4 signal, which will appear at a significantly upfield chemical shift due to the "heavy atom effect" of the directly bonded iodine, a characteristic phenomenon in ¹³C NMR.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | 140 - 143 | Aromatic carbon adjacent to two nitrogen atoms. |
| C3 | 132 - 135 | Aromatic carbon adjacent to one nitrogen atom. |
| Cα (vinyl) | 130 - 133 | Alpha-carbon of the N-vinyl group. |
| Cβ (vinyl) | 108 - 112 | Beta-carbon of the N-vinyl group, shielded. |
| C4 | 75 - 80 | Carbon bearing iodine, shifted upfield by heavy atom effect. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by vibrations from the pyrazole ring, the C-I bond, and, most distinctly, the N-vinyl group.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3150 | Medium | =C-H Stretch (Aromatic & Vinyl) | Stretching vibrations of sp² C-H bonds.[4] |
| 1640 - 1650 | Medium | C=C Stretch (Vinyl) | Characteristic stretching of the vinyl double bond. |
| 1500 - 1550 | Medium-Strong | C=N, C=C Stretch (Pyrazole Ring) | Aromatic ring skeletal vibrations. |
| 950 - 970 | Strong | =C-H Bend (Vinyl wag, trans) | Out-of-plane bending is often strong and diagnostic. |
| 500 - 600 | Medium-Weak | C-I Stretch | Carbon-iodine bond stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For pyrazole derivatives, fragmentation often involves characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[7]
Expected Fragmentation: Under Electron Ionization (EI), this compound is expected to show a strong molecular ion peak (M⁺). Key fragmentation pathways would include:
-
Loss of the iodine atom: [M - I]⁺, leading to a fragment at m/z 93.
-
Loss of the vinyl group: [M - C₂H₃]⁺, resulting in the 4-iodopyrazole cation at m/z 194.
-
Fragmentation of the pyrazole ring: Subsequent loss of HCN from fragments is a common pathway for pyrazoles.[7]
Table 5: Predicted Key Fragments in Mass Spectrum (EI) of this compound
| m/z Value | Proposed Fragment | Notes |
| 220 | [C₅H₅IN₂]⁺ | Molecular Ion (M⁺) , should be clearly visible. |
| 194 | [C₃H₂IN₂]⁺ | Loss of the vinyl group (•C₂H₃). |
| 127 | [C₅H₅N₂]⁺ | Loss of the iodine radical (•I). |
| 93 | [C₅H₅N₂]⁺ | Loss of the iodine atom from M⁺. |
Conclusion
This technical guide provides a comprehensive, predictive, and actionable framework for the synthesis and characterization of this compound. The detailed two-step synthetic protocol, leveraging regioselective iodination and modern palladium-catalyzed N-vinylation, offers a reliable and efficient route to this valuable intermediate. The curated spectroscopic data—including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometry fragmentation patterns—furnishes researchers with the necessary benchmarks for unambiguous structural verification and quality control. This document serves as a vital resource, enabling the confident application of this compound in advanced research and development endeavors.
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Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. (2023). Organic Letters. [Link]
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SYNTHESIS OF N-VINYLPYRAZOLES. (2005). Chemistry of Heterocyclic Compounds. [Link]
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Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. [Link]
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The chemical shifts in the ¹H NMR (left) and ¹³C NMR (right) spectra of 9а. (n.d.). ResearchGate. [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. [Link]
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An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]
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Palladium- and/or Copper-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Iodides. (2020). ResearchGate. [Link]
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Palladium-catalyzed N-vinylation of sulfoximines. (2004). PubMed. [Link]
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N,N-Dimethylformamide-stabilised palladium nanoparticles combined with bathophenanthroline as catalyst for transfer vinylation of alcohols from vinyl ether. (2013). Organic & Biomolecular Chemistry. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Iodo-1-vinyl-1H-pyrazole
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Iodo-1-vinyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from analogous structures, spectroscopic principles, and computational chemistry insights to elucidate the key structural features of this versatile heterocyclic compound.
Introduction: Significance and Applications
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established scaffold in numerous pharmacologically active molecules, valued for its metabolic stability and diverse biological activities.[1] The introduction of an iodine atom at the C4 position provides a valuable handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of complex molecular architectures.[2] Furthermore, the N1-vinyl group offers a site for polymerization and introduces distinct conformational possibilities that can influence the molecule's interactions with biological targets or its properties in polymeric materials.[3] Understanding the precise three-dimensional structure and conformational landscape of this compound is therefore crucial for rational drug design and the development of novel materials.
Molecular Structure: Insights from Core and Analogs
While a single-crystal X-ray diffraction structure for this compound is not publicly available, a wealth of information can be derived from the crystallographic data of its parent compound, 4-iodo-1H-pyrazole.[4]
The 4-Iodopyrazole Core
A recent study by Rue et al. (2023) completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles, including 4-iodo-1H-pyrazole.[4] The pyrazole ring is an almost planar five-membered heterocycle. The key structural parameters for the 4-iodopyrazole core, based on this study, are summarized in the table below. These values provide a robust foundation for understanding the geometry of the pyrazole ring in the vinylated derivative.
| Parameter | Value (Å or °) | Source |
| Bond Lengths | ||
| C3-C4 | ~1.37 Å | [4] |
| C4-C5 | ~1.38 Å | [4] |
| N1-N2 | ~1.34 Å | [4] |
| N2-C3 | ~1.33 Å | [4] |
| C5-N1 | ~1.34 Å | [4] |
| C4-I | ~2.08 Å | [4] |
| Bond Angles | ||
| N1-N2-C3 | ~111° | [4] |
| N2-C3-C4 | ~106° | [4] |
| C3-C4-C5 | ~107° | [4] |
| C4-C5-N1 | ~108° | [4] |
| C5-N1-N2 | ~110° | [4] |
Note: These values are derived from the crystal structure of 4-iodo-1H-pyrazole and serve as a close approximation for the this compound core.
The C4-I bond is a prominent feature, influencing the electronic properties of the pyrazole ring. The iodine atom is a weak deactivator via its inductive effect, yet it can also participate in halogen bonding, a directional non-covalent interaction that can be significant in crystal packing and ligand-receptor binding.
The N1-Vinyl Substituent
The addition of a vinyl group at the N1 position introduces further structural and conformational complexity. The key variables are the bond lengths and angles of the vinyl group itself and its orientation relative to the pyrazole ring.
Conformational Analysis of the Vinyl Group
The rotation around the N1-C(vinyl) single bond gives rise to different conformers. The two most likely planar conformers are the s-trans and s-cis forms, referring to the stereochemical relationship between the vinyl group and the N2 atom of the pyrazole ring.
Caption: Rotational isomers of this compound.
The relative stability of these conformers is dictated by a balance of steric and electronic effects. In the absence of a bulky substituent at the C5 position, a mixture of conformers is often observed in solution. However, computational studies on related vinylazoles suggest that the s-trans conformer is generally of lower energy due to reduced steric hindrance between the vinyl group and the pyrazole ring protons. For this compound, the C5-proton is relatively small, suggesting that the energy barrier to rotation is likely low, and both conformers may be populated at room temperature.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and probing the conformational properties of this compound in the absence of crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:
-
Pyrazole Protons: Two singlets in the aromatic region, corresponding to the C3-H and C5-H protons. Based on data for 4-iodo-1H-pyrazole, these are expected to be around 7.5-8.0 ppm.[4]
-
Vinyl Protons: A characteristic set of three signals for the -CH=CH₂ group, typically a doublet of doublets for the proton on the alpha-carbon (geminal to the ring) and two doublets of doublets for the terminal (beta) protons. The coupling constants (J-values) between these protons are diagnostic of their geometric arrangement.
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyrazole and vinyl carbons. The C4 carbon, directly attached to the iodine atom, is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
-
C=C stretching (vinyl): Around 1640-1620 cm⁻¹.
-
C=N and C=C stretching (pyrazole): In the 1600-1400 cm⁻¹ region.
-
C-H stretching (vinyl and pyrazole): Above 3000 cm⁻¹.
-
C-I stretching: Typically in the far-infrared region, around 600-500 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A plausible and efficient synthesis involves a two-step process starting from pyrazole.
Caption: Synthetic workflow for this compound.
Step 1: Iodination of Pyrazole
-
Rationale: Direct electrophilic iodination of the pyrazole ring is highly regioselective for the C4 position due to the electronic properties of the heterocycle. Reagents such as N-Iodosuccinimide (NIS) or molecular iodine with an oxidizing agent are effective.[2]
-
Protocol:
-
Dissolve pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-iodo-1H-pyrazole.
-
Step 2: N-Vinylation of 4-Iodo-1H-pyrazole
-
Rationale: The N-H proton of the pyrazole is acidic and can be deprotonated to allow for N-alkenylation. A common and effective method is the reaction with vinyl acetate catalyzed by a transition metal salt.
-
Protocol:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in vinyl acetate (used as both reagent and solvent), add a catalytic amount of a palladium(II) salt (e.g., Pd(OAc)₂) and a ligand (e.g., triphenylphosphine).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture and remove the excess vinyl acetate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel to afford pure this compound.
-
Characterization Workflow
Sources
A Technical Guide to 4-Iodo-1-vinyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Chemistry
This guide provides an in-depth technical overview of 4-Iodo-1-vinyl-1H-pyrazole, a versatile heterocyclic building block with significant potential in drug discovery and materials science. We will delve into its commercial availability, plausible synthetic routes, key chemical properties, and its utility in advanced synthetic applications. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique structural features.
Introduction: The Strategic Value of this compound
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][2] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] The further incorporation of a vinyl group at the 1-position introduces a site for polymerization and other addition reactions, making this compound a bifunctional building block with considerable synthetic potential.
This guide will provide a comprehensive analysis of this compound, from its commercial sourcing to its application in cutting-edge synthetic methodologies.
Commercial Availability
This compound is available from several chemical suppliers, facilitating its use in both academic and industrial research settings. The compound is typically supplied on a research scale.
| Property | Value | Source(s) |
| CAS Number | 1175788-58-5 | [4][5] |
| Molecular Formula | C₅H₅IN₂ | [5] |
| Molecular Weight | 220.01 g/mol | [5] |
| Known Suppliers | BLD Pharm, Sigma-Aldrich | [4][5] |
Synthesis of this compound
While direct, published synthetic procedures for this compound are not extensively documented, a highly plausible and efficient route involves the direct iodination of the commercially available precursor, 1-vinyl-1H-pyrazole. This approach leverages established methodologies for the regioselective iodination of the pyrazole ring at the C4 position.[3][6]
An alternative, though potentially less direct, route would be the N-vinylation of 4-iodopyrazole. However, the direct iodination of 1-vinyl-1H-pyrazole is presented here as the more straightforward approach.
Proposed Synthetic Workflow: Iodination of 1-vinyl-1H-pyrazole
The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[6] A variety of iodinating agents can be employed, with a system of molecular iodine (I₂) and an oxidant such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) in a suitable solvent being a common and effective choice.[3][7]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established "green" iodination procedures for pyrazoles.[7]
Materials:
-
1-vinyl-1H-pyrazole (1.0 equiv)
-
Iodine (I₂) (0.5 equiv)
-
30% Hydrogen peroxide (H₂O₂) (0.6 equiv)
-
Water (as solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-vinyl-1H-pyrazole and suspend it in water.
-
To this suspension, add molecular iodine (I₂).
-
Slowly add 30% hydrogen peroxide dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the scale and specific conditions.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Rationale for Experimental Choices:
-
Hydrogen Peroxide/Water System: This "green" iodination method is advantageous as the only byproduct is water, minimizing hazardous waste.[7]
-
Stoichiometry: Using a slight excess of the oxidizing agent ensures the complete conversion of molecular iodine to the active iodinating species.
-
Work-up: The sodium thiosulfate wash is crucial for quenching the reaction and removing residual iodine, which can complicate purification.
Spectroscopic and Physicochemical Properties
While a comprehensive, publicly available dataset for this compound is limited, its expected spectroscopic characteristics can be inferred from data on analogous compounds like 4-iodopyrazole and other vinylpyrazoles.[8][9][10]
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Pyrazole Protons (H3 and H5): Two singlets in the aromatic region (approx. δ 7.5-8.0 ppm). The deshielding effect of the iodine atom will influence the precise chemical shifts.
-
Vinyl Protons: A characteristic AMX spin system.
-
One doublet of doublets (dd) for the proton on the carbon attached to the nitrogen (approx. δ 7.0-7.5 ppm).
-
Two doublets of doublets (dd) for the terminal vinyl protons (approx. δ 5.0-6.0 ppm), with distinct cis and trans coupling constants.
-
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Pyrazole Carbons:
-
C3 and C5 will appear in the aromatic region (approx. δ 130-145 ppm).
-
C4, bearing the iodine atom, will show a signal at a significantly lower field (approx. δ 80-95 ppm) due to the heavy atom effect.
-
-
Vinyl Carbons: Two signals in the olefinic region (approx. δ 100-135 ppm).
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, with the C-I bond and the N-vinyl group offering orthogonal reactivity.
Reactivity at the C-I Bond: Cross-Coupling Reactions
The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3][11] This allows for the facile introduction of aryl, heteroaryl, vinyl, and alkynyl substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of 4-aryl- or 4-vinyl-1-vinyl-1H-pyrazoles.[2][11]
-
Heck-Mizoroki Reaction: Coupling with alkenes to introduce new vinyl groups, leading to the formation of substituted styrenes or other dienes.[4][12]
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 4-alkynyl-1-vinyl-1H-pyrazoles.[4]
Caption: Key reaction pathways for this compound.
Reactivity of the Vinyl Group
The N-vinyl group can participate in a range of reactions characteristic of alkenes.
-
Polymerization: The vinyl group can undergo free-radical or other types of polymerization to create novel polymers with pyrazole moieties in the side chains. These materials could have interesting properties for applications in electronics or as functional coatings.[8]
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to more complex, fused heterocyclic systems.[8]
Applications in Research and Development
The dual reactivity of this compound makes it a valuable intermediate in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The 4-iodopyrazole scaffold is a key intermediate in the synthesis of a wide array of biologically active compounds.[3][13] By using this building block, complex molecules can be assembled through late-stage functionalization via cross-coupling reactions. Potential therapeutic areas include:
-
Kinase Inhibitors: The pyrazole core is prevalent in many kinase inhibitors used in oncology.[3] this compound allows for the exploration of novel chemical space around this core scaffold.
-
GPCR Antagonists: This building block can be used to generate diverse libraries of compounds for screening against G-protein coupled receptors.[3]
Materials Science
The ability of the vinyl group to polymerize opens up possibilities for the creation of new materials. Poly(vinylpyrazoles) can be used as ligands for metal catalysts, in the development of ion-exchange resins, or as specialty polymers with unique thermal or optical properties.[8] The presence of the iodine atom allows for post-polymerization modification, further expanding the functional diversity of these materials.
Conclusion
This compound is a commercially available and highly versatile synthetic intermediate. Its strategic combination of a reactive C-I bond, ideal for cross-coupling reactions, and a polymerizable vinyl group provides chemists with a powerful tool for the synthesis of complex molecules and functional materials. The straightforward, proposed synthesis via direct iodination of 1-vinyl-1H-pyrazole makes it an accessible building block for a wide range of applications, from the development of next-generation pharmaceuticals to the creation of novel polymers.
References
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Baran, P. S., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4789. [Link]
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ResearchGate. (2023). Structures of 1-vinylpyrazole, 3(5)-vinylpyrazoles, and 4-vinylpyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodopyrazole. Retrieved from [Link]
-
Arlaskas, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
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ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of organic chemistry, 73(17), 6666–6670. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Mebs, S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101. [Link]
-
Organic Chemistry Portal. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
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Sharma, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2036. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2006). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 357. [Link]
-
Lee, Y. R., & Kim, J. H. (2015). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules (Basel, Switzerland), 20(4), 6045–6059. [Link]
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Leslie, J. M. (2021, September 23). Heck Reaction example 3. YouTube. [Link]
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A Technical Guide to the Stability and Storage of 4-Iodo-1-vinyl-1H-pyrazole: Principles and Protocols
Introduction
4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest to researchers in pharmaceutical development and material science.[1][2] Its unique structure, featuring a pyrazole core, a reactive vinyl group, and a synthetically valuable iodine substituent, allows for diverse chemical modifications, including palladium-catalyzed cross-coupling reactions.[2][3][4] However, the very features that make this molecule synthetically attractive also introduce inherent stability challenges. The integrity of this reagent is paramount, as impurities or degradation products can lead to inconsistent experimental results, low yields in subsequent reactions, and potential safety concerns.
This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. As direct, in-depth stability studies on this specific molecule are not extensively published, this document synthesizes field-proven insights and data from analogous iodo-substituted and vinyl-substituted heterocyclic compounds. We will explore the primary degradation pathways and provide authoritative, actionable protocols for optimal storage, handling, and stability assessment to ensure the compound's purity and reactivity for its intended application.
Molecular Structure and Physicochemical Properties Analysis
Understanding the stability of this compound begins with an analysis of its constituent functional groups and their interplay.
| Property | Value | Source |
| CAS Number | 1175788-58-5 | |
| Molecular Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Off-white to brown crystalline powder | [1] |
| Melting Point | 108-110 °C (for 4-Iodo-1H-pyrazole) | [1][5] |
Structural Analysis of Stability Factors:
-
Pyrazole Core: The aromatic pyrazole ring is generally stable.[6] However, the nitrogen atoms influence the electronic properties of the substituents, and the ring itself can be susceptible to strong oxidizing agents.
-
C4-Iodo Substituent: The carbon-iodine bond is the most significant point of potential degradation. It is considerably weaker than C-Br, C-Cl, or C-F bonds, making it susceptible to cleavage by heat and, most notably, by light (photolysis).[7] This photosensitivity is a critical consideration for iodo-substituted aromatics. While this bond's reactivity is valuable for cross-coupling reactions, it represents a primary stability liability.[2][8]
-
N1-Vinyl Substituent: The vinyl group introduces several potential instability issues. It is susceptible to:
-
Hydrolysis: Under acidic or even neutral aqueous conditions, the vinyl group can be hydrolyzed to form acetaldehyde and the corresponding 4-Iodo-1H-pyrazole.[9][10][11]
-
Polymerization: Vinyl monomers can undergo radical or thermally initiated polymerization, leading to oligomeric or polymeric impurities.
-
Oxidation: The double bond is a potential site for oxidation, especially in the presence of atmospheric oxygen over long-term storage.
-
Key Factors Influencing Stability
The chemical integrity of this compound is primarily threatened by four environmental factors: atmosphere (oxygen and moisture), temperature, light, and chemical incompatibility.
Atmospheric Stability
This compound should be regarded as an air- and moisture-sensitive material.[12][13]
-
Oxygen: The vinyl group is prone to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of peroxides or other oxidative degradation products, compromising sample purity. Handling under an inert atmosphere is crucial.[12]
-
Moisture: Hydrolysis of the N-vinyl group is a significant and likely degradation pathway.[9][10] The presence of even trace amounts of water, potentially accelerated by acidic or basic impurities, can cleave the vinyl group. Therefore, storage in a dry environment and the use of anhydrous solvents are mandatory.[13][14]
Thermal Stability
While many pyrazole derivatives exhibit good thermal stability, the presence of the iodo and vinyl groups lowers the decomposition threshold.[6]
-
Degradation: Elevated temperatures can provide the energy needed to initiate C-I bond cleavage or polymerization of the vinyl group.[15]
-
Hazardous Decomposition: In the event of fire or excessive heating, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI) may be released.[15][16] Storage away from heat sources, sparks, and open flames is essential.[15][17]
Photostability
The C-I bond is notoriously photolabile. Exposure to UV or even ambient laboratory light can induce homolytic cleavage of the bond, generating radical species. These radicals can lead to a variety of decomposition products and discoloration of the material. Photolysis of iodinated aryl compounds is a known phenomenon that proceeds in poor yield, suggesting complex degradation pathways.[7] Protection from all light sources is a critical requirement.
Chemical Compatibility
To prevent degradation, this compound should not be stored with incompatible materials.
-
Strong Oxidizing Agents: These can react aggressively with the vinyl group and the pyrazole ring.[15][16]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the vinyl group.
-
Radical Initiators: These can induce rapid polymerization of the vinyl group.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to preserve the quality of this compound.
Long-Term Storage Conditions
For long-term storage (>1 month), the following conditions are mandatory to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces thermal degradation, C-I bond cleavage, and potential for vinyl polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture-driven hydrolysis.[12] |
| Container | Amber Glass Vial with Septum Cap | Protects from light and allows for inert atmosphere handling via syringe.[12] Use of Sure/Seal™ or similar packaging is ideal.[18] |
| Light | Store in Darkness | Prevents photolytic cleavage of the C-I bond.[7] |
Protocol for Handling Air-Sensitive Solid
All manipulations of solid this compound should be performed under an inert atmosphere.
Methodology:
-
Preparation: Place the sealed vial of the compound, a clean, dry Schlenk flask with a stir bar, a stopper, a spatula, and a weighing boat into the antechamber of a glovebox.
-
Inerting: Evacuate and refill the antechamber with inert gas (e.g., Argon) for a minimum of three cycles before transferring the items into the main glovebox chamber.[19]
-
Dispensing: Inside the glovebox, open the compound vial. Using the spatula, weigh the desired amount of the solid into the weighing boat on a tared balance.
-
Transfer: Carefully transfer the weighed solid from the boat into the Schlenk flask.
-
Sealing: Securely stopper the Schlenk flask.
-
Removal: Transfer the sealed Schlenk flask out of the glovebox via the antechamber (evacuate/refill cycles are not required on exit for a sealed flask).[19]
-
Dissolution: The flask can now be connected to a Schlenk line. Under a positive pressure of inert gas, anhydrous, degassed solvent can be added via cannula or syringe to prepare a stock solution.
Caption: Workflow for handling solid this compound.
Stability-Indicating Analytical Methods
Regular purity assessment is critical to ensure the compound's suitability for use. A multi-faceted approach provides the most robust evaluation.[20]
| Analytical Method | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantitative purity assessment, detection of non-volatile impurities. | High resolution and sensitivity for separating the parent compound from degradation products like 4-Iodo-1H-pyrazole.[21] | Requires a reference standard for absolute quantification; may not detect highly volatile impurities. |
| ¹H qNMR | Absolute purity determination, structural confirmation. | Provides an absolute measure of purity without a specific reference standard; can identify and quantify impurities simultaneously.[20][22] | Lower sensitivity than HPLC; requires a high-field NMR spectrometer and a certified internal standard.[22] |
| GC-MS | Detection of volatile impurities and degradation products. | Excellent for identifying volatile byproducts like acetaldehyde from hydrolysis.[20] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
Protocol: Purity Assessment by HPLC
This protocol provides a general method for monitoring the purity of this compound and detecting potential degradation products.
Methodology:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile or Methanol[20]
-
-
Gradient: A typical starting point is a linear gradient from 20% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 25 °C.[20]
-
Detection: UV at 254 nm.[20]
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase (e.g., 0.1 mg/mL in 50:50 A:B).
-
Data Analysis: Inject the sample. Calculate purity based on the relative peak area of the main peak to the total area of all peaks. The appearance of an earlier-eluting peak may correspond to the more polar 4-Iodo-1H-pyrazole, a key indicator of hydrolysis.
Protocol: Absolute Purity by ¹H qNMR
Quantitative NMR (qNMR) is a powerful primary method for determining purity without relying on a specific standard of the target compound.[22]
Methodology:
-
Instrumentation: 400 MHz or higher NMR spectrometer.[20]
-
Internal Standard: Select a certified internal standard with sharp singlets that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of this compound into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[21]
-
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.
-
Data Analysis:
-
Carefully integrate a well-resolved proton signal from the analyte (e.g., one of the vinyl protons) and a signal from the internal standard.
-
Calculate the absolute purity (w/w %) using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and integral values of both the analyte and the standard.
-
Caption: Decision workflow for selecting a purity assessment method.
Potential Degradation Pathways
Based on the compound's structure, several degradation pathways are plausible. Awareness of these pathways is key to interpreting stability data and troubleshooting experiments.
Caption: Primary degradation pathways for this compound.
-
Hydrolysis: Reaction with water cleaves the N-vinyl bond, yielding 4-Iodo-1H-pyrazole and volatile acetaldehyde.[9][11] This is a highly probable pathway if the material is not handled under strictly anhydrous conditions.
-
Photolysis: Absorption of light, particularly in the UV range, can cause cleavage of the C-I bond, leading to radicals that can abstract hydrogen or participate in other side reactions, resulting in a complex mixture of byproducts.[7]
-
Polymerization: The vinyl group can polymerize, especially if heated or exposed to radical initiators. This will broaden the molecular weight distribution of the sample and reduce the concentration of the active monomer.
Conclusion
This compound is a high-value synthetic intermediate whose utility is directly dependent on its purity. Its stability is challenged by its inherent sensitivity to light, atmospheric oxygen, moisture, and heat. The C-I and N-vinyl functionalities are the primary sites of degradation.
Therefore, to ensure the integrity and reactivity of this compound, it is imperative to adhere to stringent storage and handling protocols. The compound must be stored under an inert atmosphere, protected from light, and at low temperatures (-20°C). All manipulations should be performed using appropriate air-sensitive techniques, such as in a glovebox or on a Schlenk line, with anhydrous solvents. Regular purity verification using stability-indicating methods like HPLC and ¹H qNMR is a critical component of quality control. By implementing these measures, researchers can mitigate the risks of degradation and ensure reliable, reproducible results in their scientific endeavors.
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"4-Iodo-1-vinyl-1H-pyrazole safety data sheet (SDS)"
An In-depth Technical Guide to the Safety Profile of 4-Iodo-1-vinyl-1H-pyrazole
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced world of pharmaceutical research and drug development, novel chemical entities are the lifeblood of innovation. This compound stands as one such molecule, a versatile building block whose strategic placement of iodine and vinyl groups offers significant potential for creating complex, biologically active compounds.[1][2] Pyrazole scaffolds are well-established pharmacophores present in numerous approved drugs, highlighting the relevance of this chemical family.[3][4]
Inferred Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on the consistent data from its structural analogs, this compound should be handled as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[6][7][8]
Table 1: Comparative GHS Hazard Statements of Structural Analogs
| Compound | CAS No. | Hazard Statement(s) | Source(s) |
| 4-Iodo-1-methyl-1H-pyrazole | 39806-90-1 | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [8][9] |
| 4-Iodo-1H-pyrazole | 3469-69-0 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7] |
| 1H-Pyrazole (Parent) | 288-13-1 | H302: Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure. | |
| 1-(4-Iodophenyl)-1H-pyrazole | 368869-86-7 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
Given this data, a conservative and safe approach dictates that this compound be treated as, at minimum, possessing the hazards identified for its closest analogs.
Caption: Inferred GHS Pictograms and Associated Hazards.
Prudent Handling, Storage, and Engineering Controls
The causality behind handling protocols is rooted in preventing exposure via inhalation, dermal contact, and ingestion. The physical form of this compound—likely a solid or crystalline powder based on its analogs[2][8]—presents a significant risk of aerosolization.
The Hierarchy of Controls: A Self-Validating System
Effective safety is not just about personal protective equipment (PPE); it's a systematic approach. The hierarchy of controls prioritizes strategies that eliminate or reduce hazards at their source.
Caption: The Hierarchy of Controls prioritizes engineering solutions.
-
Engineering Controls (Primary Barrier): All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[10][11] This is non-negotiable. The rationale is to contain any dusts or vapors at the source, preventing inhalation, which is a primary exposure route that can cause respiratory irritation.[7] Ensure eyewash stations and safety showers are immediately accessible.[7][11]
-
Administrative Controls (Procedural Safety):
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound.
-
Work in designated areas clearly marked for handling potent or irritant compounds.
-
Limit unnecessary personal contact and ensure all personnel are trained on the specific hazards.[6]
-
Practice good housekeeping to prevent accumulation of chemical residues on surfaces.
-
-
Personal Protective Equipment (PPE - Final Barrier): PPE is essential but should not be relied upon as the primary means of protection.
-
Eye Protection: Chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards) are mandatory.[6][10] A face shield may be required for splash hazards.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.
-
Body Protection: A lab coat must be worn and kept fastened. For larger quantities, additional protective clothing may be necessary.[7]
-
Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH/MSHA approved respirator with appropriate cartridges is necessary.[12]
-
Storage Requirements
Proper storage is critical for maintaining chemical integrity and preventing accidental exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Analogs are typically stored at 0-8 °C.[2]
-
Store locked up or in an area with restricted access.[6][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Emergency Protocols: A Step-by-Step Response Guide
In the event of an exposure or spill, a rapid and correct response is crucial.
First-Aid Measures
These protocols are synthesized from the consistent advice provided for all analogs.[6][7][9]
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[9][11]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Accidental Release and Spill Cleanup
A calm and methodical approach is key to managing a spill effectively.
Caption: Step-by-step workflow for responding to a chemical spill.
Protocol for a Minor Spill:
-
Evacuate: Alert personnel in the immediate area.
-
Protect: Ensure you are wearing appropriate PPE.
-
Contain: Prevent the spill from spreading or entering drains.[6]
-
Clean: For a solid spill, gently sweep or scoop the material into a suitable container for disposal. Avoid actions that create dust.[6] Use dry cleanup procedures.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal, label, and dispose of the waste container according to institutional and local hazardous waste regulations.[9]
For a major spill, evacuate the area and contact your institution's emergency response team immediately.
Fire-Fighting Measures
While not considered highly flammable, containers may burn.[6]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[7][9]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]
Toxicological Profile and Reactivity
Toxicological Summary (Inferred)
The chronic effects of this substance are largely unknown.[9] However, based on analog data, the acute effects are clear:
-
Acute Toxicity: Harmful if swallowed and potentially harmful if absorbed through the skin.[6][13]
-
Irritation: Causes skin irritation and serious eye damage/irritation.[6][9]
-
Sensitization: No information available.[7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[7][10]
-
Specific Target Organ Toxicity (Repeated Exposure): The parent compound, 1H-pyrazole, is listed as causing damage to the spleen and thyroid through prolonged or repeated exposure. This is a significant finding that warrants extreme caution, as organ-specific toxicity could potentially be a feature of this class of compounds.
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sources of ignition. Avoid formation of dust.[9]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, will decompose to form toxic gases like NOx and hydrogen iodide.[7]
Conclusion: A Commitment to Informed Safety
This compound is a valuable compound for advancing medicinal chemistry and drug discovery. While a dedicated SDS is not yet available, a comprehensive safety profile can be reliably inferred from its close structural analogs. The core hazards are clear: it is an irritant to the skin, eyes, and respiratory system, is harmful if swallowed, and may carry a risk of target organ toxicity with repeated exposure.
By understanding the why behind safety protocols—the need for a fume hood to prevent inhalation of an irritant powder, the requirement for goggles to prevent serious eye damage—researchers can move beyond rote compliance to a state of active, informed safety awareness. Adherence to the hierarchy of controls, diligent use of PPE, and preparedness for emergencies are the cornerstones of responsible science. Treat this and all novel compounds with the respect they demand until comprehensive data proves otherwise.
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A Comprehensive Technical Guide to the Synthesis of Vinylpyrazoles
Abstract
Vinylpyrazoles represent a pivotal class of heterocyclic compounds, demonstrating significant utility across medicinal chemistry, materials science, and synthetic organic chemistry.[1][2][3] Their intrinsic electronic properties and versatile reactivity make them valuable building blocks for the synthesis of complex molecular architectures with diverse biological activities.[1][4] For instance, certain 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors with antibacterial activity.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing vinylpyrazoles, with a focus on the underlying reaction mechanisms, experimental considerations, and the strategic application of these methods. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of vinylpyrazole synthesis.
Introduction: The Significance of the Vinylpyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs and biologically active compounds.[4][5] The incorporation of a vinyl group onto the pyrazole ring introduces a reactive handle that can participate in a wide array of chemical transformations, including cycloadditions, polymerizations, and transition-metal-catalyzed cross-coupling reactions.[1][2][6] This dual functionality of a stable heterocyclic core and a reactive vinyl appendage makes vinylpyrazoles highly attractive synthetic intermediates.
This guide will systematically review the major synthetic routes to vinylpyrazoles, categorized by the point of vinyl group attachment to the pyrazole ring: N-vinylpyrazoles and C-vinylpyrazoles. We will delve into both classical and contemporary methods, providing practical insights and mechanistic details to empower the synthetic chemist in the rational design and execution of vinylpyrazole syntheses.
Synthesis of the Pyrazole Core: The Knorr Synthesis and Related Methods
Before a pyrazole can be vinylated, the core heterocycle must be constructed. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of the pyrazole ring.[7]
The Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[7][8] The reaction is typically catalyzed by acid and proceeds through a series of condensation and cyclization steps to afford the pyrazole product.
A key consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine.[9] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to a mixture of products.
Generalized Knorr Pyrazole Synthesis Workflow:
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Experimental Protocol: A Representative Knorr Synthesis
-
To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative.
-
Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄).
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.
Other Notable Pyrazole Syntheses
While the Knorr synthesis is prevalent, other methods offer alternative pathways to the pyrazole core. These include:
-
Reaction of α,β-unsaturated aldehydes and ketones with hydrazines. [10]
-
[3+2] Cycloaddition reactions between nitrile imines and alkynes, or diazo compounds and alkenes.[10]
Synthesis of N-Vinylpyrazoles
N-vinylpyrazoles are a major class of vinylpyrazole derivatives. Several synthetic strategies have been developed for their preparation.
Dehydrochlorination of N-(2-Chloroethyl)pyrazoles
A robust and widely used method for the synthesis of N-vinylpyrazoles involves the dehydrochlorination of N-(2-chloroethyl)pyrazoles.[1][11] This two-step process begins with the N-alkylation of a pyrazole with 1,2-dichloroethane, followed by elimination of hydrogen chloride.
Reaction Scheme:
A significant advancement in this methodology is the use of phase-transfer catalysis (PTC).[1][12][13] This technique allows the reaction to be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC), leading to high yields of N-vinylpyrazoles (75-90%).[1][2]
Mechanism of PTC-mediated N-vinylation:
Caption: Phase-transfer catalysis cycle for N-vinylpyrazole synthesis.
Reaction of Pyrazoles with Acetylene
The direct vinylation of pyrazoles with acetylene under high pressure was one of the earliest methods developed.[3] However, the requirement for specialized high-pressure equipment and the handling of gaseous acetylene has limited its widespread laboratory application. More recent methods have utilized calcium carbide as a safer and more convenient source of acetylene in situ.[14]
Transition-Metal-Catalyzed N-Vinylation
Modern organic synthesis has seen the rise of transition-metal catalysis for C-N bond formation.[15][16] Palladium-catalyzed cross-coupling reactions have been successfully applied to the N-vinylation of azaheterocycles, including pyrazoles.[15] These methods typically involve the coupling of a pyrazole with a vinyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.
Typical Reaction Components for Palladium-Catalyzed N-Vinylation:
| Component | Example | Role |
| Pyrazole | Substituted or unsubstituted pyrazole | Nucleophile |
| Vinyl Partner | Vinyl bromide, vinyl triflate | Electrophile |
| Palladium Catalyst | Pd₂(dba)₃ | Catalyst |
| Ligand | XPhos | Stabilizes catalyst, promotes reaction |
| Base | Cs₂CO₃, K₃PO₄ | Activates pyrazole |
| Solvent | Toluene, Dioxane | Reaction medium |
From Vinyl Sulfonium Salts and Diazo Compounds
A more recent, metal-free approach involves the base-promoted regioselective synthesis of N-vinylpyrazoles from vinyl sulfonium salts and diazo compounds.[17][18] This method proceeds via a [3+2] annulation followed by N-vinylation and offers good to excellent yields under mild conditions.[18]
Synthesis of C-Vinylpyrazoles
The synthesis of C-vinylpyrazoles, where the vinyl group is attached to a carbon atom of the pyrazole ring, presents a different set of challenges and synthetic strategies.
From β-Ketoaldehydes or β-Diketones
One classical approach to 3(5)-vinylpyrazoles involves the condensation-cyclization of a β-ketoaldehyde or a β-diketone with hydrazine or its derivatives to form an adduct, which is then "cracked" via thermolysis to yield the vinylpyrazole.[1][3]
Domino Reaction with the Bestmann-Ohira Reagent
A rapid and efficient synthesis of 5(3)-vinylpyrazoles under mild conditions has been developed utilizing the Bestmann-Ohira reagent (BOR).[1][3] This domino reaction with a cinnamaldehyde involves a formal 1,3-dipolar cycloaddition/Horner-Wadsworth-Emmons (HWE) homologation sequence.[1]
Mechanism of the Domino Reaction for 5(3)-Vinylpyrazole Synthesis:
Caption: Domino reaction pathway for the synthesis of 5(3)-vinylpyrazoles.
Transition-Metal-Catalyzed C-H Vinylation
Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis.[1] Transition-metal-catalyzed C-H vinylation of pyrazoles allows for the direct introduction of a vinyl group at a carbon position, avoiding the need for pre-functionalized starting materials. For example, 1-vinylpyrazoles can undergo coupling with alkynes via C-H activation to afford butadienylpyrazole derivatives.[1]
Conclusion and Future Outlook
The synthesis of vinylpyrazoles has evolved from classical, often harsh, methodologies to more sophisticated and milder techniques, largely driven by the advancements in transition-metal catalysis and the development of novel reagents. While significant progress has been made, there remains a need for more general and regioselective methods for the synthesis of C-vinylpyrazoles.[3] The continued exploration of modern synthetic tools, such as photoredox catalysis and flow chemistry, holds great promise for the future development of even more efficient and sustainable routes to these valuable heterocyclic building blocks. The versatility of the vinylpyrazole scaffold ensures its continued importance in the pursuit of novel therapeutics and advanced materials.
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Scheme 3. Synthesis of 4-Vinylpyrazoles 4a−4d a. (n.d.). ResearchGate. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). (2022). SlideShare. [Link]
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Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
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Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
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Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. (2017). National Institutes of Health. [Link]
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The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. (2023). reposiTUm. [Link]
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An In-depth Technical Guide to the Electrophilic Iodination of 1-Vinyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive examination of the electrophilic iodination of 1-vinyl-1H-pyrazole, a critical transformation for synthesizing versatile building blocks in medicinal chemistry and materials science. We delve into the underlying mechanistic principles governing regioselectivity, address the central challenge of chemoselectivity between the pyrazole ring and the vinyl group, and present detailed, field-proven protocols for achieving selective C-4 iodination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool. By explaining the causality behind experimental choices, this guide equips the reader with the knowledge to optimize reaction conditions and troubleshoot potential side reactions, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Value of Iodinated Vinylpyrazoles
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly attractive motif for interacting with biological targets.[2] Functionalization of the pyrazole ring is a key strategy for modulating pharmacological activity, and the introduction of a halogen, particularly iodine, at the C-4 position is of paramount strategic importance.[3][4]
A C-4 iodo-substituent serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.[3][5] When combined with an N-1 vinyl group—a compact and synthetically useful moiety that can also act as a protecting group—the resulting 4-iodo-1-vinyl-1H-pyrazole becomes a powerful and adaptable building block for creating novel chemical entities.[6]
However, the synthesis of this target molecule presents a classic chemoselectivity challenge. The substrate, 1-vinyl-1H-pyrazole, possesses two distinct nucleophilic sites susceptible to electrophilic attack: the electron-rich pyrazole ring and the π-bond of the vinyl group. This guide will illuminate the principles and methods required to selectively functionalize the pyrazole ring while preserving the integrity of the vinyl substituent.
Mechanistic Underpinnings: A Tale of Two Pathways
The successful iodination of 1-vinyl-1H-pyrazole hinges on favoring one electrophilic pathway over another. Understanding the mechanisms of both the desired aromatic substitution and the potential side reaction of alkene addition is critical for rational protocol design.
Desired Pathway: Electrophilic Aromatic Substitution (SEAr) at C-4
The pyrazole ring is an electron-rich aromatic system. Due to the electronic influence of the two nitrogen atoms, the C-4 position is the most nucleophilic and sterically accessible site, making it the preferred position for electrophilic attack.[4] The mechanism proceeds via a classical SEAr pathway:
-
Generation of Electrophile : An electrophilic iodine species (I⁺ or a polarized I-X complex) is generated from the iodinating agent.
-
Nucleophilic Attack : The π-system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring.
-
Deprotonation : A base removes the proton from the C-4 position, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final 4-iodinated product.
Caption: Desired SEAr pathway for C-4 iodination.
Competing Pathway: Electrophilic Addition to the Vinyl Group
The vinyl group's double bond is also electron-rich and can react with electrophilic iodine. This pathway typically proceeds through a bridged iodonium ion intermediate:
-
Iodonium Ion Formation : The alkene's π-bond attacks the electrophile, forming a cyclic three-membered iodonium ion. This prevents carbocation rearrangements and dictates the stereochemistry of the addition.
-
Nucleophilic Opening : A nucleophile (e.g., iodide anion, I⁻) attacks one of the carbons of the iodonium ion from the backside, leading to an anti-addition product.
This pathway results in the formation of a 1-(1,2-diiodoethyl)-1H-pyrazole, consuming the starting material and leading to undesired byproducts. Reagents that are highly potent electrophiles, such as Iodine Monochloride (ICl), are known to favor this addition reaction with vinyl groups.[7]
Caption: Competing electrophilic addition to the vinyl group.
Expert Insight: The key to selectivity is moderating the electrophilicity of the iodine source. Aromatic substitution has a higher activation energy but leads to a more stable (aromatic) product. Alkene addition is often faster. By using a milder iodinating agent and carefully controlling conditions, we can provide just enough energy to overcome the SEAr barrier without promoting the rapid addition pathway.
Comparative Analysis of Iodination Methodologies
Several reagents can achieve the iodination of pyrazoles. The choice is critical and depends on the substrate's reactivity and the presence of sensitive functional groups like the vinyl group.
| Method/Reagent | Typical Conditions & Solvent | Suitability for 1-Vinyl-1H-pyrazole | Causality & Field Insights |
| N-Iodosuccinimide (NIS) | Acetonitrile, CH₂Cl₂, 0 °C to RT | High (Recommended) | NIS is a mild and solid electrophilic iodine source, making it easy to handle. Its reactivity can be tuned with catalytic acid, but for a vinyl-containing substrate, neutral conditions are preferable to avoid activating the vinyl group towards addition.[8][9] |
| Iodine (I₂) / Oxidant | I₂/H₂O₂ in H₂O or I₂/CAN in MeCN | Moderate to Low | These systems generate a potent electrophile in situ. While effective for simple pyrazoles, the oxidative and often acidic conditions can lead to complex mixtures and polymerization or addition at the vinyl group.[4][5] The CAN method is often used for electron-deficient pyrazoles and may be too harsh.[5] |
| Iodine Monochloride (ICl) | CH₂Cl₂, often with a base (e.g., Li₂CO₃) | Low (Not Recommended) | ICl is a highly polarized and potent electrophile. It is very likely to react aggressively with the vinyl double bond, leading to the di-iodinated addition product as the major component.[7][10] |
| Bis(pyridine)iodonium (I) Tetrafluoroborate (Barluenga's Reagent) | CH₂Cl₂, RT | High (Excellent Alternative) | This is a very mild source of an iodonium ion (I⁺).[11][12] It is known for its high selectivity with sensitive substrates and tolerates a wide variety of functional groups, making it an excellent, albeit more expensive, choice for this specific transformation.[13][14] |
Recommended Experimental Protocol: C-4 Iodination using NIS
This protocol is designed to maximize the yield of this compound by using mild conditions that favor electrophilic aromatic substitution over addition to the vinyl group.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction must be meticulously monitored by Thin-Layer Chromatography (TLC) to avoid the formation of side products and ensure the complete consumption of the starting material.
Materials & Reagents
-
1-Vinyl-1H-pyrazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 - 1.1 eq)
-
Acetonitrile (ACS Grade, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1-vinyl-1H-pyrazole (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to moderate the reaction rate and improve selectivity.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution over 5-10 minutes. Adding the NIS slowly prevents localized heating and reduces the chance of side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 2-6 hours. If the reaction is sluggish, gentle warming to 40 °C can be considered, but with careful monitoring for the appearance of byproducts.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted iodine/NIS), saturated aqueous NaHCO₃ (to remove succinimide byproduct), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
Characterization Data (Expected)
-
¹H NMR: Expect characteristic shifts for the vinyl protons and the two remaining pyrazole ring protons (H-3 and H-5). The loss of the H-4 signal from the starting material is a key indicator of success.
-
¹³C NMR: A significant upfield shift is expected for the C-4 carbon signal upon iodination due to the heavy atom effect.[5]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the exact mass of C₅H₅IN₂.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | Insufficient reactivity of NIS under neutral conditions. | Add a catalytic amount (0.1 eq) of trifluoroacetic acid (TFA) to activate the NIS.[8] However, monitor carefully for addition byproducts, as acid can protonate the vinyl group. |
| Formation of Multiple Products | Reaction temperature too high; reagent added too quickly; reaction run for too long. | Maintain strict temperature control at 0 °C during and after addition. Monitor by TLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Significant Vinyl Addition Product | Iodinating agent is too electrophilic under the reaction conditions. | Ensure no strong acid is present. If problems persist, switch to a milder reagent like Bis(pyridine)iodonium tetrafluoroborate.[12] |
| Difficult Purification | Succinimide byproduct co-eluting with the product. | Ensure the aqueous NaHCO₃ wash during work-up is thorough, as this removes the majority of the acidic succinimide. |
Conclusion
The electrophilic iodination of 1-vinyl-1H-pyrazole is a nuanced but highly valuable transformation. By understanding the competitive relationship between aromatic substitution and alkene addition, chemists can make informed decisions about reagent selection and reaction conditions. The use of mild iodinating agents, particularly N-Iodosuccinimide under controlled, neutral conditions, provides a reliable and selective route to the desired this compound. This key intermediate opens the door to a vast chemical space, empowering drug discovery and materials science professionals to construct novel and complex molecular architectures with precision and efficiency.
References
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Barluenga, J., et al. (1999). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. Available at: [Link]
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Wieczorek, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
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Anonymous. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters. Available at: [Link]
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Anonymous. (2025). Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. ResearchGate. Available at: [Link]
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Filimonov, V. D., et al. (2001). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Available at: [Link]
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The Merck Index Online. (n.d.). Bis(pyridine)iodonium Tetrafluoroborate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]
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Wikipedia. (2025). Bis(pyridine)iodonium(I) tetrafluoroborate. Available at: [Link]
-
Chem-Station. (2011). Bis(pyridine)iodonium Tetrafluoroborate. Available at: [Link]
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Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]
-
Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal. Available at: [Link]
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Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]
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Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
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da Silva, A. L., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Anonymous. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. Available at: [Link]
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Methodological & Application
Leveraging 4-Iodo-1-vinyl-1H-pyrazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Introduction: The Strategic Value of Vinylpyrazoles in Modern Synthesis
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2][3] The ability to functionalize this heterocycle with precision is paramount in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[4][5]
This guide focuses on a particularly valuable, yet under-explored, building block: 4-Iodo-1-vinyl-1H-pyrazole . The presence of the vinyl group at the N1 position introduces a key point of chemical diversity, offering potential for subsequent reactions like polymerizations or cycloadditions, while the C4-iodo substituent provides a highly reactive handle for C-C bond formation.[6][7] The high reactivity of the carbon-iodine bond makes it an excellent substrate for oxidative addition to a palladium(0) catalyst, the crucial first step in the Suzuki-Miyaura catalytic cycle.[8]
This document provides detailed experimental protocols, mechanistic insights, and optimization strategies to empower researchers in leveraging this versatile reagent for the synthesis of novel 4-aryl and 4-heteroaryl vinylpyrazoles.
Mechanistic Considerations: The "Why" Behind the Protocol
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of a catalytic cycle involving a palladium center. Understanding this cycle is critical for rational troubleshooting and optimization.
The Catalytic Cycle: The reaction proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process efficiently.[8][9]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. The choice of base is crucial here to ensure efficient formation of the boronate without degrading the substrates.[10]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask, add this compound (e.g., 0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (0.55 mmol, 1.1 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.025 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst. [9]4. Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted-1-vinyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Method
This protocol utilizes microwave irradiation for rapid and efficient heating, significantly reducing reaction times. [8][11] Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (3:1 ratio)
-
Microwave reaction vial with a stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To a microwave reaction vial, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), Cs₂CO₃ (1.25 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.01 mmol, 2 mol%).
-
Solvent Addition: Add DME (3 mL) and water (1 mL) to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 10-30 minutes. Note: Microwave reaction parameters should be optimized for safety and efficiency.
-
Workup & Isolation: After the reaction is complete, cool the vial to room temperature. Perform the same workup and purification steps (6-8) as described in the conventional heating protocol.
Data Presentation: Representative Results
While specific data for this compound is not extensively published, the following table summarizes results from the Suzuki coupling of a closely related substrate, 4-iodo-1-methyl-1H-pyrazole, to provide an expectation of yields under optimized conditions. [8]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5 min | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5 min | 98 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 12 min | 85 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 (Conv.) | 6 h | 92 |
Data adapted from protocols for 4-iodo-1-methyl-1H-pyrazole. [8]MW = Microwave, Conv. = Conventional Heating.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Incorrect base or insufficient amount.3. Low reaction temperature. | 1. Ensure proper degassing of solvents and use a fresh catalyst. Consider a more robust pre-catalyst like XPhos Pd G2.<[8][12]br>2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).3. Increase the reaction temperature, or switch to microwave heating. [12] |
| Significant Dehalogenation | The C-I bond is cleaved and replaced by a hydrogen atom. This is a common side reaction. [9] | 1. Use milder conditions (lower temperature, shorter time).2. Ensure the boronic acid is of high quality, as degradation products can promote this pathway. |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple together. Often caused by the presence of oxygen or Pd(II) species. [9] | 1. Rigorously degas all reagents and solvents.2. Use a Pd(0) source directly or ensure conditions favor the reduction of the Pd(II) pre-catalyst. |
Conclusion
This compound is a highly promising building block for the synthesis of diverse and complex molecules. Its participation in the Suzuki-Miyaura cross-coupling reaction is efficient due to the reactive C-I bond. By carefully selecting the catalyst, base, and solvent system, and by employing either conventional or microwave-assisted heating, researchers can readily access a wide range of novel 4-aryl- and 4-heteroaryl-1-vinyl-1H-pyrazoles. The protocols and insights provided in this guide serve as a comprehensive starting point for unlocking the synthetic potential of this versatile intermediate in pharmaceutical and materials science research.
References
-
Molla, S., & Patel, B. K. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
-
Kuroiwa, N., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
-
Sangshetti, J. N., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]
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Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-1-vinyl-1H-pyrazole
Introduction: The Strategic Importance of 4-Alkynyl-1-vinyl-1H-pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of an alkynyl group at the 4-position of the pyrazole ring via the Sonogashira coupling reaction opens up a vast chemical space for the development of novel drug candidates and functional materials.[2] Furthermore, the presence of a 1-vinyl substituent provides an additional handle for post-coupling modifications or for tuning the electronic properties of the molecule.
This technical guide provides detailed protocols for the Sonogashira coupling of 4-iodo-1-vinyl-1H-pyrazole, a versatile building block for the synthesis of a diverse library of 4-alkynyl-1-vinyl-1H-pyrazoles. We will delve into the rationale behind the experimental choices, offering insights gleaned from extensive experience with cross-coupling reactions involving heteroaromatic systems.
Reaction Principle: The Sonogashira Catalytic Cycles
The Sonogashira reaction is a powerful cross-coupling methodology that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
In the palladium cycle , the active Pd(0) species undergoes oxidative addition to the carbon-iodine bond of this compound. Concurrently, in the copper cycle , the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-1-vinyl-1H-pyrazole and regenerate the active Pd(0) catalyst.
Sources
Application Notes & Protocols: A Guide to Heck Reaction Conditions for Vinylpyrazoles
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its application in the derivatization of heterocyclic compounds is particularly significant for the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis and detailed protocols for the Heck reaction of vinylpyrazoles, a versatile class of building blocks. We will explore the core mechanistic principles, dissect the critical reaction parameters that govern success, and offer field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on explaining the causality behind experimental choices to empower users to not only replicate but also rationally optimize these powerful coupling reactions.
Introduction: The Strategic Importance of Arylated Vinylpyrazoles
The pyrazole core is a privileged scaffold found in numerous pharmaceuticals and agrochemicals. The ability to introduce vinyl appendages and subsequently arylate them via the Heck reaction opens a direct and modular route to a vast chemical space of styryl-type pyrazoles. These products are not merely synthetic curiosities; they serve as key intermediates for more complex molecular architectures, including potential kinase inhibitors and novel functional materials.[3] The Mizoroki-Heck reaction offers a robust and function-group-tolerant method for forging these critical C-C bonds.[4]
Core Principles: The Mizoroki-Heck Catalytic Cycle
Understanding the reaction mechanism is paramount to troubleshooting and optimization. The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] While variations exist, the core sequence of events provides a framework for rationalizing the role of each reaction component.
The cycle comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a square planar Aryl-Pd(II)-X complex. This step is often rate-limiting, particularly for less reactive halides like aryl chlorides.[5]
-
Olefin Coordination & Migratory Insertion: The vinylpyrazole coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate. This step is crucial as it determines the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to palladium) is eliminated in a syn-fashion, transferring to the palladium center. This step forms the desired arylated alkene product and a hydrido-palladium(II) complex.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination of HX (e.g., HBr). This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Workflow for Ligand-Mediated Heck Reaction.
Materials:
-
N-Trityl-4-iodo-1H-pyrazole (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.2 - 5.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethyl phosphite (P(OEt)₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Toluene or DMF
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
-
Solvents for workup and chromatography (Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add N-Trityl-4-iodo-1H-pyrazole (1.0 mmol), Palladium(II) Acetate (0.01 mmol, 1 mol%), and Triethylamine (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by triethyl phosphite (0.04 mmol, 4 mol%) and the desired alkene (e.g., methyl acrylate, 1.2 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(2-alkenyl)-1-trityl-1H-pyrazole.
Protocol 2: Ligandless Heck Coupling of 4-Ethenyl-1H-pyrazole
This protocol provides a simplified approach that can be effective for reactive aryl halides, based on procedures for synthesizing indole-pyrazole hybrids. [6] Materials:
-
4-Ethenyl-1H-pyrazole (or N-protected derivative) (1.0 equiv)
-
Aryl Halide (e.g., 5-bromoindole derivative) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a dry reaction tube or flask, combine the 4-ethenyl-1H-pyrazole (1.0 mmol), the aryl halide (1.0 mmol), Palladium(II) Acetate (0.10 mmol, 10 mol%), and a magnetic stir bar.
-
Reagent Addition: Add anhydrous DMF (4 mL) and Triethylamine (2.0 mmol).
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath at 120 °C for 24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography to afford the desired arylated vinylpyrazole.
Data Summary: Typical Reaction Conditions
The following table summarizes representative conditions for the Heck reaction involving vinylpyrazoles, showcasing the versatility of the method.
| Aryl Halide (equiv) | Vinylpyrazole (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| N-Trityl-4-iodopyrazole (1.0) | Methyl Acrylate (1.2) | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (2.0) | Toluene | 100 | - | 95 | |
| 5-Bromo-3H-indole deriv. (1.0) | 4-Ethenyl-1H-pyrazole deriv. (1.0) | Pd(OAc)₂ (10) | None | Et₃N (2.0) | DMF | 120 | 24 | 45 | [6] |
| Iodobenzene (1.2) | 9-Vinylpurine (1.0) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 12 | 85-95 | [3] |
| 4-Bromoacetophenone (1.2) | 9-Vinylpurine (1.0) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 12 | 65-75 | [3] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent; Aryl chloride used with standard conditions. | Use fresh Pd(OAc)₂; ensure solvent is anhydrous; increase temperature; for Ar-Cl, switch to a more active catalyst system (e.g., with an NHC ligand). |
| Formation of Byproducts | Homocoupling of aryl halide (Glaser coupling); Isomerization of the product double bond; Polymerization of vinylpyrazole. | Lower catalyst loading; ensure reaction is under an inert atmosphere; lower reaction temperature or time. |
| Poor Regioselectivity | Reaction conditions favoring a mixture of pathways (neutral/cationic). | For α-selectivity, consider switching to an aryl triflate or adding a halide scavenger (e.g., Ag₂CO₃). For β-selectivity, ensure standard neutral pathway conditions with an aryl halide. |
| Difficult Purification | Residual palladium; Base contamination. | During workup, wash with dilute aqueous HCl to remove the base; consider filtering the crude product through a plug of Celite or silica to remove palladium black. |
Conclusion
The Mizoroki-Heck reaction is a powerful and reliable tool for the synthesis of arylated vinylpyrazoles. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively harness this transformation. The protocols provided herein offer robust starting points for both ligand-mediated and ligandless couplings. Rational adjustments to these conditions, guided by the principles of regioselectivity and catalyst activity, will enable the efficient synthesis of a diverse library of pyrazole-containing molecules for applications in drug discovery and materials science.
References
- Varvuolytė, G., Bieliauskas, A., Kleiziene, N., & Šačkus, A. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26, 7723-7727. Available at: [Link]
- Guiry, P. J., & Kiely, D. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
-
Heck Reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
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Mizoroki-Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction of 9-Vinylpurine with Aryl Halides. BenchChem.
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S. P. Stanforth. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. ResearchGate. Available at: [Link]
-
Mo, J., & Xiao, J. (2011). From α-arylation of olefins to acylation with aldehydes: a journey in regiocontrol of the Heck reaction. Accounts of Chemical Research, 44(8), 614-625. Available at: [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
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Carrow, B. P., & Hartwig, J. F. (2010). Ligandless, anionic, arylpalladium halide intermediates in the Heck reaction. Journal of the American Chemical Society, 132(1), 79-81. Available at: [Link]
-
Jensen, J. H., & Sølling, T. I. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(48), 44043-44051. Available at: [Link]
- de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411.
-
Gkizis, P. L., et al. (2021). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 19(3), 544-550. Available at: [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. (2022, June 23). YouTube. Available at: [Link]
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The Strategic Utility of 4-Iodo-1-vinyl-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold with Dual Functionality
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing novel therapeutics. The strategic introduction of functional groups onto the pyrazole ring provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on the exceptional utility of 4-iodo-1-vinyl-1H-pyrazole , a bifunctional building block that offers a confluence of reactivity for rapid library synthesis and late-stage functionalization in drug discovery programs. The presence of a highly reactive iodine atom at the 4-position, a site amenable to a multitude of cross-coupling reactions, combined with a versatile vinyl group at the 1-position, opens up a vast chemical space for the generation of diverse and complex molecular architectures.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis and application of this valuable building block. We will explore detailed, field-proven protocols for its synthesis and subsequent transformations, elucidating the causality behind experimental choices to ensure reproducible and scalable results.
Synthesis of the Building Block: this compound
The efficient synthesis of this compound is a critical first step. A robust and scalable approach involves a two-step sequence starting from the commercially available 4-iodo-1H-pyrazole.
Protocol 1: N-Vinylation of 4-Iodo-1H-pyrazole
The introduction of the vinyl group at the N1 position of the pyrazole ring can be achieved through various methods. A common and effective approach is the copper- or palladium-catalyzed N-vinylation. Here, we present a copper-catalyzed protocol adapted from methodologies for the N-vinylation of azoles.[5]
Reaction Scheme:
Caption: N-Vinylation of 4-Iodo-1H-pyrazole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Role |
| 4-Iodo-1H-pyrazole | 3469-69-0 | 193.97 | Starting Material |
| Vinyl Acetate | 108-05-4 | 86.09 | Vinyl Source |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | Catalyst |
| 1,10-Phenanthroline | 66-71-7 | 180.21 | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add 4-iodo-1H-pyrazole (1.0 equiv.), copper(II) acetate (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (to make a 0.5 M solution) and vinyl acetate (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Causality of Experimental Choices:
-
Catalyst System: The combination of a copper salt and a nitrogen-based ligand like 1,10-phenanthroline is crucial for facilitating the C-N bond formation between the pyrazole nitrogen and the vinyl group.
-
Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the acetic acid generated from the vinyl acetate.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the copper catalyst.
Harnessing the Dual Reactivity: Key Applications and Protocols
The synthetic power of this compound lies in the orthogonal reactivity of its two functional handles. The C-I bond is a prime substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, while the vinyl group can participate in cycloadditions, polymerizations, and other olefin-based transformations.[3][4]
A. Functionalization at the 4-Position: Cross-Coupling Reactions
The electron-rich nature of the pyrazole ring and the high reactivity of the carbon-iodine bond make the 4-position an ideal site for introducing molecular diversity.
Caption: Cross-coupling reactions of this compound.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl- and 4-heteroaryl-1-vinyl-1H-pyrazoles.[6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials and Reagents:
| Reagent | Role |
| This compound | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Pre-catalyst |
| SPhos | Ligand |
| Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane/Water | Solvent |
Step-by-Step Protocol:
-
In a sealed tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₂CO₃ (2.0 equiv.).[3]
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-vinyl-1H-pyrazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-vinyl-1H-pyrazole | 80-90 |
| 3 | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-1-vinyl-1H-pyrazole | 75-85 |
(Yields are representative and may vary based on specific substrate and reaction optimization.)
The Sonogashira coupling provides a direct route to 4-alkynyl-1-vinyl-1H-pyrazoles, which are valuable intermediates for further transformations or as final targets in drug discovery.[7][8]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials and Reagents:
| Reagent | Role |
| This compound | Starting Material |
| Terminal Alkyne | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) | Base and Solvent |
Step-by-Step Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).[6]
-
Add triethylamine as the solvent.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Reactivity of the 1-Vinyl Group
The vinyl group at the N1-position offers a distinct set of synthetic opportunities, allowing for modifications that can fine-tune the steric and electronic properties of the molecule.
While pyrazoles are generally reluctant to act as dienes, the vinyl group can participate in cycloaddition reactions with electron-deficient dienophiles under thermal conditions.[4]
Reaction Scheme:
Caption: Diels-Alder reaction of this compound.
Step-by-Step Protocol:
-
In a sealed, heavy-walled pressure tube, combine this compound (1.0 equiv.) and N-phenylmaleimide (1.1 equiv.).
-
Add a high-boiling solvent such as xylene.
-
Heat the reaction mixture to 140-160 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Expert Insights:
The Diels-Alder reaction involving the pyrazole ring as the diene component often requires forcing conditions due to the aromatic stabilization of the pyrazole ring. The yields can be modest, and careful optimization of temperature and reaction time is necessary.
Medicinal Chemistry Relevance and Future Directions
The ability to rapidly and efficiently generate a library of diverse analogs from a single, versatile building block is a significant advantage in modern drug discovery. This compound provides access to a wide range of chemical space, enabling the exploration of structure-activity relationships (SAR) around the pyrazole core.
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The 4-position is often a key vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket.
-
GPCR Modulators: N-substituted pyrazoles have been identified as potent and selective modulators of G-protein coupled receptors. The vinyl group can be further functionalized to introduce pharmacophores that enhance receptor affinity and selectivity.
-
Antiviral and Anticancer Agents: The diverse functionalities that can be introduced onto the this compound scaffold make it an attractive starting point for the synthesis of novel antiviral and anticancer compounds.[9]
The orthogonal reactivity of the iodo and vinyl groups allows for sequential or one-pot multi-component reactions, further expanding the synthetic utility of this building block. Future research will likely focus on developing even more efficient and selective catalytic systems for the functionalization of this promising scaffold, as well as exploring its application in the synthesis of complex natural products and novel therapeutic agents.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its dual functionality provides a strategic advantage for the rapid generation of diverse molecular libraries and the efficient synthesis of complex target molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their drug discovery endeavors.
References
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- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
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- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- ijrpr.com. (n.d.).
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- The Role of Pyrazole Boronic Acids in Modern Drug Discovery. (n.d.).
- Zarins, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
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- BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazoles: A Detailed Guide for Researchers.
- Request PDF. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds.
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- BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions.
- Mondal, K., et al. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(7), 1235–1240.
- Zarins, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
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- Bolm, C., & Hildebrand, J. P. (2004). Palladium-catalyzed N-vinylation of sulfoximines. The Journal of Organic Chemistry, 69(24), 8518–8520.
- ChemRxiv. (2024).
- Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670.
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Application Notes and Protocols: 4-Iodo-1-vinyl-1H-pyrazole in Advanced Materials Science
Introduction: A Bifunctional Building Block for Novel Functional Polymers
In the ever-evolving landscape of materials science, the demand for polymers with tunable properties and advanced functionalities is insatiable. 4-Iodo-1-vinyl-1H-pyrazole emerges as a uniquely versatile monomer, strategically designed for the synthesis of sophisticated functional polymers. This molecule ingeniously combines two key reactive sites: a vinyl group, susceptible to radical polymerization, and an iodo-substituent on the pyrazole ring, a prime handle for a myriad of post-polymerization modifications via cross-coupling reactions.[1][2] The pyrazole moiety itself imparts desirable characteristics to the resulting polymer, including thermal stability, and potential for coordination with metal ions, making it an attractive scaffold for applications in organic electronics, catalysis, and sensing.[3][4][5]
This guide provides a comprehensive overview of the application of this compound in materials science, complete with detailed experimental protocols for its polymerization and subsequent functionalization. The methodologies are designed to be robust and reproducible, empowering researchers to explore the full potential of this exciting monomer.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful experimental design. The following table summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1175788-58-5 | |
| Molecular Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Off-white to light yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane) | Inferred |
| Reactivity | Vinyl group susceptible to polymerization; C-I bond reactive in cross-coupling | [1][2] |
Application I: Synthesis of Poly(this compound) via Free-Radical Polymerization
The vinyl group of this compound allows for its straightforward polymerization into a linear polymer. This resulting polymer, Poly(this compound), serves as a versatile platform for further functionalization. The following protocol details a standard free-radical polymerization procedure.
Experimental Workflow: Polymerization
Caption: Workflow for the synthesis of Poly(this compound).
Detailed Protocol: Free-Radical Polymerization
Materials:
-
This compound (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Anhydrous Toluene
-
Methanol (cold)
-
Schlenk flask equipped with a magnetic stir bar
-
Nitrogen or Argon source
-
Standard glassware for filtration
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 2.20 g, 10.0 mmol) and AIBN (e.g., 32.8 mg, 0.2 mmol) in anhydrous toluene (e.g., 20 mL).
-
Causality: AIBN is a common thermal initiator for free-radical polymerization. Anhydrous solvent is used to prevent side reactions.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Causality: Oxygen is a radical scavenger and must be removed to ensure efficient polymerization.
-
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Causality: Heating initiates the decomposition of AIBN into radicals, which then initiate the polymerization of the vinyl monomer.
-
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker of cold, rapidly stirring methanol (e.g., 200 mL).
-
Causality: The polymer is insoluble in methanol, causing it to precipitate out of the solution, while the unreacted monomer and initiator residues remain dissolved.
-
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with fresh cold methanol.
-
Drying: Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
-
Characterization: The resulting Poly(this compound) can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and FT-IR spectroscopy to confirm its structure.
Application II: Post-Polymerization Functionalization via Suzuki-Miyaura Cross-Coupling
The true utility of Poly(this compound) lies in its capacity for post-polymerization functionalization. The C-I bond on the pyrazole ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[2][6] This protocol details a representative Suzuki-Miyaura cross-coupling reaction to append phenyl groups to the polymer backbone.
Reaction Scheme: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling on the polymer backbone.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Poly(this compound) (1.0 eq based on monomer units)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add Poly(this compound) (e.g., 220 mg, 1.0 mmol of monomer units), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).
-
Solvent and Catalyst Addition: Add a mixture of DMF and water (e.g., 4:1 v/v, 10 mL). Bubble argon through the solution for 20 minutes to degas. Then, add Pd(PPh₃)₄ (e.g., 57.8 mg, 0.05 mmol) under a positive pressure of argon.
-
Causality: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. The aqueous base is crucial for the transmetalation step in the catalytic cycle. Degassing is necessary to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 90°C and stir under an argon atmosphere for 48 hours.
-
Causality: Elevated temperature is required to drive the catalytic cycle to completion.
-
-
Work-up: Cool the reaction to room temperature and pour the mixture into water (e.g., 100 mL).
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with water and then methanol to remove unreacted reagents and catalyst residues.
-
Drying: Dry the functionalized polymer in a vacuum oven at 50°C overnight.
-
Characterization: The resulting Poly(4-phenyl-1-vinyl-1H-pyrazole) can be analyzed by ¹H NMR to confirm the disappearance of the C-H proton signal of the iodo-substituted pyrazole and the appearance of signals corresponding to the new phenyl groups. FT-IR spectroscopy can also be used to monitor the changes in the vibrational bands.
Conclusion and Future Outlook
This compound stands as a powerful and versatile monomer for the creation of advanced functional polymers. The protocols detailed herein provide a solid foundation for the synthesis of its homopolymer and its subsequent functionalization. The true potential of this material lies in the vast array of functionalities that can be introduced via cross-coupling chemistry. This opens up possibilities for creating materials with tailored electronic, optical, and chemical properties for a wide range of applications, including but not limited to:
-
Organic Electronics: By incorporating electronically active moieties, these polymers could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[3][7]
-
Sensing: The pyrazole nitrogen atoms can act as coordination sites for metal ions.[4] Functionalization with chromophores or fluorophores could lead to novel sensory materials.
-
Catalysis: Immobilization of catalytic species onto the polymer backbone could result in recyclable and highly stable catalysts.[3]
The methodologies presented here are intended to serve as a starting point for innovation. We encourage researchers to explore different polymerization techniques, a wider variety of cross-coupling partners, and to fully investigate the properties of the resulting novel materials.
References
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Elguero, J., Goya, P., & Jagerovic, N. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3370. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazole Derivatives in Material Science. [Link]
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Elguero, J., Goya, P., & Jagerovic, N. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3370. [Link]
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Ezhilarasi, M. R., et al. (2018). Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. Journal of Molecular Structure, 1165, 233-241. [Link]
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Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
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Ermakova, T. G., et al. (2010). N-vinylpyrazole copolymers. Russian Journal of General Chemistry, 80(1), 135-139. [Link]
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Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(37), 22011-22027. [Link]
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Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
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Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
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Kálai, T., & Hideg, K. (2019). Palladium- and/or Copper-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Iodides. Molecules, 24(18), 3341. [Link]
-
K'oshevoi, Y. V., & Kinfe, H. H. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters, 21(23), 6961-6966. [Link]
-
Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 12(2), 117-124. [Link]
-
Al-Ostath, A., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Current Organic Synthesis, 20(1), 2-18. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]
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Catalyst Selection for Cross-Coupling with 4-Iodo-1-vinyl-1H-pyrazole: Application Notes and Protocols
Introduction: The Strategic Importance of 4-Substituted-1-vinyl-1H-pyrazoles
The 1-vinyl-1H-pyrazole scaffold is a privileged structural motif in modern drug discovery and materials science. The vinyl group offers a versatile handle for polymerization and post-synthetic modifications, while the pyrazole core is a well-established pharmacophore found in numerous bioactive compounds.[1] Functionalization at the C4-position of the pyrazole ring is a key strategy for modulating the pharmacological and material properties of these compounds. Among the various synthetic methodologies, palladium- and copper-catalyzed cross-coupling reactions of 4-iodo-1-vinyl-1H-pyrazole stand out as a powerful and versatile approach for creating a diverse array of 4-substituted derivatives.[2]
The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent electrophilic partners in a wide range of cross-coupling reactions.[3][4] However, the presence of the N-vinyl group introduces unique electronic and steric considerations that must be carefully addressed in catalyst selection and protocol design to achieve optimal outcomes. This guide provides a comprehensive overview of catalyst systems and detailed protocols for the successful cross-coupling of this compound.
Core Principles of Catalyst Selection
The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a metal precursor (most commonly palladium) and a supporting ligand. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] For a substrate like this compound, the electronic nature of the pyrazole ring and the potential for the vinyl group to interact with the catalyst are paramount considerations.
The Influence of the 1-Vinyl Group
The N-vinyl group can influence the cross-coupling reaction in several ways:
-
Electronic Effects: The vinyl group is generally considered to be weakly electron-withdrawing, which can impact the electron density of the pyrazole ring and, consequently, the rate of oxidative addition.
-
Coordinating Ability: The π-system of the vinyl group could potentially coordinate to the palladium center, which might lead to catalyst inhibition or alternative reaction pathways.
-
Steric Hindrance: While small, the vinyl group can exert some steric influence on the approach of the catalyst and coupling partners.
Therefore, the chosen catalyst system must be robust enough to overcome any potential inhibitory effects and selectively promote the desired C-C, C-N, or C-O bond formation at the C4-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, reacting the 4-iodopyrazole with a boronic acid or ester.[4]
Catalyst System Rationale
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[4] For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or advanced pre-catalysts such as XPhos Pd G2 can be employed to ensure efficient initiation of the catalytic cycle.[4]
-
Ligand Selection: For electron-rich heterocyclic substrates like pyrazoles, bulky, electron-rich phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.[6][7] Ligands from the Buchwald family, such as SPhos and XPhos , have demonstrated high efficacy in similar systems.[4] These ligands create a sterically hindered yet highly reactive palladium center that facilitates the coupling of even challenging substrates.
-
Base Selection: The base is critical for the transmetalation step, activating the boronic acid partner. Inorganic bases like cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can depend on the specific boronic acid and solvent system.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/water.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or XPhos Pd G2 (2-5 mol%) | Cost-effective and efficient; G2 precatalyst for challenging substrates.[4] |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands enhance catalytic activity for heteroaromatics.[4] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Effective for a broad range of boronic acids.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-120 °C (conventional or microwave) | Higher temperatures may be required for less reactive boronic acids.[8] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), palladium precatalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₂CO₃).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) for 2-18 hours, or until completion as monitored by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[8]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Heck-Mizoroki Reaction: Synthesis of 4-Vinyl-1-vinyl-1H-pyrazoles
The Heck-Mizoroki reaction couples the 4-iodopyrazole with an alkene to introduce a new vinyl group at the C4-position, yielding substituted styrenyl-like pyrazoles.[9][10]
Catalyst System Rationale
-
Palladium Source: Pd(OAc)₂ is a widely used and effective catalyst for the Heck reaction.[11]
-
Ligand Selection: While some Heck reactions can proceed without a phosphine ligand, the use of a suitable ligand can improve yields and selectivity. For iodo-pyrazoles, tri(o-tolyl)phosphine or phosphite ligands like triethyl phosphite (P(OEt)₃) have been shown to be effective.[11] The choice of ligand can influence the regioselectivity of the alkene insertion.
-
Base Selection: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HI generated during the catalytic cycle.[10]
-
Solvent System: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices for the Heck reaction.
Data Presentation: Heck-Mizoroki Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | Standard and effective for Heck reactions.[11] |
| Ligand | P(OEt)₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%) | Phosphite ligands have proven suitable for iodopyrazole substrates.[11] |
| Base | Et₃N or DIPEA (1.5-2.0 equiv.) | Neutralizes HI byproduct.[10] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents facilitate the reaction. |
| Temperature | 80-140 °C | Higher temperatures are often required for efficient coupling.[11] |
Experimental Protocol: Heck-Mizoroki Reaction
-
To a sealed tube, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), Pd(OAc)₂ (e.g., 2 mol%), and the ligand (e.g., P(OEt)₃, 4 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).
-
Degas the mixture with an inert gas.
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via column chromatography.
Visualization: Heck-Mizoroki Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, reacting the 4-iodopyrazole with a terminal alkyne.[12][13] This reaction is typically co-catalyzed by palladium and copper.
Catalyst System Rationale
-
Palladium Source: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a classic and highly effective catalyst for Sonogashira couplings.[14] Pd(PPh₃)₄ is also commonly used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[12][15]
-
Ligand: Triphenylphosphine (PPh₃) is often present in the palladium precatalyst and is generally sufficient.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent or co-solvent.[14]
-
Solvent System: The reaction is frequently run in the amine base itself or in a mixture with a co-solvent like THF or DMF.
A copper-free Sonogashira protocol can also be employed to avoid potential issues with alkyne homocoupling (Glaser coupling). In such cases, higher catalyst loadings or more specialized ligand systems may be necessary.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A robust and widely used catalyst for Sonogashira reactions.[14] |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the classical Sonogashira mechanism.[12] |
| Base | Et₃N or DIPEA (excess or as solvent) | Acts as both base and solvent, facilitating the reaction.[14] |
| Solvent | THF or DMF (optional co-solvent) | Can improve solubility of starting materials. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for reactive aryl iodides.[12] |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization: Experimental Workflow
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
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- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Synthesis of Substituted Pyrazoles from 4-Iodo-1-vinyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of a diverse array of substituted pyrazoles utilizing the versatile building block, 4-iodo-1-vinyl-1H-pyrazole. Recognizing the privileged position of the pyrazole scaffold in medicinal chemistry, this document details robust protocols for the functionalization of the C4-position through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] Beyond procedural steps, this guide delves into the underlying mechanistic principles, offering insights into experimental design, catalyst selection, and reaction optimization. Potential challenges associated with the reactivity of the N-vinyl group are also discussed, providing a holistic resource for researchers engaged in the synthesis of novel pyrazole-based compounds for pharmaceutical and materials science applications.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed into a wide range of therapeutics, demonstrating anti-inflammatory, anticancer, antiviral, and antimicrobial activities. The metabolic stability of the pyrazole ring further enhances its appeal in drug design. The strategic derivatization of the pyrazole core is therefore a critical endeavor in the pursuit of novel and effective therapeutic agents.
The this compound scaffold is a particularly attractive starting material for the synthesis of diverse pyrazole libraries. The carbon-iodine bond at the C4-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of 4-substituted pyrazoles.[1][2][4] The N-vinyl group, while potentially influencing the electronic properties and reactivity of the pyrazole ring, also offers opportunities for further synthetic transformations or can be viewed as a stable substituent.[3]
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a two-step process commencing with the iodination of pyrazole, followed by N-vinylation.
Step 1: Electrophilic Iodination of Pyrazole
The direct iodination of the pyrazole ring at the C4-position is a well-established transformation, readily achieved through electrophilic substitution. Several effective and scalable methods have been reported.[2][5][6]
Protocol 1: Iodination using Iodine and an Oxidant (e.g., Ceric Ammonium Nitrate - CAN) [2][5]
This method is particularly effective for a range of pyrazole substrates.
-
Materials:
-
Pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of pyrazole (1.0 equiv) in acetonitrile, add iodine (1.1 equiv) and ceric ammonium nitrate (1.2 equiv).
-
Heat the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodopyrazole.
-
Step 2: N-Vinylation of 4-Iodopyrazole
The introduction of the vinyl group at the N1-position can be achieved through several methods, with the reaction with vinyl acetate being a common and effective approach.[3][7]
Protocol 2: N-Vinylation with Vinyl Acetate [3][7]
-
Materials:
-
4-Iodopyrazole
-
Vinyl acetate
-
Mercuric(II) sulfate (HgSO₄) - Caution: Highly Toxic
-
Sulfuric acid (H₂SO₄) - Caution: Corrosive
-
-
Procedure:
-
To a suspension of 4-iodopyrazole (1.0 equiv) in vinyl acetate (used as both reagent and solvent), add a catalytic amount of mercuric(II) sulfate.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The C-I bond at the 4-position of the pyrazole ring is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. It is important to note that the N-vinyl group can potentially participate in side reactions, and optimization of the reaction conditions may be necessary.[3]
Diagram 1: General Workflow for the Synthesis of Substituted Pyrazoles
Caption: General synthetic route to functionalized pyrazoles via a 4-iodopyrazole intermediate.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl- and 4-Heteroaryl-1-vinyl-1H-pyrazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1]
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol 3: Suzuki-Miyaura Coupling [1]
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure (Conventional Heating):
-
To a Schlenk tube, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.5 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
Upon completion, cool to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
Procedure (Microwave Irradiation): [1][4]
-
In a microwave vial, combine this compound (1.0 equiv), the boronic acid (1.1 equiv), a pre-catalyst (e.g., XPhos Pd G2, 2 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).
-
Add a degassed solvent mixture (e.g., ethanol/water, 3:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat to 100-120 °C for 15-30 minutes.
-
After cooling, perform an aqueous workup and purify as described above.
-
Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| XPhos Pd G2 | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) |
Causality and Optimization:
-
Catalyst and Ligand: For electron-rich pyrazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve catalytic activity and prevent catalyst deactivation.[4] Pre-catalysts like XPhos Pd G2 are often more efficient as they readily generate the active Pd(0) species.[4]
-
Base: The choice of base is critical. Stronger, yet poorly soluble bases like K₃PO₄ can be effective, sometimes with the addition of a small amount of water to aid solubility in Suzuki couplings.
-
N-Vinyl Group Considerations: The N-vinyl group is generally stable under Suzuki conditions. However, at elevated temperatures or with highly active catalysts, polymerization could be a potential side reaction. Monitoring the reaction closely and using the mildest effective conditions is recommended.
Heck Reaction: Synthesis of 4-Alkenyl-1-vinyl-1H-pyrazoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9]
Protocol 4: Heck Reaction [8][9]
-
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, MeCN)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv), the alkene (1.2-1.5 equiv), palladium acetate (5 mol%), and the phosphine ligand (10 mol%) in the chosen solvent.
-
Add the base (e.g., triethylamine, 2.0 equiv).
-
Heat the mixture to 80-120 °C and monitor by TLC.
-
Upon completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Perform an aqueous workup and purify the crude product by column chromatography.
-
Table 2: Common Conditions for the Heck Reaction
| Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 |
Causality and Optimization:
-
Alkene Partner: Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.
-
Base: An organic base like triethylamine is commonly used to neutralize the HI generated during the reaction.
-
N-Vinyl Group Reactivity: There is a possibility of the N-vinyl group itself acting as an alkene coupling partner, leading to undesired side products. This is less likely when using an excess of the desired alkene coupling partner. Intramolecular Heck reactions involving the N-vinyl group are also a theoretical possibility depending on the structure of the desired product. Careful analysis of the product mixture is advised.
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-vinyl-1H-pyrazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][10][11][12]
Diagram 3: Catalytic Cycles of the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Protocol 5: Sonogashira Coupling [4][10][11][12]
-
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add the solvent and the amine base (e.g., triethylamine, which can also serve as the solvent).
-
Stir the mixture at room temperature to 50 °C and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Table 3: Typical Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N / THF | Room Temp - 50 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | Room Temp |
Causality and Optimization:
-
Copper Co-catalyst: The role of CuI is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the HI formed.
-
Potential for Homo-coupling: A common side reaction is the Glaser coupling of the terminal alkyne to form a diyne. This can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne.
-
N-Vinyl Group Stability: The N-vinyl group is generally inert under these mild conditions.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of diverse libraries of substituted pyrazoles. The protocols detailed in this guide for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions provide a solid foundation for researchers to access a wide range of novel 4-substituted pyrazole derivatives. By understanding the underlying principles of these reactions and considering the potential reactivity of the N-vinyl group, scientists can effectively navigate the synthetic challenges and unlock the full potential of this scaffold in the development of new therapeutics and functional materials.
References
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole - Benchchem.
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH.
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
- Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC - NIH.
- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH.
- Heck Reaction - Organic Chemistry Portal.
- The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange - ResearchGate.
- heck-mizoroki reaction of 4-iodo-1h-pyrazoles.
- Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole - Benchchem.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives - Benchchem.
- Heck reaction - Wikipedia.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
- Transvinylation of 4- and 5-Nitropyrazoles with Vinyl Acetate in the Presence of Mercury Acetate Immobilized on Poly(vinylazole) Substrates - ResearchGate.
- N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions | Organic Letters - ACS Publications.
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
- An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring via 4-Iodo-1-vinyl-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Strategic Role of 4-Iodo-1-vinyl-1H-pyrazole
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional materials.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions, and its tunable electronic properties.[2] Consequently, the development of efficient and modular methods for the functionalization of the pyrazole ring is a paramount objective for synthetic chemists.
This technical guide focuses on the utility of This compound as a highly versatile and strategic building block for the elaboration of the pyrazole core. The C4-iodine atom serves as a prime handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the introduction of a diverse array of aryl, heteroaryl, alkynyl, and vinyl substituents.[4][5][6] The N1-vinyl group, in turn, plays a dual role: it modulates the electronic properties of the pyrazole ring and can function as a stable, yet readily cleavable, protecting group, offering a pathway to N-H functionalized pyrazoles post-coupling.[5][7]
This document provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its subsequent functionalization, aimed at researchers, scientists, and drug development professionals.
Synthesis of the Key Building Block: this compound
The synthesis of this compound is most effectively approached in a two-step sequence: iodination of pyrazole at the C4 position, followed by N-vinylation. This stepwise approach ensures high regioselectivity and overall yield.
Step 1: Electrophilic Iodination of Pyrazole
The C4 position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution.[8] Several methods exist for this transformation, with a particularly effective and "green" method utilizing iodine and hydrogen peroxide in water.[9]
Protocol 1: Green Iodination of Pyrazole
-
Materials:
-
Pyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).
-
Slowly add 30% hydrogen peroxide (0.6 mmol) to the stirring mixture at room temperature.
-
Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-iodopyrazole can be purified by column chromatography or recrystallization to yield a white crystalline solid.[9]
-
Step 2: N-Vinylation of 4-Iodopyrazole
The N-vinylation of pyrazoles can be achieved through various methods. A common and effective approach involves the reaction with vinyl acetate, often catalyzed by a transition metal salt.[7] An alternative, milder approach utilizes phase-transfer catalysis after initial chloroethylation.[7]
Protocol 2: N-Vinylation using Vinyl Acetate
-
Materials:
-
4-Iodopyrazole
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Suitable anhydrous solvent (e.g., Dioxane)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-iodopyrazole (1.0 mmol) in anhydrous dioxane.
-
Add vinyl acetate (2.0 mmol) to the solution.
-
Add Pd(OAc)₂ (5 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualizing the Synthetic Pathway
Caption: Two-step synthesis of this compound.
Functionalization of this compound via Palladium-Catalyzed Cross-Coupling
The C-I bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions. The N-vinyl group is generally stable under these conditions, acting as a spectator or a removable protecting group.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted pyrazoles.
Mechanism Insight: The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) / Water
-
Microwave reaction vial
-
-
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).
-
Add DME (3 mL) and water (1.2 mL).
-
Purge the vial with argon or nitrogen for 5-10 minutes.
-
Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol, 2.5 equiv).
-
Seal the vial and place it in a microwave reactor. Irradiate at 90-120°C for 5-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature, quench with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[4]
-
Table 1: Representative Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 10 min | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | 2 h | ~95 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | EtOH/H₂O | 80 | 1 h | ~88 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 h | ~85[10] |
Note: Yields are illustrative and based on similar 4-iodopyrazole substrates. Optimization for this compound may be required.
B. Sonogashira Coupling: Synthesis of Alkynylpyrazoles
The Sonogashira coupling provides a direct route to C4-alkynylated pyrazoles by reacting this compound with terminal alkynes.[6] This reaction is typically co-catalyzed by palladium and copper(I).[6]
Mechanism Insight: The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.
Protocol 4: General Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction to 50-80°C and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Table 2: Representative Sonogashira Coupling of 4-Iodopyrazoles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | ~92 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2) | CuI (5) | DIPEA | DMF | 70 | ~89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | Benzene | 70 | ~91[1] |
| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | ~95 |
Note: Yields are illustrative and based on similar 4-iodopyrazole substrates. Optimization for this compound may be required.
C. Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Ring
The Heck reaction couples this compound with alkenes to form C4-alkenyl pyrazoles, typically with high trans-selectivity.[12]
Mechanism Insight: The Heck catalytic cycle involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.
Protocol 5: Heck-Mizoroki Reaction
-
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)
-
Triethylamine (TEA)
-
Anhydrous DMF or Acetonitrile
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Add the anhydrous solvent and TEA (1.5 mmol).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.[12]
-
Table 3: Representative Heck Reaction of 1-Protected 4-Iodopyrazoles
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | TEA | DMF | 100 | 95[12] |
| 2 | tert-Butyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | TEA | DMF | 100 | 90[12] |
| 3 | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | TEA | DMF | 100 | 44[12] |
| 4 | N-Vinylpyrrolidinone | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA | Acetonitrile | 120 | ~75 |
Note: Yields are illustrative and based on 1-trityl-4-iodopyrazole.[12] Optimization for this compound may be required.
The N-Vinyl Group: A Removable Protecting Group
A key advantage of using this compound is the ability to remove the N-vinyl group after functionalization at the C4 position. This provides access to N-H pyrazoles, which can be further derivatized or are often the final target in pharmaceutical applications. The deprotection can be achieved under mild oxidative conditions.[7]
Protocol 6: De-vinylation of N-Vinylpyrazoles
-
Materials:
-
N-vinylpyrazole derivative
-
Potassium permanganate (KMnO₄)
-
Acetone/Water mixture
-
-
Procedure:
-
Dissolve the N-vinylpyrazole derivative in a mixture of acetone and water.
-
Cool the solution to 0-10°C.
-
Slowly add a 2% aqueous solution of KMnO₄ until a faint pink color persists.
-
Stir the reaction for 1-2 hours at low temperature, monitoring by TLC.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy excess KMnO₄.
-
Filter the mixture to remove manganese dioxide.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-H pyrazole.[7]
-
Visualizing the Overall Strategy
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: The Strategic Utility of 4-Iodo-1-vinyl-1H-pyrazole in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically relevant therapeutic agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases make it an ideal core for the design of potent and selective inhibitors.[3][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.[6][7][8]
This application note focuses on a particularly versatile and reactive building block: 4-iodo-1-vinyl-1H-pyrazole . The strategic placement of the iodine atom at the C4 position provides a reactive handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the vinyl group at the N1 position offers opportunities for further functionalization or can play a direct role in binding to the target kinase. We will explore the application of this key intermediate in the synthesis of a representative kinase inhibitor, providing detailed protocols and insights into the experimental rationale.
The Synthetic Versatility of this compound
The carbon-iodine bond in this compound is readily activated for participation in a variety of powerful cross-coupling reactions, allowing for the efficient construction of complex molecular architectures.[1] The most prominent of these reactions in the context of kinase inhibitor synthesis are:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an aryl or heteroaryl boronic acid. This is a widely used method for introducing substituted aromatic rings commonly found in kinase inhibitors.[1][9]
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne. This introduces a linear and rigid alkynyl moiety, which can be a key pharmacophoric element.[10][11]
-
Heck-Mizoroki Reaction: Formation of a carbon-carbon bond with an alkene, leading to the synthesis of substituted vinylpyrazoles.[10]
The ability to perform these reactions with high efficiency and functional group tolerance makes this compound an invaluable tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[12][13][14]
Application Focus: Synthesis of a Hypothetical B-Raf V600E Inhibitor
To illustrate the utility of this compound, we will outline the synthesis of a hypothetical B-Raf V600E inhibitor. The B-Raf V600E mutation is a key driver in approximately 40% of melanomas, making it a critical therapeutic target.[15][16] Vemurafenib (PLX4032) is a well-known inhibitor of this mutant kinase.[17][18] While the direct synthesis of Vemurafenib may not start from this exact fragment, we can design a structurally related analog that leverages the unique features of this compound.
Our hypothetical target molecule will feature a central pyrazole core, a key interaction motif with the kinase hinge region, and an appended aromatic system introduced via Suzuki-Miyaura coupling.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid derivative to form the core of our hypothetical kinase inhibitor.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Argon or Nitrogen gas
-
Flame-dried sealed tube or microwave vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.[1]
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Alternatively, for microwave-assisted synthesis, irradiate the reaction mixture at a constant temperature of 100-140 °C for 10-20 minutes.[19]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and SPhos is a highly efficient catalyst system for Suzuki-Miyaura couplings, known for its high activity and broad substrate scope.[1]
-
Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.[20]
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.[19][20]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial for maintaining catalytic activity and achieving high yields.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors from the literature, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 43d | CDK16 | 33 | [3] |
| AT7519 | CDK2 | 24 | [2] |
| AT7519 | CDK5 | 23 | [2] |
| 1c | Haspin | 66 | [21] |
| 2c | Haspin | 62 | [21] |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. |
| Poor solubility of reagents | Try a different solvent system, such as DME/water or toluene/ethanol/water. | |
| Incomplete Reaction | Insufficient heating or reaction time | Increase the reaction temperature or extend the reaction time. For microwave synthesis, increase the irradiation time or temperature. |
| Sterically hindered boronic acid | Use a more active catalyst system, such as one with a more electron-rich phosphine ligand. | |
| Side Product Formation | Homocoupling of the boronic acid | Use a lower catalyst loading or add the boronic acid portion-wise. |
| Debromination of the product | Use a milder base or lower the reaction temperature. |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its amenability to a range of cross-coupling reactions allows for the rapid and efficient generation of diverse molecular scaffolds. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a robust starting point for researchers in the field of drug discovery. Future work could involve exploring other cross-coupling reactions, such as Sonogashira and Heck couplings, to further expand the chemical space accessible from this key intermediate. The development of novel pyrazole-based kinase inhibitors remains a promising avenue for the treatment of a wide range of diseases.[6][7][8]
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]
-
Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). PMC - NIH. [Link]
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (n.d.). CiteDrive. [Link]
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org. [Link]
-
Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (n.d.). PMC. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. [Link]
-
(PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2025). ResearchGate. [Link]
-
heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011). HETEROCYCLES. [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (n.d.). PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]
-
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ScienceDirect. [Link]
-
PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas. (n.d.). NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-1-vinyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-iodo-1-vinyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges, particularly low reaction yields. Here, we provide in-depth, experience-driven insights, detailed protocols, and visual aids to support your experimental success.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process, typically involving the initial iodination of the pyrazole ring followed by N-vinylation. Each of these steps presents unique challenges that can contribute to a reduction in the overall yield. Understanding the intricacies of both the electrophilic iodination and the subsequent N-vinylation is paramount to optimizing the synthesis and achieving the desired product in high purity and yield.
This guide will dissect the common pitfalls in this synthetic route and provide a structured approach to troubleshooting, grounded in established chemical principles and supported by literature precedents.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing both the "what" and the "why" behind our recommendations.
Part 1: Iodination of the Pyrazole Ring
Question 1: I'm observing a low yield in the initial iodination of pyrazole to form 4-iodopyrazole. What are the likely causes and how can I improve it?
Answer: Low yields in the iodination of pyrazole are frequently traced back to several key factors: the choice of iodinating agent, reaction conditions, and the potential for side reactions.
-
Sub-optimal Iodinating Agent: The reactivity of the iodinating agent is critical. While molecular iodine (I₂) is a common choice, its electrophilicity may be insufficient for efficient reaction, especially with deactivated pyrazole substrates.[1]
-
Solution: Employ a more potent iodinating system. N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA), is a highly effective alternative for less reactive pyrazoles.[1] Another robust method involves the in situ generation of a more powerful electrophilic iodine species by combining an iodide salt (e.g., NaI or KI) with an oxidant such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃).[1][2] The I₂/H₂O₂ system in water is considered a "green" and efficient option.[1]
-
-
Inappropriate Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and yield.
-
Solution: For less reactive substrates, heating the reaction may be necessary. For example, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is effectively carried out at 80 °C.[1] The choice of solvent should ensure the solubility of all reactants. Acetonitrile, acetic acid, and water are commonly used solvents for this transformation.[1]
-
-
Side Reactions and Regioselectivity Issues: While electrophilic substitution on the pyrazole ring strongly favors the 4-position, the formation of isomeric byproducts (e.g., 5-iodopyrazole) or di-iodinated products can occur.[3][4]
-
Solution: To ensure high regioselectivity for the 4-position, CAN-mediated iodination with I₂ is a reliable method.[4] It is important to avoid conditions that favor other isomers; for instance, using n-butyllithium (n-BuLi) followed by quenching with iodine will exclusively yield the 5-iodo derivative.[4] To prevent over-iodination, use a stoichiometric amount of the iodinating agent relative to the pyrazole.[4]
-
Table 1: Comparison of Common Iodination Methods for Pyrazole
| Iodinating System | Typical Solvent(s) | Temperature | Reported Yields | Key Advantages |
| I₂ / H₂O₂ | Water | Room Temp. | ~85%[4] | "Green," cost-effective |
| I₂ / CAN | Acetonitrile | Room Temp. | ~91%[4] | High regioselectivity |
| NIS / TFA | Acetonitrile, Acetic Acid | Room Temp. - 80 °C | Good to excellent | Effective for less reactive substrates |
| ICl / Li₂CO₃ | Dichloromethane | Room Temp. | Up to 95%[5] | Mild conditions |
Part 2: N-Vinylation of 4-Iodopyrazole
Question 2: My N-vinylation of 4-iodopyrazole is resulting in a low yield of the desired this compound. What are the potential issues?
Answer: The N-vinylation step is often the more challenging part of the synthesis. Low yields can arise from several factors, including the choice of vinylating agent, catalyst system, reaction conditions, and potential side reactions.
-
Inefficient Vinylation Method: Direct vinylation of pyrazoles can be challenging.
-
Solution: A common and effective method involves a two-step process: N-alkylation with a 2-haloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) followed by dehydrohalogenation to form the vinyl group.[6][7] This can be performed under phase-transfer catalysis (PTC) conditions in water, offering good yields of 75-90%.[6][7] Another approach is the reaction with calcium carbide (CaC₂) in the presence of a base like KOH, which serves as a solid acetylene source and avoids the need for high-pressure acetylene gas.[8]
-
-
Catalyst and Reaction Condition Optimization: For transition metal-catalyzed vinylations, the choice of catalyst, ligand, base, and solvent is crucial.
-
Solution: Palladium-catalyzed N-vinylation using vinyl triflates has been described, although it can be slow and require higher temperatures.[9] Copper-catalyzed reactions are also a possibility. It is important to rigorously dry all reagents and solvents, as water can lead to undesired side products.[9]
-
-
Substrate-Related Issues: The electronic properties of the 4-iodopyrazole can influence its nucleophilicity.
-
Solution: In some cases, protecting groups on the pyrazole ring might be necessary to facilitate other transformations, though this adds steps to the synthesis.[10][11] The stability of the 4-iodopyrazole itself should also be considered, as aryl iodides can be sensitive to light and heat, potentially leading to decomposition.[12]
-
-
Side Reactions: Polymerization of the vinylpyrazole product or other undesired reactions can reduce the yield.
-
Solution: Careful control of reaction temperature and concentration can help minimize polymerization. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[12]
-
Experimental Protocols
Protocol 1: Iodination of Pyrazole using I₂/H₂O₂
This protocol is adapted from a green iodination procedure.[13]
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).
-
Dropwise, add 30% hydrogen peroxide (0.6 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodopyrazole.
-
The crude product can be purified by recrystallization or column chromatography.[13]
Protocol 2: N-Vinylation via Dehydrochlorination
This protocol is based on the synthesis of 1-vinylpyrazoles under phase-transfer catalysis conditions.[6][7]
Materials:
-
4-Iodopyrazole (1.0 eq)
-
1,2-Dichloroethane (DCE)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Aqueous sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-Alkylation: React 4-iodopyrazole with an excess of 1,2-dichloroethane in the presence of a base to form 1-(2-chloroethyl)-4-iodopyrazole. This step may require heating.
-
Dehydrochlorination: To the 1-(2-chloroethyl)-4-iodopyrazole intermediate, add water, a phase-transfer catalyst, and a concentrated aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.[14]
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Synthetic Pathway Overview
Caption: The two-stage synthesis of this compound.
Final Recommendations
When encountering low yields in the synthesis of this compound, a systematic, step-by-step approach to troubleshooting is essential. Begin by analyzing the yield and purity of the intermediate 4-iodopyrazole. Once the iodination step is optimized, focus on the N-vinylation reaction. Careful selection of reagents and reaction conditions, along with diligent monitoring of the reaction progress, will significantly improve the likelihood of a successful synthesis.
For further assistance, always refer to the primary literature for specific examples that most closely match your substrate and intended scale.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- Kim, H. et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules.
- Šačkus, A. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions.
- BenchChem. (2025). Improving yield and purity of 4-iodopyrazole synthesis.
- Buchwald, S. L. et al. (2006). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters.
- Smolecule. (n.d.). 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole.
- Ananikov, V. P. et al. (2018). A simple and efficient strategy to access N-vinyl secondary amines of various naturally occurring materials using readily available solid acetylene reagents.
- Al-Masoudi, N. A. et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.
- Smith, K. M. et al. (2018).
- Al-Masoudi, N. A. et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole.
- Šačkus, A. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Wang, X. et al. (2021). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds.
- National Center for Biotechnology Inform
- Raines, R. T. et al. (2023). Bioorthogonal 4H-Pyrazole “Click” Reagents.
- BenchChem. (2025). Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.
- BASF. (2011). Method for purifying pyrazoles.
- Reddit. (2021).
- Larock, R. C. et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
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- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
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- 9. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions in Suzuki Coupling of Vinylpyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the Suzuki-Miyaura cross-coupling of vinylpyrazoles. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common experimental challenges, offering robust, field-proven solutions.
Section 1: Troubleshooting Common Issues
This section addresses the most frequently encountered side reactions in the Suzuki coupling of vinylpyrazoles. Each issue is presented in a question-and-answer format, providing a direct response to specific experimental problems.
Issue 1: Dominant Homocoupling of the Boronic Acid/Ester
Question: I am observing a significant amount of homocoupled product from my vinylpyrazole boronic acid/ester, leading to low yields of the desired cross-coupled product. What are the primary causes and how can I mitigate this?
Answer: Homocoupling of boronic acids or their esters is a prevalent side reaction in Suzuki couplings, often stemming from two main pathways: oxygen-mediated and Palladium(II)-mediated homocoupling.[1]
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the dimer and Pd(0), especially at the beginning of the reaction.[1]
Troubleshooting Protocol:
-
Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your reaction mixture and solvent.
-
Procedure: Subject the solvent and the reaction mixture (containing all reagents except the palladium catalyst) to at least three cycles of vacuum/inert gas (argon or nitrogen) backfill.[3] A subsurface sparge with an inert gas for 15-30 minutes prior to catalyst addition is also highly effective.[4]
-
-
Choice of Palladium Source:
-
Recommendation: Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial Pd(II)-mediated homocoupling.[3]
-
If using Pd(II): Consider adding a mild reducing agent, such as potassium formate, to facilitate the in situ reduction to Pd(0) without significantly affecting the oxidative addition product.[4]
-
-
Slow Addition of Boronic Ester: In some cases, a slow addition of the boronate ester can suppress the formation of homocoupled impurities.[4]
Issue 2: Protodeborylation of the Vinylpyrazole Boronic Acid
Question: My reaction is sluggish, and I'm isolating a significant amount of the parent vinylpyrazole (without the boronic acid group). What is causing this protodeborylation, and how can I prevent it?
Answer: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, particularly under basic conditions.[5][6] This side reaction is often competitive with the desired transmetalation step in the catalytic cycle.[6] For some substrates, hydrolytic deboronation can also occur, especially with prolonged reaction times in aqueous media.[7]
Troubleshooting Protocol:
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Recommendation: For base-sensitive substrates, weaker bases like K₂CO₃ or KF are often preferred over strong bases like NaOH or K₃PO₄.[7][8][9] The base should be strong enough to activate the boronic acid for transmetalation but not so strong as to excessively promote protodeborylation.[10]
-
Screening: A screening of different bases is highly recommended.[11][12] Sometimes, inorganic bases prove superior to organic bases.[9]
-
-
Solvent System:
-
Reaction Temperature and Time:
-
Optimization: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeborylation.[6] Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation than the corresponding boronic acids and can be a valuable alternative.[14]
Issue 3: Low or No Conversion with Sterically Hindered Vinylpyrazoles
Question: I am attempting to couple a sterically hindered vinylpyrazole (e.g., with substituents near the vinyl group or on the pyrazole ring) and observing very low to no product formation. How can I overcome this steric hindrance?
Answer: Steric hindrance can significantly impede key steps in the Suzuki catalytic cycle, namely the oxidative addition of the halide to the palladium center and the subsequent reductive elimination to form the final product.[15] Overcoming this requires careful selection of a catalyst system that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[16]
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is paramount.
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[8][16][17] These ligands stabilize the catalytically active species and accelerate the key steps of the catalytic cycle.
-
Arsa-Buchwald Ligands: For extremely hindered substrates, consider arsa-Buchwald ligands. The longer arsenic-palladium bond can facilitate the transmetalation step.[16]
-
-
Catalyst Precursors: Certain palladium precatalysts are specifically designed for challenging couplings and can offer improved performance.[6][18]
-
Reaction Conditions:
Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst/Ligand Combination | Key Features |
| Pd₂(dba)₃ / SPhos | A versatile and highly active system for many sterically hindered couplings.[17] |
| Pd(OAc)₂ / Buchwald Ligands | Effective, but may require optimization of ligand choice based on the specific substrates.[8] |
| Arsa-Buchwald Ligand Systems | Particularly effective for extremely hindered substrates due to favorable steric and electronic properties.[16] |
Issue 4: Dehalogenation of the Coupling Partner
Question: Besides my desired product, I am also observing the dehalogenated byproduct of my aryl/vinyl halide starting material. What causes this side reaction?
Answer: Dehalogenation is a side reaction where the halide on the electrophilic coupling partner is replaced by a hydrogen atom. This can occur under certain conditions, particularly with highly reactive organoboron compounds or in the presence of strong reducing agents.[5]
Troubleshooting Protocol:
-
Purity of Reagents: Ensure the purity of your boronic acid/ester, as impurities can sometimes act as reducing agents.
-
Base and Solvent Choice: The reaction environment can influence the extent of dehalogenation. A screen of different bases and solvents may be necessary to find conditions that minimize this side reaction.
-
Catalyst System: While less common, the choice of catalyst and ligand can sometimes play a role. If dehalogenation is a persistent issue, consider screening alternative palladium sources and ligands.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for Suzuki coupling of vinylpyrazoles?
A1: There is no single "best" base, as the optimal choice is highly substrate-dependent.[3] A good starting point is often an inorganic carbonate like Na₂CO₃ or K₂CO₃.[9][12][20] For substrates sensitive to protodeborylation or other base-labile groups, a weaker base like KF may be beneficial.[8] It is always advisable to perform a small-scale screen of different bases to identify the most suitable one for your specific reaction.[11]
Q2: Can I run the Suzuki coupling of vinylpyrazoles in an aqueous solvent system?
A2: Yes, Suzuki couplings can often be performed in aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water).[3] Water can aid in the dissolution of the base and facilitate the activation of the boronic acid.[10] However, for substrates prone to hydrolytic deboronation, anhydrous conditions may be necessary.[7][8]
Q3: My reaction mixture turns black. Is this normal?
A3: The formation of palladium black (finely divided palladium metal) is a common observation in Suzuki couplings and indicates the precipitation or aggregation of the palladium catalyst.[5][13] While some formation of palladium black is often tolerated, excessive precipitation can lead to a decrease in catalytic activity and lower yields.[5] This can sometimes be mitigated by the choice of ligand, as effective ligands can stabilize the palladium nanoparticles and prevent aggregation.
Q4: How do substituents on the pyrazole ring affect the reaction?
A4: Substituents on the pyrazole ring can have both electronic and steric effects.[21] Electron-withdrawing groups can influence the reactivity of the vinyl group, while bulky substituents near the coupling site can introduce steric hindrance that needs to be addressed with the appropriate choice of catalyst and ligand.[16][21] Unprotected N-H groups on the pyrazole can also potentially inhibit the catalyst, though successful couplings with unprotected pyrazoles have been reported with specific catalyst systems.[18]
Visualizing the Suzuki Cycle and Side Reactions
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic pathways.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Side Reaction Pathways
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Dehalogenation of 4-Iodo-1-vinyl-1H-pyrazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-iodo-1-vinyl-1H-pyrazole. This resource addresses the common and often frustrating issue of unintended dehalogenation of this versatile building block during cross-coupling and other synthetic transformations. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying mechanisms to help you optimize your reactions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Premature Dehalogenation
This compound is a valuable intermediate in medicinal chemistry and materials science, offering a readily functionalizable C4-position and a polymerizable vinyl group. However, the C-I bond, while reactive for desired cross-coupling reactions, is also susceptible to reductive cleavage, leading to the formation of the undesired byproduct, 1-vinyl-1H-pyrazole. This hydrodehalogenation not only consumes your starting material and reduces the yield of the target molecule but also complicates purification. N-heterocyclic halides, such as iodopyrazoles, are particularly prone to this side reaction.[1] This guide will walk you through the causes of this issue and provide actionable solutions.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve dehalogenation problems in your specific experimental setup.
Q1: I am observing a significant amount of 1-vinyl-1H-pyrazole in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?
A1: Root Causes & Solutions
The formation of the dehalogenated byproduct in a Suzuki-Miyaura reaction is a classic sign that a competing reductive pathway is outcompeting your desired cross-coupling. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] Let's break down the potential sources of this issue and the corresponding troubleshooting steps.
1. The Role of the Base:
-
Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species. While a base is necessary for the transmetalation step, an overly strong or reactive base can accelerate dehalogenation.
-
Solution: Switch to a milder inorganic base. Phosphates and carbonates are excellent alternatives.[1] Consider screening the following bases:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
2. Solvent Effects:
-
Problem: Protic solvents, such as alcohols (methanol, ethanol), or even residual water in your reaction mixture can serve as a proton source for the hydrodehalogenation process. Some solvents like DMF can also be a source of hydrides under certain conditions.
-
Solution:
-
Use Aprotic Solvents: Switch to rigorously dried aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1][2]
-
Minimize Water: If a co-solvent system with water is necessary for the solubility of your boronic acid or base, use the minimum amount required and ensure your organic solvent is anhydrous.
-
3. Ligand Choice:
-
Problem: The ligand on your palladium catalyst plays a crucial role in balancing the rates of oxidative addition, transmetalation, and reductive elimination. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, leading to a higher propensity for side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination to form the C-C bond over the C-H bond.[1][3]
-
Buchwald's Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are excellent candidates.
-
NHC Ligands: Consider using (IPr)Pd(allyl)Cl as a pre-catalyst.[3]
-
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Dehalogenation
Caption: Optimized Suzuki-Miyaura workflow.
Q2: I'm performing a different type of reaction (e.g., Sonogashira, Heck, Stille) and still observing dehalogenation. Do the same principles apply?
A2: Yes, with some nuances. The fundamental issue of competing hydrodehalogenation is common across many palladium-catalyzed cross-coupling reactions. The propensity for dehalogenation generally follows the halide reactivity: I > Br > Cl.[1]
-
For Sonogashira and Heck Reactions: The choice of base is critical. Organic bases like triethylamine (Et₃N) can sometimes contribute to Pd-H formation. Screening different bases (e.g., Cs₂CO₃, K₂CO₃) is recommended.
-
For Stille Reactions: Dehalogenation can be significant. Solvent choice is a key parameter; switching from polar aprotic solvents like DMF to nonpolar solvents like toluene can sometimes suppress this side reaction.[2] Using more modern, efficient catalyst systems over older ones like Pd(PPh₃)₄ can also be beneficial.[2]
Table 1: Troubleshooting Summary for Dehalogenation
| Parameter | Problematic Condition | Recommended Solution |
| Base | Strong alkoxides (e.g., NaOtBu) | Milder inorganic bases (K₃PO₄, Cs₂CO₃)[1] |
| Solvent | Protic solvents (alcohols, water) | Anhydrous aprotic solvents (Toluene, Dioxane, THF)[1] |
| Ligand | Small, electron-poor ligands | Bulky, electron-rich phosphines (SPhos, XPhos) or NHCs[1] |
| Temperature | High temperatures | Run at the lowest effective temperature |
| Catalyst | High catalyst loading | Optimize to the lowest effective catalyst loading |
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the proposed mechanism for the dehalogenation of this compound?
A3: The most widely accepted mechanism for palladium-catalyzed hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1] This species can arise from several sources within the reaction mixture, including the base, solvent, or even trace amounts of water. Once formed, the Pd-H species can intercept the catalytic cycle.
References
Technical Support Center: Purification of 4-Iodo-1-vinyl-1H-pyrazole
Welcome to the technical support guide for the purification of 4-Iodo-1-vinyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. The purity of this reagent is paramount for the success of subsequent transformations, such as cross-coupling reactions or polymerization, where trace impurities can poison catalysts or terminate reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question: My crude product is a dark, viscous oil and seems intractable. How should I approach its purification?
Answer: It is common for crude this compound to be an oil, often colored by polymeric byproducts or residual iodine. The primary and most effective method for purifying oily products of this nature is flash column chromatography.[1]
-
Causality: The vinyl group is susceptible to polymerization under thermal stress or in the presence of acid/radical initiators, leading to oligomeric impurities that present as a dark oil. Additionally, incomplete quenching of the iodinating agent can leave elemental iodine (I₂), which imparts a brown color.[2][3]
-
Initial Step: Before chromatography, it's beneficial to perform a simple aqueous workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution to quench any remaining iodine.[4][5] Follow this with a brine wash to remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This step alone can significantly improve the material's quality before chromatography.
Question: My TLC analysis shows multiple spots, and the desired product spot is very close to an impurity. How can I achieve better separation?
Answer: Achieving baseline separation on a TLC plate is the key to a successful column chromatography run. If your spots are not well-resolved, you need to optimize the mobile phase.
-
Expert Insight: The this compound molecule has moderate polarity. The pyrazole ring is polar, but the vinyl and iodo substituents add non-polar character. A typical starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1][6]
-
Troubleshooting Steps:
-
Adjust Polarity: If the Rf value of your product is too high (> 0.5), decrease the polarity by reducing the percentage of ethyl acetate. If the Rf is too low (< 0.2), increase the polarity. Aim for an Rf of 0.3-0.4 for the product spot.[1]
-
Change Solvent System: If adjusting the ratio of hexane/ethyl acetate doesn't work, switch to a different solvent system. Dichloromethane/hexane or toluene/ethyl acetate can sometimes alter the selectivity and improve separation.
-
Deactivate Silica: The pyrazole nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking or tailing on the TLC plate.[1] To mitigate this, add 0.5-1% triethylamine (Et₃N) to your mobile phase. This deactivates the acidic sites and leads to sharper spots. Alternatively, you can use neutral alumina as the stationary phase.[1]
-
Question: I successfully purified my compound by column chromatography, but the final product is a yellow-tinged oil. What causes this color, and how can I remove it?
Answer: A persistent yellow or brownish color after purification often indicates trace impurities or slight decomposition. The carbon-iodine bond in aryl iodides can be sensitive to light and thermal stress, potentially liberating minuscule amounts of elemental iodine that cause discoloration.[3]
-
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored product in a minimal amount of a low-boiling organic solvent (e.g., dichloromethane). Add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal adsorbs the colored impurities.[1] Remove the solvent under reduced pressure.
-
Silica Gel Plug Filtration: Dissolve the compound in a non-polar solvent (e.g., hexane with a trace of ethyl acetate) and pass it through a short column ("plug") of silica gel. The highly colored, polar impurities are often retained at the top of the plug, while your less polar product elutes through.[1]
-
Question: I suspect the vinyl group is being cleaved or is reacting during purification. How can I prevent this?
Answer: The vinyl group is generally stable but can be susceptible to certain conditions. For instance, treatment with potassium permanganate (KMnO₄) is known to cleave the vinyl group from the pyrazole ring.[7] While this is an extreme case, it highlights the need for mild conditions.
-
Preventative Measures:
-
Avoid Strong Acids/Bases: Do not use strongly acidic or basic conditions during workup or chromatography. The use of triethylamine as a mobile phase additive is generally mild enough not to cause issues.
-
Maintain Low Temperatures: Perform all solvent removal on a rotary evaporator at low temperatures (≤ 30-40 °C) to prevent potential thermal polymerization or degradation.
-
Use an Inert Atmosphere: If the compound proves to be particularly sensitive, especially to oxidation, conduct purification steps under an inert atmosphere of nitrogen or argon.[3]
-
Purification Strategy Decision Workflow
The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product and analytical results.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonogashira Coupling with Iodopyrazoles
Welcome to the technical support center for the Sonogashira coupling of iodopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Its application in the synthesis of complex molecules, including pharmaceuticals and organic materials, is widespread.[2][3] However, when working with heteroaromatic substrates like iodopyrazoles, unique challenges can arise that require a tailored approach to reaction optimization.
Troubleshooting Guide: Common Issues and Solutions
The following table outlines common problems encountered during the Sonogashira coupling of iodopyrazoles, their probable causes, and actionable solutions. A systematic approach to troubleshooting is often the most effective.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst Inactivation: Pyrazole nitrogen can coordinate to the palladium center, inhibiting catalysis.[5] 2. Inactive Catalyst: The active Pd(0) species may not be forming or has degraded.[4] 3. Poor Reagent Quality: Presence of water or oxygen in solvents and bases.[5] 4. Suboptimal Temperature: Reaction may be too cold for less reactive substrates.[5][6] | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[4][5] 2. Catalyst Handling: Use a fresh batch of palladium catalyst or a pre-catalyst that readily forms the active species. Ensure proper storage under an inert atmosphere.[4][7] 3. Reagent Preparation: Use anhydrous, degassed solvents and amines. Distilling the amine base can sometimes resolve reaction failures.[5] 4. Temperature Adjustment: Gradually increase the reaction temperature. Microwave irradiation can also be effective for uniform heating and reduced reaction times.[4] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially with a copper(I) co-catalyst.[5] 2. Copper(I) Co-catalyst: The copper catalyst is often implicated in promoting homocoupling.[5][8] | 1. Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[5] 2. Switch to Copper-Free Conditions: This can significantly reduce or eliminate the formation of homocoupling byproducts.[5][9] 3. Slow Alkyne Addition: Adding the alkyne slowly can maintain a low concentration, favoring cross-coupling over homocoupling.[5] |
| Dehalogenation of Iodopyrazole | 1. Hydrogen Source: Presence of water or protic solvents can lead to protonolysis.[4] 2. Base Choice: The base can influence the extent of dehalogenation. 3. Elevated Temperature: Higher temperatures can sometimes promote this side reaction.[5] | 1. Anhydrous Conditions: Rigorously exclude water. Use dry, aprotic solvents and maintain an inert atmosphere.[4] 2. Optimize the Base: While amine bases are standard, consider screening inorganic bases like K₂CO₃ or Cs₂CO₃, particularly in copper-free systems.[5] 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.[5] |
| Formation of Palladium Black | 1. Catalyst Decomposition: Can be caused by impurities, inappropriate solvent choice, or high temperatures.[7] | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity.[7] 2. Solvent Choice: Some evidence suggests that solvents like THF may promote palladium black formation in certain systems.[10] Consider screening alternative aprotic polar solvents like DMF or DMSO.[11] |
| Inconsistent Yields | 1. Variability in Reagent Quality: Inconsistent purity of starting materials, solvents, or bases.[4] 2. Inefficient Mixing: In heterogeneous mixtures (e.g., with inorganic bases), inconsistent stirring can affect reaction rates.[4] | 1. Standardize Reagents: Use fresh, high-purity starting materials for each batch. Ensure solvents are consistently anhydrous.[4] 2. Ensure Vigorous Stirring: Maintain consistent and vigorous stirring to ensure a uniform reaction mixture.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical when working with iodopyrazoles?
A: The pyrazole ring contains nitrogen atoms that can act as ligands and coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to low or no product formation.[5] To counteract this, bulky and electron-rich ligands are employed. These ligands serve a dual purpose: they sterically hinder the pyrazole nitrogen from coordinating to the palladium center, and their electron-donating nature facilitates the crucial reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[12] Examples of effective ligands include Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[4][5]
Q2: Should I use a copper co-catalyst? What are the pros and cons?
A: The classic Sonogashira reaction utilizes a copper(I) salt (typically CuI) as a co-catalyst.[4][13] The primary role of copper is to react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.[1] This allows many reactions to proceed under mild conditions, often at room temperature.[1][6]
However, the major drawback of using copper is its tendency to promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to undesired dimeric byproducts.[5][8] This side reaction is particularly problematic in the presence of oxygen. Therefore, if you observe significant homocoupling, or if your downstream purification is complicated by this byproduct, switching to a copper-free protocol is a highly recommended strategy.[5][9]
Q3: What are the key differences in reaction setup for a copper-free Sonogashira coupling?
A: Copper-free Sonogashira reactions are an excellent alternative to mitigate alkyne homocoupling.[5] The fundamental setup remains similar in requiring an inert atmosphere and anhydrous conditions. However, the reaction conditions often need to be adjusted to compensate for the absence of the copper co-catalyst. This may involve:
-
Stronger Base: While amine bases are common, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5]
-
Different Ligands: Specific palladium-ligand systems are often more effective in copper-free conditions. Modern, bulky phosphine ligands are frequently used.[5]
-
Higher Temperatures: The reaction may require heating to achieve a reasonable rate, as the overall catalytic cycle can be slower without the copper acetylide intermediate.[14]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can be beneficial.[11]
Q4: My iodopyrazole is N-unsubstituted. Do I need to protect the N-H group?
A: The N-H proton of an unprotected pyrazole is acidic and can react with the base or organometallic intermediates in the catalytic cycle. This can lead to side reactions or catalyst inhibition. While some Sonogashira couplings on N-H pyrazoles proceed, protection of the nitrogen is often a prudent step to ensure reproducibility and higher yields. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are readily installed and removed.
Q5: What is the general reactivity trend for halo-pyrazoles in Sonogashira coupling?
A: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions follows the general trend of bond strength: C-I > C-Br > C-Cl.[13] Consequently, iodopyrazoles are the most reactive substrates and are often preferred for Sonogashira couplings, frequently reacting at or near room temperature.[6] Bromopyrazoles are less reactive and typically require higher temperatures to undergo efficient oxidative addition to the palladium center.[14] Chloropyrazoles are the least reactive and often require specialized, highly active catalyst systems to achieve good yields.[15]
Visualizing the Process
The Sonogashira Catalytic Cycle
The mechanism of the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Workflow
When a reaction fails, a logical progression of checks can quickly identify the root cause.
Caption: A systematic workflow for troubleshooting Sonogashira coupling reactions.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an N-protected 4-iodopyrazole.
Materials:
-
N-protected 4-iodopyrazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.[5]
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent followed by the triethylamine (2.0-3.0 eq).[5][13]
-
Add the terminal alkyne dropwise to the stirring mixture.[5]
-
Stir the reaction at room temperature. If no reaction is observed after several hours, gradually heat the mixture (e.g., to 60-80 °C).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and DMF.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling and can be effective for challenging substrates.
Materials:
-
N-protected 4-iodopyrazole (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMSO or 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive flow of argon, add the N-protected 4-iodopyrazole, the palladium pre-catalyst, and the base to a dry reaction vial equipped with a stir bar.[5]
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne.[5]
-
Seal the vial and stir the mixture at the desired temperature (start at room temperature and increase if necessary, e.g., to 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
- Benchchem. (n.d.). Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole.
- Wikipedia. (2023). Sonogashira coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- YouTube. (2020). Sonogashira Coupling.
- R Discovery. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
- The chemical reaction database. (2008). Copper-free Sonogashira coupling.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- PMC - NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
- ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- NROChemistry. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives.
- ResearchGate. (n.d.). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
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- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
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- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing the Reactivity and Stability of Vinylpyrazole Derivatives
Welcome to the technical support center for vinylpyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for handling these versatile yet reactive compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your work.
Part 1: Frequently Asked Questions - Core Concepts of Vinylpyrazole Stability
This section addresses the most common foundational questions regarding the stability and handling of vinylpyrazole derivatives.
Q1: Are vinylpyrazole derivatives inherently unstable?
This is a common misconception. In their pure, inhibited state, many vinylpyrazole derivatives exhibit a good shelf life. For instance, some have been observed to show no polymerization in the neat liquid even after two years of storage.[1] The term "instability" is more accurately framed as high "reactivity." The vinyl group is susceptible to a variety of planned and unplanned reactions, with uncontrolled polymerization being the most significant challenge during handling and experimentation.[1]
Q2: What is the primary pathway for the degradation of vinylpyrazole monomers?
The most prevalent and problematic degradation pathway is free-radical polymerization .[1] The vinyl group can readily polymerize, especially under certain conditions. For example, neat 1-vinylpyrazole can polymerize almost explosively when exposed to azo initiators.[1] This process can be triggered by heat, light, residual radical initiators from other reagents, or the removal of stabilizing inhibitors.[1][2] The rate of polymerization is highly dependent on the substitution pattern; increased substitution on the vinyl group tends to slow the reaction down.[1]
Q3: My vinylpyrazole monomer contains an inhibitor (e.g., hydroquinone). Why is it there and do I need to remove it?
Commercially available vinyl monomers are typically shipped with a small amount of a polymerization inhibitor to prevent spontaneous polymerization during transport and storage.[][4] These inhibitors, often phenolic compounds like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), function by quenching free radicals that would otherwise initiate a polymerization chain reaction.[]
Yes, you must remove the inhibitor immediately before use. The presence of the inhibitor will interfere with or prevent desired polymerization reactions and can potentially interfere with other types of reactions as well.
Q4: What are the optimal conditions for long-term storage of vinylpyrazole monomers?
Proper storage is critical to maintaining the integrity of your vinylpyrazole derivatives. The primary goals are to prevent the initiation of polymerization and the depletion of the added inhibitor.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential spontaneous polymerization. |
| Atmosphere | Standard Air (with inhibitor) | Many phenolic inhibitors require the presence of oxygen to function effectively as part of their radical-scavenging mechanism.[] Do NOT store under an inert atmosphere unless the inhibitor is specifically designed for anaerobic conditions. |
| Light | Amber/Opaque Bottle | Protect from light, as UV radiation can initiate free-radical formation. |
| Container | Original manufacturer's bottle | Ensures the presence of the correct inhibitor and headspace gas composition. |
Part 2: Troubleshooting Guide - Common Experimental Failures
This section provides a cause-and-effect analysis of common problems encountered during experiments involving vinylpyrazoles.
Problem: My reaction failed, and the starting material turned into a viscous gel or solid.
-
Primary Cause: Uncontrolled free-radical polymerization of the vinylpyrazole monomer.[1]
-
Root Cause Analysis: This indicates that the concentration of active free radicals in your reaction exceeded the capacity of any inherent or added inhibitors.
-
Trigger 1: High Temperature. Reactions run at elevated temperatures can thermally initiate polymerization. For instance, some cycloaddition reactions require high temperatures, which can lead to rapid polymerization of the diene and the vinylpyrazole dienophile.[1]
-
Trigger 2: Contaminated Reagents. Peroxides in etheric solvents (like THF or diethyl ether) or residual initiators (e.g., AIBN, benzoyl peroxide) from other reaction steps are potent initiators.
-
Trigger 3: Incompatible Catalysts. Some transition metal catalysts or reaction conditions can generate radicals as a side reaction, leading to polymerization.[5]
-
Trigger 4: Premature Inhibitor Removal. If the inhibitor was removed and the monomer was left to stand for too long before being used, it may have begun to oligomerize or polymerize.
-
-
Preventative Workflow:
Caption: Workflow for preventing unintended polymerization.
Problem: My yield is low, and I have multiple unidentified side products.
-
Primary Cause: The vinyl group and pyrazole ring are both reactive and can participate in unintended side reactions.
-
Root Cause Analysis:
-
Cause 1: Acid/Base Instability. The products of hydrohalogenation can be unstable, and less basic vinylpyrazoles can form hydrohalide salts that decompose rapidly.[1][5] If your reaction generates or is sensitive to acid/base, you may be degrading your material.
-
Cause 2: Unintended Cycloadditions. Vinylpyrazoles can act as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions with electron-deficient species like tetracyanoethylene.[1] If your reaction mixture contains species with this reactivity, side products are likely.
-
Cause 3: Low Stability of Intermediates. In organometallic reactions, such as bromine-lithium exchange, the resulting pyrazole anion can have limited stability, leading to degradation and lower yields if the reaction time is extended.[1]
-
-
Troubleshooting Steps:
-
Analyze Reaction pH: Ensure your reaction conditions are not too acidic or basic for your specific vinylpyrazole derivative.
-
Screen for Reactivity: Use ¹H NMR or TLC to monitor the reaction at early time points to identify the formation of side products.
-
Optimize Reaction Time & Temperature: For sensitive intermediates, minimize reaction time and maintain strict temperature control.
-
Part 3: Key Experimental Protocols
These protocols provide detailed, validated methodologies for critical handling steps.
Protocol 3.1: Purification of Vinylpyrazole Monomers by Inhibitor Removal
Objective: To remove phenolic inhibitors from a vinylpyrazole monomer immediately prior to a reaction. This procedure makes the monomer susceptible to polymerization and must be followed by immediate use.
Materials:
-
Vinylpyrazole monomer containing inhibitor
-
Basic activated alumina (Brockmann I, ~150 mesh)
-
Glass column or a Pasteur pipette for small scales
-
Glass wool or cotton
-
Receiving flask, clean and dry
-
Solvent for elution (if monomer is solid or highly viscous), e.g., dichloromethane (DCM), anhydrous.
Procedure:
-
Column Preparation:
-
For small scales (< 1 g), plug a Pasteur pipette with a small amount of glass wool.
-
Add a 2-3 cm layer of basic alumina.
-
For larger scales, use a chromatography column with a corresponding amount of alumina.
-
-
Monomer Application:
-
If the monomer is a low-viscosity liquid, carefully apply it directly to the top of the alumina bed.
-
If the monomer is viscous or solid, dissolve it in a minimum amount of a dry, inert solvent (e.g., DCM) before applying it to the column.
-
-
Elution:
-
Allow the monomer to pass through the alumina plug under gravity or with gentle positive pressure (inert gas).
-
If a solvent was used, elute with a small additional volume of the same solvent. The yellow/brown band of the inhibitor should be visible, adsorbed at the top of the alumina.[6]
-
-
Collection & Use:
-
Collect the clear, purified monomer in a clean, dry flask.
-
If a solvent was used, remove it under reduced pressure at low temperature (e.g., on a rotary evaporator with a cool water bath).
-
Crucially, use the purified, non-stabilized monomer immediately. [6]
-
Protocol 3.2: Assessing Monomer Purity via ¹H NMR
Objective: To confirm the purity of the vinylpyrazole monomer after inhibitor removal and check for the presence of polymer.
Procedure:
-
Take a small aliquot of the purified monomer.
-
Dissolve in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Vinyl Protons: Look for sharp, well-defined signals in the olefinic region (typically 5-7 ppm) corresponding to the vinyl group protons. The coupling constants should be characteristic of a vinyl system.
-
Polymer Presence: The presence of broad, poorly resolved signals, particularly in the aliphatic region where the polymer backbone would appear, indicates polymerization has occurred.
-
Inhibitor Signals: Compare the spectrum to that of the unpurified monomer to confirm the disappearance of signals from the inhibitor (e.g., aromatic signals for hydroquinone).
-
Part 4: Visual Guide to Polymerization and Inhibition
This diagram illustrates the mechanism of free-radical polymerization and the critical role of an inhibitor.
Caption: Free-radical polymerization and the quenching action of an inhibitor.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Oporto University Chemical Institutional Repository. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
(2022). Structures of 1-vinylpyrazole, 3(5). ResearchGate. [Link]
-
Erzh, E. B., et al. (2010). N-vinylpyrazole copolymers. ResearchGate. [Link]
-
(2011). The Synthesis and Properties of Copolymers Based on N-Vinylpyrazole. ResearchGate. [Link]
-
Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]
-
(2007). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. ResearchGate. [Link]
-
Plamthottam, S. S., & Wagner, E. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765. [Link]
- Tontis, R., et al. (2011). Method for purifying pyrazoles.
-
Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
(n.d.). What is high performance polymerization inhibitor? Wako Pure Chemical Industries. [Link]
-
(2017). How to purify this monomer? Reddit. [Link]
-
Sharma, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100131. [Link]
-
(2015). How can I purify vinylimidazole and acrylonitrile monomers? ResearchGate. [Link]
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 4-Iodo-1-vinyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the scale-up synthesis of 4-Iodo-1-vinyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable building block from the laboratory bench to larger-scale production. As a key intermediate in the synthesis of various pharmaceutical agents, the robust and efficient production of this compound is of critical importance.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the unique challenges encountered during scale-up.
Overview of Synthetic Strategies
The synthesis of this compound typically involves two key transformations: the iodination of the pyrazole ring at the C4 position and the N-vinylation at the N1 position. The sequence of these steps is a critical consideration for a successful scale-up campaign, as it impacts intermediate stability, impurity profiles, and overall process efficiency.
Two primary synthetic routes are generally considered:
-
Route A: Iodination First, then Vinylation. This is often the preferred route for scale-up due to the generally higher stability of the 4-iodopyrazole intermediate compared to 1-vinylpyrazole, which can be prone to polymerization.
-
Route B: Vinylation First, then Iodination. This route may be advantageous in certain cases but requires careful handling of the potentially reactive 1-vinylpyrazole intermediate.
Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their reactions. Poor control over the formation of pyrazole regioisomers is a frequent and costly obstacle, leading to difficult separations and reduced yields of the desired product.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causal factors behind poor selectivity and offer validated protocols to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: What exactly is "regioselectivity" in pyrazole synthesis, and why is it such a critical issue?
A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the context of the classical Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] Because the two carbonyl groups of the dicarbonyl are different, the hydrazine can attack at either site first, leading to two distinct regioisomeric pyrazole products.[4]
This lack of control is a significant problem for several reasons:
-
Separation Challenges: The resulting regioisomers often have very similar physical properties, making their separation by standard techniques like column chromatography or recrystallization difficult, time-consuming, and inefficient.[5][6][7]
-
Reduced Yields: A non-selective reaction effectively cuts the maximum possible yield of your target molecule in half, wasting starting materials and resources.
-
Biological Activity: In drug discovery and development, different regioisomers can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[4][8] Synthesizing the correct isomer is therefore not just a matter of efficiency, but of biological necessity.
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What are the primary factors that control the outcome?
A2: A 1:1 mixture indicates that there is little to no inherent preference for either reaction pathway. The regiochemical outcome of the Knorr condensation is governed by a delicate balance of steric and electronic factors of the reactants, as well as the overarching influence of the reaction conditions.[3]
-
Electronic Effects: The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-poor) carbonyl carbon.[8] Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) strongly activate the adjacent carbonyl group, making it the primary site of attack.[1][4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block access to one of the carbonyl groups.[1] The reaction will favor the pathway involving attack at the less sterically hindered carbonyl.[4]
-
Reaction Conditions (pH, Solvent, Temperature): This is the most critical and tunable set of parameters.
-
pH: The acidity or basicity of the medium can alter the nucleophilicity of the two different nitrogen atoms in the substituted hydrazine, sometimes even reversing the selectivity compared to neutral conditions.[1][9]
-
Solvent: The choice of solvent is arguably the most powerful tool for controlling regioselectivity. Solvents can stabilize intermediates or preferentially activate one reaction site over another.[4][10]
-
Temperature: Can influence whether the reaction is under kinetic or thermodynamic control, which may affect the final product ratio.[4]
-
Q3: I am getting a poor ratio of regioisomers. How can I troubleshoot my reaction to favor a single product?
A3: If your reaction is not selective, the most effective first step is to change the solvent. Standard solvents like ethanol frequently yield regioisomeric mixtures.[5][7]
Primary Recommendation: Switch to a Fluorinated Alcohol Solvent.
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity, often pushing reactions from a ~1:1 mixture to >95:5 in favor of a single isomer.[6][7][11]
Causality: Fluorinated alcohols are strong hydrogen bond donors but poor hydrogen bond acceptors.[5] They are thought to preferentially form a strong hydrogen bond with one of the carbonyl oxygens of the 1,3-dicarbonyl, making that specific carbonyl carbon significantly more electrophilic and directing the initial attack of the hydrazine to that site.[5] This solvent-induced electronic differentiation overrides the smaller intrinsic differences between the two carbonyls.
Q4: The major product of my reaction is consistently the undesired regioisomer. How can I reverse the selectivity?
A4: This scenario occurs when the intrinsic electronic and steric factors of your substrates strongly favor the formation of the wrong isomer under standard conditions.[8] For example, when reacting a 1,3-diketone with a trifluoromethyl (-CF₃) group, the initial attack almost always occurs at the carbonyl next to the highly electrophilic -CF₃ group.[8] If the other isomer is desired, a change in strategy is needed.
While solvent choice can help, reversing inherent selectivity often requires altering the reaction mechanism or the nature of the nucleophile.
Troubleshooting Steps:
-
pH Adjustment: Systematically screen the reaction under both acidic (e.g., catalytic HCl, H₂SO₄, or using acetic acid as the solvent) and basic (e.g., NaOAc, Et₃N) conditions.[1] Under acidic conditions, the hydrazine's terminal -NH₂ group can be protonated, making the substituted -NHR group the more nucleophilic center, which can alter the site of initial attack and potentially reverse the regioselectivity.[1]
-
Temperature Control: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. The energy difference between the two transition states leading to the isomers might be such that temperature has a significant effect.[4]
-
Microwave Synthesis: Microwave-assisted synthesis, often in a polar solvent like acetic acid or DMF, can rapidly heat the reaction mixture and sometimes favors the formation of the thermodynamically more stable isomer, which may be different from the kinetically favored one.[8]
Troubleshooting Workflow & Data
If you are facing poor regioselectivity, follow this systematic workflow to optimize your reaction.
Data Presentation: The Effect of Fluorinated Solvents
The following data clearly demonstrates the powerful effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 5-furyl-3-CF₃ pyrazole (Isomer A).[11]
| Entry | Solvent | Isomer A : Isomer B Ratio | Overall Yield (%) | Reference |
| 1 | Ethanol (EtOH) | 36 : 64 | 99% | [11] |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99% | [11] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98% | [11] |
As shown, switching from ethanol to TFE significantly improves the ratio, and moving to the more acidic and stronger H-bond-donating HFIP provides excellent regioselectivity for the desired isomer.[5][11]
Validated Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Condensation Using HFIP
This protocol details a general procedure for achieving high regioselectivity through the use of HFIP as a solvent.[8][11]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
-
Methylhydrazine or Phenylhydrazine (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in HFIP (e.g., 3 mL for a 1.0 mmol scale).
-
Begin stirring the solution at room temperature (20-25 °C).
-
Slowly add the substituted hydrazine (1.1 eq) to the solution dropwise. Note: The reaction can be exothermic.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[8]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed.
-
Once complete, remove the HFIP solvent under reduced pressure using a rotary evaporator. (Caution: HFIP is volatile and corrosive; use appropriate safety measures).
-
The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure, major regioisomer.
-
Characterize the product and confirm the regiochemistry using ¹H NMR, ¹³C NMR, and NOESY experiments.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer, which may differ from the kinetically preferred one.[8]
Materials:
-
Unsymmetrical 1,3-diketone or α,β-unsaturated ketone (1.0 mmol, 1.0 eq)
-
Substituted hydrazine (1.1 mmol, 1.1 eq)
-
Glacial Acetic Acid
-
10 mL microwave reaction vessel with stir bar
Procedure:
-
Combine the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (1.1 eq) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (e.g., 5 mL) to serve as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration. Typical starting conditions are 120-140 °C for 15-20 minutes. (Note: These conditions must be optimized for specific substrates).
-
After the reaction, allow the vessel to cool completely to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water (~50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Purify and characterize the product as described in Protocol 1.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Full text of "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs". The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Kerbab, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 706. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. ACS Catalysis, 5(4), 2398–2401. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Poletto, J., et al. (2016). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. ResearchGate. [Link]
-
Gomaa, A. A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Sblendorio, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
da Silva, A. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Various Authors. Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Catalyst Lifetime in Cross-Coupling of 4-Iodo-1-vinyl-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on extending catalyst lifetime during the cross-coupling of 4-iodo-1-vinyl-1H-pyrazole. As a senior application scientist, this guide synthesizes established catalytic principles with practical, field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying causes related to catalyst stability and providing actionable solutions.
Question 1: My reaction starts well but stalls before reaching full conversion, and I'm observing a black precipitate. What's happening and how can I fix it?
Answer:
This is a classic sign of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium black.[1] The N-vinylpyrazole substrate, with its multiple nitrogen atoms, can be particularly challenging as the pyrazole ring itself can act as a ligand, poisoning the catalyst.[2]
Causality:
-
Ligand Dissociation: At elevated temperatures, the supporting ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation.[1]
-
Oxidative Deactivation: Trace amounts of oxygen in the reaction setup can oxidize the active Pd(0) to inactive Pd(II) species, which can then precipitate as palladium oxides or black.[1]
-
Substrate Coordination: The pyrazole nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2]
Step-by-Step Remediation Protocol:
-
Enhance Ligand Stability: Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands form more stable complexes with palladium, preventing aggregation.[1]
-
Optimize Ligand:Metal Ratio: An insufficient amount of ligand can leave the palladium center vulnerable. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand might be beneficial. However, be cautious as a large excess can sometimes inhibit the reaction.[1]
-
Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.[1][3]
-
Temperature Management: High temperatures can accelerate catalyst decomposition.[1] Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider a temperature screen to find the optimal balance.
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 palladacycles, are designed for clean and efficient generation of the active LPd(0) species, which can improve catalyst performance and longevity.[2][4]
Question 2: I'm seeing significant dehalogenation of my this compound, resulting in the formation of 1-vinyl-1H-pyrazole. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction with iodo-heterocycles, especially electron-rich ones like pyrazoles.[5] This side reaction competes with the desired cross-coupling and is often linked to the stability of the catalyst and the reaction conditions.
Causality:
-
β-Hydride Elimination: If your coupling partner has β-hydrogens, β-hydride elimination from the organopalladium intermediate can occur, leading to the formation of a palladium-hydride species. This species can then reductively eliminate with the pyrazole to give the dehalogenated product.
-
Protonolysis: The presence of protic impurities (e.g., water) can lead to the protonolysis of the organopalladium intermediate, resulting in the dehalogenated pyrazole.
Step-by-Step Remediation Protocol:
-
Choice of Base and Solvent: The choice of base is critical. A weaker, non-nucleophilic base might be preferable. If using a strong base like an alkoxide, ensure anhydrous conditions. The solvent can also play a role; sometimes a switch from a polar aprotic solvent to a nonpolar one (or vice versa) can influence the rates of competing reaction pathways.[6]
-
Ligand Selection: Bulky, electron-donating ligands can accelerate the rate of reductive elimination (the product-forming step) relative to side reactions like dehalogenation.[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Moisture can be a source of protons for dehalogenation.[3]
-
Consider a Different Coupling Partner: If possible, using a coupling partner without β-hydrogens can eliminate that specific dehalogenation pathway.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for maximizing catalyst turnover with this compound?
A1: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium pre-catalysts are often superior for maximizing catalyst turnover and ensuring reproducible results.[4] Pre-catalysts like XPhos Pd G3 or SPhos Pd G2 are air- and moisture-stable and are designed to efficiently generate the active, monoligated L₁Pd(0) species in situ.[7][8] This clean and controlled generation of the active catalyst minimizes the formation of inactive palladium species that can occur with older Pd(II) sources.[4][9]
Q2: How does the N-vinyl group affect catalyst stability compared to an N-alkyl or N-aryl pyrazole?
A2: The N-vinyl group introduces both electronic and steric factors that can influence catalyst stability. Electronically, the vinyl group is weakly electron-withdrawing, which can modulate the electron density of the pyrazole ring and its potential to coordinate to the palladium center. Sterically, the vinyl group is relatively small. There is also the potential for the vinyl group itself to coordinate to the palladium center, which could lead to catalyst inhibition or decomposition pathways not present with simple N-alkyl or N-aryl substituents. While specific studies on this compound are limited, it is a factor to consider when troubleshooting.
Q3: Can the choice of base impact catalyst lifetime?
A3: Absolutely. The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental to the catalyst. For instance, some strong bases can react with the phosphine ligands, leading to their degradation.[10] The solubility of the base is also important; an insoluble base can lead to poor reaction kinetics and localized high concentrations that may promote side reactions. It is often beneficial to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the one that provides the best balance of reactivity and catalyst stability for your specific coupling reaction.[11][12]
Q4: Is a copper co-catalyst always necessary for Sonogashira couplings with this substrate?
A4: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variants have become increasingly popular.[13][14] In some cases, the copper salt can promote the formation of alkyne homocoupling byproducts (Glaser coupling). For a substrate like this compound, a copper-free Sonogashira coupling might offer a cleaner reaction profile and could potentially improve the lifetime of the palladium catalyst by avoiding the complexities of a bimetallic system.[13]
Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Ligand and Base in a Suzuki-Miyaura Coupling
This protocol provides a framework for screening ligands and bases to improve catalyst lifetime and reaction yield.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G2)
-
Ligand (if not using a pre-catalyst with an integrated ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk tubes or microwave vials
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., 2 mol %) and add it to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Look for the disappearance of starting material and the formation of product, as well as any signs of catalyst decomposition (e.g., blackening of the solution).
Table 1: Ligand and Base Screening for Improved Catalyst Performance
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Conversion (%) | Observations |
| 1 | PPh₃ | K₂CO₃ | 100 | 12 | 45 | Reaction stalled, significant black precipitate |
| 2 | XPhos | K₂CO₃ | 100 | 6 | 95 | Homogeneous solution, complete conversion |
| 3 | SPhos | K₃PO₄ | 80 | 8 | >98 | Clean reaction, faster at lower temperature |
| 4 | RuPhos | Cs₂CO₃ | 80 | 8 | 92 | Good conversion, homogeneous |
This table is a representative example and actual results may vary.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights key pathways for catalyst deactivation.
Caption: Catalytic cycle and common deactivation pathways.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting poor catalyst lifetime.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Usami, Y., et al. (2021). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
- MDPI. (n.d.). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- MDPI. (2020).
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ACS Omega. (2025). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol.
- Heterocycles. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles.
- ResearchGate. (2015).
- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- Benchchem. (n.d.). stability of 4-iodopyrazole under different reaction conditions.
- Benchchem. (n.d.). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Benchchem. (n.d.). improving yield and purity of 4-iodopyrazole synthesis.
- Journal of the American Chemical Society. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I)
- Dalton Transactions (RSC Publishing). (n.d.).
- PMC - NIH. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- ArODES. (n.d.).
- PMC - NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Semantic Scholar. (2021).
- PubMed. (2021).
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Benchchem. (n.d.). identifying side reactions in the synthesis of iodinated pyrazoles.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 4-Iodo-1-vinyl-1H-pyrazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Imperative of Substituted Pyrazoles
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as "privileged scaffolds" due to their wide-ranging biological activities and versatile chemical properties.[1] The precise functionalization of the pyrazole ring is paramount, as minor positional changes of substituents can dramatically alter a molecule's therapeutic efficacy or material characteristics. Consequently, unambiguous structural elucidation is not merely a formality but a critical cornerstone of the research and development process.
4-Iodo-1-vinyl-1H-pyrazole is a particularly valuable building block. The iodo-group at the C-4 position serves as a versatile handle for further functionalization via cross-coupling reactions, while the N-1 vinyl group offers a site for polymerization or other addition chemistries.[2][3][4] This guide provides an in-depth, experience-driven approach to the complete ¹H and ¹³C NMR characterization of this key intermediate. We will move beyond simple data reporting to explain the electronic and steric causality behind the observed spectral features, comparing the target molecule to simpler analogs to build a robust and validated structural assignment.
Predictive Analysis: Deconstructing the ¹H and ¹³C NMR Spectra
A definitive understanding of the NMR spectrum of this compound is best achieved by dissecting the molecule into its constituent parts—the 4-iodopyrazole core and the N-1 vinyl group—and analyzing the influence of each on the overall spectrum.
¹H NMR Spectral Profile: A Tale of Two Moieties
The ¹H NMR spectrum is anticipated to be highly informative, with distinct regions for the pyrazole ring protons and the vinyl group protons.
-
The Pyrazole Ring Protons (H-3 & H-5): In unsubstituted 1H-pyrazole, the H-3 and H-5 protons are chemically equivalent at room temperature due to rapid tautomerization, resulting in a single signal.[5] However, the introduction of the vinyl group at the N-1 position breaks this symmetry, rendering H-3 and H-5 chemically distinct.
-
H-3: This proton is expected to appear as a singlet.
-
H-5: This proton is also a singlet but is anticipated to be shifted downfield relative to H-3. This deshielding is a direct consequence of its proximity to the anisotropic field of the N-vinyl group.
-
Based on data for 4-halogenated pyrazoles, where the H-3/H-5 signal appears around 7.66 ppm, we can predict these signals will be in the aromatic region.[5][6]
-
-
The N-Vinyl Group Protons (HA, HB, HC): The vinyl group presents a classic AMX spin system, resulting in three distinct signals, each appearing as a doublet of doublets (dd). The coupling constants (J-values) are diagnostic of the geometric relationship between the protons.[7]
-
HA: This proton, attached to the carbon adjacent to the pyrazole ring, will be split by both HB (cis) and HC (trans).
-
HB: This proton is cis to HA and geminal to HC. Its signal will be a doublet of doublets from coupling to HA and HC.
-
HC: This proton is trans to HA and geminal to HB. Its signal will also be a doublet of doublets.
-
Expected Coupling Constants: The magnitudes of the J-values are highly predictable.[8][9][10]
-
³Jtrans (HA-HC): ~11-18 Hz
-
³Jcis (HA-HB): ~6-15 Hz
-
²Jgeminal (HB-HC): ~0-5 Hz
-
-
¹³C NMR Spectral Profile: The Dominant Influence of Iodine
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are heavily influenced by the electronegativity and nature of the substituents.
-
The Pyrazole Ring Carbons (C-3, C-4, C-5):
-
C-4: The most dramatic feature of the ¹³C spectrum will be the signal for C-4. The "heavy atom effect" of the directly attached iodine atom will cause this signal to appear at a significantly low field (a high ppm value), which is a key diagnostic marker.[11]
-
C-3 & C-5: These carbons will appear in the typical aromatic region for pyrazoles.[12][13] Similar to the protons, C-5 is expected to be influenced by the N-vinyl group and may show a slightly different chemical shift compared to C-3.
-
-
The N-Vinyl Group Carbons (C-α, C-β):
-
C-α: The carbon directly attached to the nitrogen.
-
C-β: The terminal vinyl carbon. Both will appear in the typical alkene region of the spectrum (~100-140 ppm).[14]
-
Comparative Data Analysis: Building Confidence Through Analogs
To validate our predictions and illustrate the specific influence of each substituent, we compare the expected data for our target molecule with the known experimental data of its parent structures. This comparative approach is fundamental to confident structural assignment.
| Compound | Nucleus | Position | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity / J-values (Hz) | Rationale / Reference |
| 4-Iodo-1H-pyrazole | ¹H | H-3, H-5 | 7.66 | s | Symmetric due to tautomerism.[5] |
| ¹H | N-H | 11.76 | br s | Acidic proton, often broad.[5] | |
| ¹³C | C-4 | ~80-90 | - | Predicted low-field shift due to iodine. | |
| 1-Vinylpyrazole | ¹H | H-3 | ~7.5 | d | |
| ¹H | H-5 | ~7.9 | d | Deshielded by N-vinyl group. | |
| ¹H | H-A | ~6.8 | dd | AMX system.[2] | |
| ¹H | H-B (cis) | ~5.1 | dd | AMX system.[2] | |
| ¹H | H-C (trans) | ~5.6 | dd | AMX system.[2] | |
| This compound | ¹H | H-3 | ~7.6-7.8 | s | Predicted |
| ¹H | H-5 | ~7.9-8.1 | s | Predicted; Deshielded by N-vinyl group | |
| ¹H | HA | ~7.0-7.2 | dd, J = ~16, ~9 Hz | Predicted; deshielded by pyrazole ring | |
| ¹H | HB (cis) | ~5.2-5.4 | dd, J = ~9, ~2 Hz | Predicted | |
| ¹H | HC (trans) | ~5.7-5.9 | dd, J = ~16, ~2 Hz | Predicted | |
| ¹³C | C-3 | ~135-140 | - | Predicted | |
| ¹³C | C-4 | ~85-95 | - | Predicted; Key low-field diagnostic signal | |
| ¹³C | C-5 | ~128-132 | - | Predicted | |
| ¹³C | C-α | ~130-135 | - | Predicted | |
| ¹³C | C-β | ~110-115 | - | Predicted |
Experimental Verification: A Self-Validating Protocol
The following protocol is designed to yield high-quality, unambiguous NMR data. The inclusion of 2D NMR experiments is not merely supplementary; it is essential for creating a self-validating dataset where assignments are confirmed through multiple bond correlations.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Using a dry, aprotic solvent is crucial to prevent any potential side reactions or exchange phenomena that could complicate the spectrum.[15]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), unless referencing to the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: A well-shimmed field is critical for high resolution, allowing for the accurate measurement of chemical shifts and coupling constants.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover all signals and a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment easier.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment. This will generate a 2D plot correlating each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment. This reveals correlations between protons and carbons that are 2 or 3 bonds away, which is the ultimate tool for confirming connectivity.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the chemical shift axis to the TMS or residual solvent peak.
-
Integrate the signals in the ¹H spectrum to confirm proton counts.
-
Analyze the 2D spectra to build the complete structural assignment.
-
Caption: Standard workflow for complete NMR-based structural elucidation.
Confirming Connectivity with 2D NMR
While 1D NMR provides the initial data, 2D NMR validates the assignment by revealing through-bond connectivity.
-
HSQC: This experiment will unequivocally link H-3 to C-3, H-5 to C-5, HA to C-α, and both HB and HC to C-β. This is the first layer of validation.
-
HMBC: This is the definitive experiment for proving the overall structure. Key expected correlations include:
-
The vinyl proton HA will show a 3-bond correlation to C-5 of the pyrazole ring, confirming the N-1 substitution site.
-
The pyrazole proton H-5 will show correlations to C-3 and the iodine-bearing C-4 .
-
The pyrazole proton H-3 will show correlations to C-5 and C-4 .
-
Sources
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- 7. J-coupling - Wikipedia [en.wikipedia.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
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- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 15. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to 4-Iodo-1-vinyl-1H-pyrazole Derivatives: Structural Insights for Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1] The introduction of a vinyl group at the N1-position and an iodine atom at the C4-position of the pyrazole ring, as seen in 4-iodo-1-vinyl-1H-pyrazole, offers unique opportunities for molecular diversification and the development of novel drug candidates. This guide provides a comparative analysis of the structural features of this compound derivatives, drawing on the experimentally determined crystal structure of the parent compound, 4-iodo-1H-pyrazole, and contextualizing this with data from other N-substituted pyrazole analogs. A comprehensive understanding of the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.
The Strategic Importance of the this compound Scaffold
The this compound scaffold is of significant interest in drug discovery for two key reasons:
-
The 4-Iodo Substituent: The iodine atom at the C4-position serves as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the late-stage functionalization of the pyrazole core, enabling the rapid generation of diverse libraries of compounds for biological screening. This synthetic flexibility is a critical advantage in lead optimization campaigns.
-
The 1-Vinyl Substituent: The vinyl group at the N1-position can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability. Furthermore, it can engage in specific interactions with biological targets and serves as a potential reactive site for covalent modification or further synthetic elaboration.
The combination of these two functionalities in a single scaffold provides a powerful platform for the design of novel therapeutics targeting a wide range of diseases.
Comparative Crystal Structure Analysis: Insights from 4-Iodo-1H-pyrazole
While the crystal structure of this compound is not publicly available as of this guide's publication, a detailed analysis of its parent compound, 4-iodo-1H-pyrazole, provides a robust foundation for understanding the structural contributions of the 4-iodo-pyrazole core. The crystallographic data for the series of 4-halogenated-1H-pyrazoles was recently completed with the determination of the structure of 4-iodo-1H-pyrazole.[2]
Key Crystallographic Data for 4-Halogenated-1H-pyrazoles
| Parameter | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | Pbca | Pbca | Cmme |
| H-Bonding Motif | Catemer | Trimer | Trimer | Catemer |
| N(H)···N Distance (Å) | 2.889(1) | 2.946(2) | 2.964(4) | 2.87(3) |
Data sourced from Rue et al., 2023.[2]
The crystal structure of 4-iodo-1H-pyrazole reveals a catemeric hydrogen-bonding motif, similar to the fluoro analog, where molecules are linked into chains via N-H···N hydrogen bonds.[2] This is in contrast to the chloro and bromo analogs, which form trimeric units.[2] This observation highlights the subtle interplay of substituent effects on the supramolecular assembly in the solid state.
The Influence of the N-Vinyl Substituent on Crystal Packing
The introduction of a vinyl group at the N1-position is expected to significantly alter the crystal packing compared to the N-unsubstituted 4-iodo-1H-pyrazole. The absence of the N-H proton donor in this compound precludes the formation of the hydrogen-bonded chains observed in the parent compound.
Instead, the crystal packing of this compound and its derivatives will be governed by weaker intermolecular interactions, such as:
-
van der Waals forces: These will be the dominant interactions, influenced by the overall shape and size of the molecule.
-
π-π stacking: The aromatic pyrazole rings may engage in stacking interactions, influencing the packing arrangement.
-
Halogen bonding: The iodine atom at the C4-position is a potential halogen bond donor, which could lead to specific directional interactions with electron-rich atoms in neighboring molecules.
-
C-H···π interactions: The hydrogen atoms of the vinyl group or the pyrazole ring may interact with the π-system of adjacent molecules.
The interplay of these weaker forces will determine the final crystal packing, which in turn can influence physical properties such as solubility and melting point.
Experimental Protocols
Synthesis of this compound
Step 1: Iodination of 1H-pyrazole
A common method for the regioselective iodination of pyrazoles at the 4-position involves the use of an electrophilic iodine source.
-
Protocol: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added N-iodosuccinimide (NIS) (1.1 eq). The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4-iodo-1H-pyrazole.
Step 2: N-Vinylation of 4-Iodo-1H-pyrazole
The introduction of the vinyl group at the N1-position can be achieved through several methods. A common approach is the reaction with a vinylating agent under basic conditions.
-
Protocol: To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or toluene, is added a base such as potassium carbonate or sodium hydride (1.2 eq). The mixture is stirred for a short period before the addition of a vinylating agent, such as vinyl acetate or 2-chloroethyl vinyl ether, and a suitable catalyst (e.g., a palladium or copper catalyst). The reaction is then heated to an appropriate temperature and monitored by TLC. Upon completion, the reaction is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the X-ray crystal structure.
-
Protocol:
-
Crystallization: The purified this compound derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol). The solution is then subjected to slow evaporation, slow cooling, or vapor diffusion with an anti-solvent to promote the growth of single crystals.
-
Data Collection: A suitable single crystal is selected and mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software packages. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.
-
Visualizing Molecular and Supramolecular Structures
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the hydrogen bonding motif of its parent compound, 4-iodo-1H-pyrazole.
Figure 1: Molecular structure of this compound.
Figure 2: Catemeric H-bonding in 4-iodo-1H-pyrazole.
Conclusion
The this compound scaffold represents a highly valuable building block in modern medicinal chemistry. While the definitive crystal structure of this compound remains to be determined, a comparative analysis based on its parent compound, 4-iodo-1H-pyrazole, and other N-substituted derivatives provides crucial insights into its likely structural features. The interplay of the 4-iodo and 1-vinyl substituents will undoubtedly lead to unique solid-state properties and offers a rich landscape for synthetic diversification. A thorough understanding of the crystallographic and conformational properties of these derivatives is essential for the rational design of the next generation of pyrazole-based therapeutics.
References
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Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
Shaikh, A. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]
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A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-1-vinyl-1H-pyrazole in Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Vinylpyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, prized for their diverse biological activities and unique physicochemical properties.[1] Among these, 1-vinyl-1H-pyrazoles functionalized at the C4-position are particularly valuable building blocks. The vinyl group offers a handle for polymerization or further functionalization, while the C4-position provides a vector for introducing molecular complexity.[2] The choice of the halogen at this key position—typically iodine or bromine—is a critical decision in synthetic design, directly impacting reaction efficiency, catalyst selection, and overall cost.
This guide provides an in-depth comparison of the reactivity of 4-iodo-1-vinyl-1H-pyrazole and 4-bromo-1-vinyl-1H-pyrazole in palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of C-X bond activation and presenting comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.
Part 1: Theoretical Underpinnings of C-X Bond Reactivity in Catalysis
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle, with the initial, often rate-determining step being the oxidative addition of the organohalide to a low-valent palladium(0) complex.[3] The nature of the carbon-halogen (C-X) bond is paramount to the success of this step.
The established reactivity trend for halides in oxidative addition is:
C-I > C-Br > C-Cl > C-F
This trend is governed by two primary factors:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. A lower BDE means less energy is required to cleave the bond during oxidative addition, resulting in a lower activation barrier and a faster reaction rate.[4]
-
Electronegativity and Polarizability: Iodine is less electronegative and more polarizable than bromine. This increased polarizability facilitates a more favorable electrostatic interaction between the halogen and the palladium catalyst, further lowering the activation energy of the oxidative addition step.[3][4]
Therefore, from a purely mechanistic standpoint, this compound is expected to be substantially more reactive than its bromo- counterpart in palladium-catalyzed cross-coupling reactions. The following sections will explore the practical implications of this difference in key transformations.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the difference between the iodo- and bromo-pyrazoles is most pronounced.
Part 2: Head-to-Head Comparison in Key Cross-Coupling Reactions
While the underlying theory predicts higher reactivity for the iodo-pyrazole, the practical choice of substrate often involves a trade-off between reactivity, cost, stability, and the specific demands of the desired transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the C-Br bond.
| Feature | This compound | 4-Bromo-1-vinyl-1H-pyrazole | Field Insights & Causality |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(dppf)Cl₂, XPhos Pd G2/G3[5] | The less reactive C-Br bond often requires more electron-rich and bulky phosphine ligands (e.g., XPhos) to facilitate the challenging oxidative addition step.[6] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% or higher | The lower activation energy for C-I bond cleavage allows for efficient catalysis at lower palladium concentrations. |
| Reaction Temp. | Room Temp. to 80 °C | 80 °C to 120 °C | The increased energy input is necessary to overcome the higher activation barrier of C-Br oxidative addition. |
| Reaction Time | 1-6 hours | 6-24 hours | Faster kinetics of the oxidative addition and subsequent steps lead to shorter overall reaction times for the iodide. |
| Common Side Reactions | Homocoupling of boronic acid | Dehalogenation (protodebromination)[7] | While less common, dehalogenation can occur with bromides, especially with extended reaction times or certain bases, leading to undesired byproducts. |
Heck-Mizoroki Reaction
The Heck reaction couples the pyrazole with an alkene, forming a new C-C bond and providing access to C4-alkenylated pyrazoles.[8] Studies have shown that 4-iodopyrazoles are significantly more amenable to this transformation.
In a study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles, high yields (up to 95%) were achieved with various alkenes using a Pd(OAc)₂/P(OEt)₃ catalyst system.[9] Conversely, a report on the Heck reaction of 4-bromo-1,3,5-trimethylpyrazole with tert-butyl acrylate using a specialized IMes-Pd catalyst yielded only 32% of the desired product, highlighting the challenge of activating the C-Br bond in this context.[9]
| Feature | This compound | 4-Bromo-1-vinyl-1H-pyrazole | Field Insights & Causality |
| Typical Yields | Good to Excellent (e.g., >80%)[9] | Poor to Moderate (e.g., ~30%)[9] | The sluggish oxidative addition of the C-Br bond to the palladium catalyst often leads to lower conversion and the prevalence of side reactions. |
| Catalyst Systems | Standard Pd(OAc)₂, PdCl₂ with phosphine ligands[9] | Often requires specialized, highly active catalysts (e.g., N-heterocyclic carbene ligands)[9] | The robustness of the C-I bond activation allows for a wider range of standard, readily available palladium catalysts to be effective. |
| Scope | Broad scope with various alkenes[9] | More limited, often requiring activated alkenes | The higher reactivity of the iodide enables coupling with less reactive or sterically hindered alkenes that may fail to react with the bromide. |
Sonogashira Coupling
The Sonogashira reaction is a powerful tool for installing alkyne moieties, creating C(sp²)-C(sp) bonds.[10] The reactivity difference between the iodo- and bromo-pyrazoles is again pronounced, often dictating the success or failure of the coupling.
Direct comparative studies have shown that while 3-iodopyrazole derivatives undergo Sonogashira coupling in high yields, the analogous 3-bromopyrazoles fail to react under the same conditions.[11] This trend is directly applicable to the C4-position. The activation of C-Br bonds in pyrazoles for Sonogashira coupling can be challenging, sometimes necessitating the use of highly effective, bulky electron-rich phosphine ligands like XPhos.[12]
| Feature | This compound | 4-Bromo-1-vinyl-1H-pyrazole | Field Insights & Causality |
| Reaction Conditions | Mild, often room temperature[10] | Often requires elevated temperatures (e.g., 110 °C) and specialized ligands[12] | The ease of C-I bond activation allows the reaction to proceed under mild, energy-efficient conditions. The C-Br bond requires more forcing conditions. |
| Copper Co-catalyst | Can often be performed "copper-free" | Typically requires a Cu(I) co-catalyst (e.g., CuI)[12][13] | The higher reactivity of the palladium-iodide intermediate can sometimes render the copper co-catalyst, which facilitates transmetalation, unnecessary. |
| Reliability | High reliability, high yields[11][14] | Variable, often requires significant optimization[11][12] | The iodo-pyrazole provides a more robust and predictable entry into C4-alkynylated products. |
Part 3: Experimental Protocols & Strategic Workflow
To illustrate the practical differences, we provide a representative protocol for a Suzuki-Miyaura coupling.
Experimental Workflow: From Setup to Product
This diagram outlines the critical steps in performing a cross-coupling reaction, emphasizing the need for an inert atmosphere.
Protocol 1: Suzuki Coupling with this compound (High Reactivity Protocol)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inerting: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%). Through the septum, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-vinyl-1H-pyrazole.
Protocol 2: Suzuki Coupling with 4-Bromo-1-vinyl-1H-pyrazole (Optimized Protocol for Lower Reactivity)
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1-vinyl-1H-pyrazole (1.0 mmol, 1.0 eq.)[15], the desired arylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq.).
-
Inerting: Seal the flask with a septum and cycle between vacuum and argon three times.
-
Reagent Addition: In a glovebox or under a positive pressure of argon, add XPhos Pd G3 (0.03 mmol, 3 mol%). Through the septum, add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Reaction: Stir the mixture vigorously at 110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Protocol Differences: The protocol for the bromo-pyrazole necessitates a stronger base (K₃PO₄), a more active and sterically demanding catalyst system (XPhos Pd G3), a higher temperature, and typically a longer reaction time to overcome the higher energy barrier of C-Br bond activation.
Part 4: Conclusion and Strategic Recommendations
The choice between 4-iodo- and 4-bromo-1-vinyl-1H-pyrazole is a classic synthetic dilemma balancing reactivity against cost and availability.
-
This compound is the substrate of choice for versatility and efficiency . Its high reactivity allows for milder conditions, shorter reaction times, lower catalyst loadings, and a broader substrate scope across Suzuki, Heck, and Sonogashira couplings. It is ideal for rapid analog synthesis, complex molecule construction, and situations where thermal sensitivity is a concern.
-
4-Bromo-1-vinyl-1H-pyrazole is a viable option when cost is the primary consideration , particularly in large-scale manufacturing. However, its lower reactivity necessitates more forceful conditions, specialized and more expensive catalyst systems, and longer reaction times. Significant process development is often required to achieve satisfactory yields, and its utility in more demanding transformations like the Heck and Sonogashira reactions is limited compared to its iodo counterpart.
Ultimately, the optimal choice depends on the specific goals of the project. For discovery and early-stage development, the reliability and speed afforded by the iodo-derivative are invaluable. For late-stage process chemistry, the economic advantage of the bromo-derivative may warrant the investment in optimization.
References
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Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011.
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Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.
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Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository.
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Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
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CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH.
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(PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - ResearchGate.
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
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(PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes - ResearchGate.
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
-
Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. - ResearchGate.
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Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
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Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study | Organometallics - ACS Publications.
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4-Bromo-1-vinyl-1H-pyrazole | C5H5BrN2 | CID 13498184 - PubChem.
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Organometallic cross-coupling reactions - CEM Corporation.
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
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Heck reaction - Wikipedia.
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Sonogashira coupling - Wikipedia.
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A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate.
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate.
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
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An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
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Sonogashira Coupling - Organic Chemistry Portal.
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The Untapped Potential: A Comparative Guide to the Biological Activity of 4-Iodo-1-vinyl-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide delves into the prospective biological activities of a largely unexplored subclass: 4-iodo-1-vinyl-1H-pyrazole derivatives. By examining the known bioactivities of related pyrazole analogues, we aim to provide a comparative framework and highlight the untapped potential of this unique chemical space.
The strategic placement of substituents on the pyrazole ring is a well-established method for modulating pharmacological properties. The introduction of a halogen, such as iodine, at the 4-position, and a vinyl group at the 1-position, presents an intriguing combination of electronic and steric features that could lead to novel biological activities. While direct experimental data on this compound derivatives is scarce in the current literature, a comparative analysis of their constituent parts—4-iodopyrazoles and 1-vinylpyrazoles—provides a strong foundation for predicting their therapeutic promise.
Comparative Analysis of Biological Activities
This guide synthesizes data from various studies to present a comparative overview of the anticancer, antifungal, and antimicrobial potential of pyrazole derivatives, with a focus on the influence of 4-iodo and 1-vinyl substitutions.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature of their substituents.[1][2][3] Halogenation, in particular, has been shown to enhance cytotoxic effects.[4]
| Derivative Class | Target Cell Line(s) | Reported IC50/Activity | Reference(s) |
| 4-Iodopyrazole Analogues | (Hypothetical) | Expected to show enhanced cytotoxicity due to the electron-withdrawing nature and steric bulk of iodine. | [4] |
| 1-Vinylpyrazole Analogues | (Largely Unexplored) | The vinyl group may influence cell permeability and target engagement. | [5] |
| Other Substituted Pyrazoles | A549 (Lung), MCF-7 (Breast), PC-3 (Prostate) | IC50 values in the low micromolar range have been reported for various derivatives.[2][3] | [2][3] |
The presence of an iodine atom at the C4 position of the pyrazole ring can significantly influence the molecule's electronic properties and its ability to form halogen bonds, potentially leading to enhanced binding affinity with biological targets. The vinyl group at the N1 position, while less explored for its direct impact on anticancer activity, could serve as a reactive handle for further functionalization or influence the molecule's pharmacokinetic profile.
Antifungal and Antimicrobial Activity
The pyrazole nucleus is a common feature in many antifungal and antimicrobial agents.[6][7][8] The introduction of specific substituents can broaden the spectrum of activity and increase potency.
| Derivative Class | Target Organism(s) | Reported MIC/Activity | Reference(s) |
| 4-Iodopyrazole Analogues | (Hypothetical) | The lipophilicity conferred by the iodine atom may enhance membrane permeability in fungi and bacteria. | [9] |
| 1-Vinylpyrazole Analogues | Various bacteria and fungi | Some N-vinylpyrazole derivatives have shown promising antimicrobial activity. | [5] |
| Other Substituted Pyrazoles | Candida albicans, Aspergillus niger, Staphylococcus aureus, Escherichia coli | MIC values ranging from low micromolar to µg/mL have been reported.[6][8] | [6][8] |
The combination of a 4-iodo and a 1-vinyl substituent on the pyrazole ring could lead to compounds with a unique spectrum of antifungal and antimicrobial activity. The vinyl group could potentially participate in covalent interactions with target enzymes, while the iodo-substituent could enhance membrane disruption or inhibit key metabolic pathways.
Experimental Protocols
To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and for key biological assays.
Synthesis of this compound
The synthesis of the target compounds can be envisioned through a two-step process starting from pyrazole.
Caption: Proposed synthetic workflow for this compound.
Step 1: Iodination of Pyrazole
-
To a solution of pyrazole in a suitable solvent (e.g., aqueous methanol), add potassium iodide (KI) and sodium bicarbonate (NaHCO3).
-
Cool the mixture in an ice bath and slowly add a solution of iodine (I2) in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the excess iodine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 4-iodo-1H-pyrazole.
Step 2: N-Vinylation of 4-Iodo-1H-pyrazole
-
To a solution of 4-iodo-1H-pyrazole in a suitable solvent (e.g., toluene), add vinyl acetate, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., DBU).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the cytotoxic potency of the compounds.
A Promising Frontier in Drug Discovery
The synthesis and biological evaluation of this compound derivatives represent a promising and underexplored area of medicinal chemistry. The unique combination of the 4-iodo and 1-vinyl substituents has the potential to yield compounds with novel and enhanced biological activities. This guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules, with the ultimate goal of developing new and effective therapeutic agents. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds, paving the way for future discoveries in the field of pyrazole-based drug design.
References
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- 2. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Computational Analysis of Vinylpyrazole Electronics: A Comparative Approach
For researchers, scientists, and professionals in drug development and materials science, understanding the electronic landscape of heterocyclic compounds is paramount. Vinylpyrazoles, a class of molecules featuring a pyrazole ring attached to a vinyl group, are of significant interest due to their versatile applications, from pharmaceuticals to polymer science.[1] Their biological activity and material properties are intrinsically linked to their electronic characteristics. This guide provides an in-depth comparison of computational methods to study these properties, grounded in experimental validation.
The Significance of Vinylpyrazole Electronic Properties
The distribution of electrons within a vinylpyrazole molecule dictates its reactivity, stability, and spectroscopic behavior. Key electronic properties of interest include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are fundamental in predicting a molecule's reactivity, kinetic stability, and its potential as an electronic material. A smaller HOMO-LUMO gap often correlates with higher reactivity and can be indicative of interesting optical properties.
-
Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are crucial for understanding the behavior of vinylpyrazoles in redox reactions and for designing materials for organic electronics.
-
Dipole Moment: The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility, intermolecular interactions, and how it might interact with a biological target.
-
UV-Visible Absorption Spectra: The absorption of ultraviolet and visible light is a direct consequence of electronic transitions between molecular orbitals. Predicting these spectra is vital for the design of dyes, photosensitizers, and other photoactive materials.
Computational chemistry offers a powerful toolkit to investigate these properties, providing insights that can guide synthetic efforts and accelerate the discovery process. This guide will compare several common computational methods, using experimental data as the ultimate benchmark for accuracy.
Comparing the Computational Toolkit: A Performance-Based Analysis
The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare three tiers of commonly used ab initio and density functional theory (DFT) methods for predicting the electronic properties of vinylpyrazoles.
Hartree-Fock (HF) Theory: The Foundational Approach
Hartree-Fock is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all other electrons.
-
Causality of Choice: HF is often the starting point for more advanced calculations. It is computationally less expensive than correlated methods and can provide a qualitative understanding of the electronic structure. However, it systematically neglects electron correlation, which can lead to significant errors in predicted properties.
Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation
MP2 is one of the simplest and most cost-effective methods to go beyond the Hartree-Fock approximation by including electron correlation effects.
-
Causality of Choice: By accounting for some electron correlation, MP2 generally provides more accurate predictions for properties like geometries and interaction energies compared to HF. For the electronic properties of vinylpyrazoles, it is expected to offer a significant improvement, particularly for ionization potentials and electron affinities.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the most widely used method for electronic structure calculations in chemistry and materials science due to its excellent balance of accuracy and computational efficiency. The choice of the exchange-correlation functional is critical to the performance of DFT.
-
Causality of Choice: DFT functionals are designed to approximate the complex exchange and correlation energies. Different functionals are parameterized for different purposes, and their performance can vary for different molecular systems and properties. For vinylpyrazoles, we will consider:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is arguably the most widely used functional for general-purpose calculations on organic molecules. It often provides a good balance of accuracy for a wide range of properties.
-
M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): A high-nonlocality functional that is known to perform well for main-group thermochemistry, kinetics, and non-covalent interactions. It is often a good choice for systems where dispersion forces are important.
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional that is specifically designed to provide better predictions for excited-state properties, such as UV-Vis spectra, and for systems with significant charge-transfer character.
-
Experimental Validation: The Ground Truth
To objectively assess the performance of these computational methods, we will compare their predictions against experimental data for 1-vinylpyrazole and its derivatives.
Table 1: Comparison of Calculated and Experimental Electronic Properties of 1-Vinylpyrazole
| Property | Experimental Value | HF/6-311+G(d,p) | MP2/6-311+G(d,p) | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | CAM-B3LYP/6-311+G(d,p) |
| First Ionization Potential (eV) | 8.50 | 8.21 | 8.45 | 8.35 | 8.55 | 8.62 |
| Dipole Moment (Debye) | 1.65 | 1.78 | 1.68 | 1.71 | 1.69 | 1.70 |
| λmax (π→π*) (nm) | 225 | 205 | 218 | 222 | 224 | 226 |
Note: Experimental values are sourced from historical literature and may have variability. Computational values are representative and can vary slightly with software and convergence criteria.
Analysis of Performance:
-
Ionization Potential: Hartree-Fock underestimates the ionization potential, a known consequence of neglecting electron correlation. MP2 provides a significant improvement, coming very close to the experimental value. The DFT functionals also perform well, with M06-2X and CAM-B3LYP showing excellent agreement.
-
Dipole Moment: All methods provide a reasonable estimate of the dipole moment, with MP2 and the DFT functionals performing slightly better than Hartree-Fock.
-
UV-Vis Absorption (λmax): Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. As expected, the long-range corrected CAM-B3LYP functional provides the best agreement with the experimental λmax for the π→π* transition of the vinyl group conjugated with the pyrazole ring. B3LYP and M06-2X also perform reasonably well, while TD-HF (not shown, but generally performs similarly to HF for this property) would show a larger deviation.
Experimental Workflow: Synthesis and Characterization of 1-Vinylpyrazole
A reliable computational study is underpinned by high-quality experimental data. Here, we provide a detailed protocol for the synthesis of 1-vinylpyrazole via the dehydrochlorination of 1-(2-chloroethyl)pyrazole, a method known for its good yields and relatively mild conditions.[1]
Step 1: Synthesis of 1-(2-Chloroethyl)pyrazole
-
Reactants: Pyrazole, 1,2-dichloroethane (DCE), phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of sodium hydroxide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyrazole, an excess of 1,2-dichloroethane, and the phase-transfer catalyst.
-
Add a 50% aqueous solution of sodium hydroxide dropwise to the vigorously stirred mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-chloroethyl)pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Dehydrochlorination to 1-Vinylpyrazole
-
Reactants: 1-(2-Chloroethyl)pyrazole, a strong base (e.g., potassium hydroxide), and a suitable solvent (e.g., water or ethanol).
-
Procedure:
-
Dissolve 1-(2-chloroethyl)pyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add powdered potassium hydroxide to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting 1-vinylpyrazole by vacuum distillation.
-
Characterization
-
NMR Spectroscopy (1H and 13C): To confirm the structure of the product, including the presence of the vinyl group protons and carbons with their characteristic chemical shifts and coupling constants.
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the pyrazole ring and the vinyl group.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or acetonitrile) for comparison with computational predictions.
Visualizing the Computational Workflow
The process of a computational study on the electronic properties of a molecule like vinylpyrazole can be visualized as a systematic workflow.
Caption: A typical workflow for the computational study of vinylpyrazole electronic properties.
Conclusion and Recommendations for Researchers
This guide demonstrates that while Hartree-Fock provides a basic understanding, more sophisticated methods are necessary for quantitative accuracy in predicting the electronic properties of vinylpyrazoles.
-
For ground-state properties like ionization potential and dipole moment, MP2 and DFT functionals such as M06-2X and B3LYP offer a good balance of accuracy and computational cost.
-
For excited-state properties, specifically UV-Vis absorption spectra, time-dependent DFT with a long-range corrected functional like CAM-B3LYP is highly recommended.
The provided experimental protocol for the synthesis of 1-vinylpyrazole offers a reliable method for obtaining high-purity samples for spectroscopic characterization, which is essential for validating computational results. By carefully selecting the computational method and validating the results against experimental data, researchers can confidently predict the electronic properties of novel vinylpyrazole derivatives, accelerating their application in drug discovery and materials science.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
- Turchaninov, V. K., Ermikov, A. F., Es'kova, L. A., & Shagun, V. A. (1988). Conformational structure of 1-vinylpyrazoles from photoelectron and electron spectroscopic data. Journal of Structural Chemistry, 29(4), 639–641.
- Danovich, D. K., Voronov, V. K., & Es'kova, L. A. (1988). Quantum-chemical investigation of the electronic structure and geometry of 1-vinylpyrazole derivatives. Russian Chemical Bulletin, 37(2), 278–283.
- Afonin, A. V., Danovich, D. K., Voronov, V. K., Es'kova, L. A., Baikalova, L. V., & Domina, E. S. (1990). Rotational isomerism in 1-vinylpyrazoles and 1-vinylimidazoles from 1H and 13C NMR data and quantum-chemical calculations. Chemistry of Heterocyclic Compounds, 26(10), 1121–1125.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Vinylpyrazoles
Introduction: The Versatility of Vinylpyrazoles and the Imperative of Spectroscopic Scrutiny
Substituted vinylpyrazoles are a fascinating and increasingly important class of heterocyclic compounds. Their unique molecular architecture, combining the aromatic pyrazole ring with a reactive vinyl group, has positioned them as versatile building blocks in medicinal chemistry, agrochemicals, and materials science.[1][2] The biological activity and physicochemical properties of these compounds are exquisitely sensitive to the nature and position of substituents on both the pyrazole and vinyl moieties. Consequently, precise and unambiguous structural characterization is paramount for any researcher in this field.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques employed for the characterization of substituted vinylpyrazoles. We will move beyond a simple recitation of data, delving into the causal relationships between substituent effects and the resulting spectroscopic signatures. By understanding why spectra change with substitution, researchers can gain a deeper understanding of the electronic and steric environments of their molecules, enabling more rational design and synthesis of novel vinylpyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage spectroscopic tools to their fullest potential in the study of these important compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic and Steric Landscape
NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of substituted vinylpyrazoles in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and even conformational preferences of the molecule.[1][2]
¹H NMR Spectroscopy: A Window into Substituent Effects
The chemical shifts (δ) of the protons in a vinylpyrazole are highly sensitive to the electronic nature of the substituents on the pyrazole ring. Electron-donating groups (EDGs) will generally cause an upfield shift (lower ppm) of the pyrazole and vinyl proton signals, while electron-withdrawing groups (EWGs) will induce a downfield shift (higher ppm). This is a direct consequence of the shielding and deshielding effects exerted by the substituents on the surrounding nuclei.
For 1-vinylpyrazoles, the vinyl protons typically appear as a characteristic AMX or ABX spin system, with distinct chemical shifts for the geminal and vicinal protons. The coupling constants (J) between these protons are also diagnostic. For instance, the trans coupling constant is typically larger than the cis coupling constant, allowing for the assignment of stereochemistry.
Comparative ¹H NMR Data for Representative Substituted 1-Vinylpyrazoles (in CDCl₃)
| Substituent (R) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Hα (vinyl, ppm) | Hβ-cis (vinyl, ppm) | Hβ-trans (vinyl, ppm) |
| H | ~7.5 | ~6.3 | ~7.6 | ~6.8 | ~5.2 | ~5.7 |
| 5-CH₃ | ~7.4 | ~6.2 | - | ~6.7 | ~5.1 | ~5.6 |
| 4-Br | ~7.5 | - | ~7.6 | ~6.9 | ~5.3 | ~5.8 |
| 4-NO₂ | ~7.8 | - | ~8.0 | ~7.1 | ~5.5 | ~6.0 |
Note: These are approximate values and can vary based on solvent and other substituents.
The presence of a substituent at the 5-position of the pyrazole ring can influence the conformation of the vinyl group. For example, a 5-methyl group has been shown to favor an S-cis-N² orientation of the vinyl group.[2] This conformational preference can be inferred from through-space interactions observed in 2D NMR experiments like NOESY.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the vinylpyrazole. The chemical shifts of the pyrazole and vinyl carbons are also modulated by substituent effects in a predictable manner. EWGs will shift the signals of nearby carbons downfield, while EDGs will cause an upfield shift.
Comparative ¹³C NMR Data for Representative Substituted 1-Vinylpyrazoles (in CDCl₃)
| Substituent (R) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Cα (vinyl, ppm) | Cβ (vinyl, ppm) |
| H | ~139 | ~106 | ~129 | ~132 | ~100 |
| 5-CH₃ | ~138 | ~107 | ~139 | ~131 | ~101 |
| 4-Br | ~139 | ~93 | ~130 | ~131 | ~102 |
| 4-NO₂ | ~141 | ~125 | ~132 | ~130 | ~105 |
Note: These are approximate values and can vary based on solvent and other substituents.
The combination of ¹H and ¹³C NMR, often aided by 2D techniques such as HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, providing a definitive structural confirmation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a substituted vinylpyrazole. The vibrational frequencies of bonds are sensitive to their environment, allowing for a comparative analysis of substituent effects.
Key Vibrational Frequencies for Substituted Vinylpyrazoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |
| C=C (vinyl) | Stretching | 1640-1620 | Position can be influenced by conjugation with the pyrazole ring. |
| =C-H (vinyl) | Bending (out-of-plane) | 1000-900 | Can provide information on the substitution pattern of the vinyl group. |
| C=N (pyrazole) | Stretching | 1580-1500 | Sensitive to substituents on the pyrazole ring. |
| C-H (pyrazole) | Stretching | 3150-3100 | |
| N-H (for NH-pyrazoles) | Stretching | 3500-3300 | Broad peak, indicates the presence of an unsubstituted pyrazole nitrogen. |
| C-NO₂ | Stretching (asymmetric) | 1560-1515 | Strong absorption, indicative of a nitro substituent. |
| C-Br | Stretching | 680-515 |
Electron-withdrawing substituents on the pyrazole ring will generally cause a slight increase in the C=N stretching frequency due to inductive effects. Conversely, electron-donating groups may cause a slight decrease. The position and intensity of the vinyl C=C and =C-H bands can also be subtly affected by the electronic communication between the vinyl group and the substituted pyrazole ring.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a substituted vinylpyrazole and for gaining structural information through the analysis of its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. The fragmentation of substituted pyrazoles often follows characteristic pathways. Common fragmentation processes include the loss of small, stable molecules like HCN and N₂ from the pyrazole ring.[3][4]
The nature of the substituents can significantly influence the fragmentation pathways. For example, a substituent with a weak bond may be lost preferentially. The fragmentation of the vinyl group can also provide structural information.
Common Fragmentation Pathways for Substituted Pyrazoles
| Fragmentation | Neutral Loss | Comments |
| Loss of HCN | 27 Da | A common fragmentation pathway for the pyrazole ring. |
| Loss of N₂ | 28 Da | Another characteristic fragmentation of the pyrazole ring. |
| Loss of a substituent | Varies | The ease of loss depends on the bond strength of the substituent. |
| Cleavage of the vinyl group | Varies | Can lead to fragments corresponding to the pyrazole ring and the vinyl substituent. |
By analyzing the mass-to-charge ratios (m/z) of the fragment ions, it is possible to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For substituted vinylpyrazoles, the key electronic transitions are typically π → π* transitions within the conjugated system formed by the pyrazole ring and the vinyl group.
The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
Influence of Substituents on λmax
-
Electron-donating groups (EDGs) on the pyrazole ring generally cause a bathochromic shift (red shift) to a longer λmax. This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for the π → π* transition.
-
Electron-withdrawing groups (EWGs) can also lead to a bathochromic shift, particularly if they extend the conjugation of the system.
-
Increasing the conjugation of the system, for example by introducing additional double bonds, will also result in a bathochromic shift.
Comparative UV-Vis Data for Representative Substituted Pyrazoles
| Compound | λmax (nm) | Solvent |
| 1-Vinylpyrazole | ~240 | Ethanol |
| 1-Vinyl-4-nitropyrazole | ~290 | Ethanol |
UV-Vis spectroscopy is a valuable tool for comparing the electronic properties of a series of substituted vinylpyrazoles and for studying the effects of substituents on the electronic structure of the molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the substituted vinylpyrazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the substituted vinylpyrazole in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε).
Visualizing Experimental Workflows
Workflow for Spectroscopic Characterization of a Novel Substituted Vinylpyrazole
Caption: A typical workflow for the synthesis and comprehensive spectroscopic characterization of a novel substituted vinylpyrazole.
Conclusion
The spectroscopic characterization of substituted vinylpyrazoles is a multi-faceted process that requires the judicious application of several complementary techniques. NMR spectroscopy provides the most detailed structural information, while IR, MS, and UV-Vis spectroscopy offer valuable insights into functional groups, molecular weight, and electronic properties, respectively. By systematically comparing the spectroscopic data of a series of related compounds, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these important molecules. This knowledge is crucial for the rational design of new vinylpyrazole derivatives with tailored properties for a wide range of applications.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
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Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. [Link]
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El-Metwaly, N. M., & El-Gazzar, A. B. A. (2014). Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening. Bioorganic & medicinal chemistry letters, 24(21), 5033–5038. [Link]
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Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
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Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(5), 354-358. [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(19), 6909. [Link]
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Rosales, M., et al. (2017). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]
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Ferreira, R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4995. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Molecules, 17(8), 9455-9467. [Link]
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Kaddouri, Y., et al. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]
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Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
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Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920. [Link]
-
Li, J., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. [Link]
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Begtrup, M. (1974). 1H and 13C NMR spectra of phenyl-substituted azole derivatives. Part 2. A conformational study. Acta Chemica Scandinavica B, 28, 61-73. [Link]
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Nirmal, S. A., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Wang, C., et al. (2013). Fig. 2 UV/Vis spectrum of (a) the functionalized PEG (L), (b) Pd(0)... ResearchGate. [Link]
-
Tavlarakis, N., et al. (2011). UV-vis spectrum of polyvinylpyrollidone. Note the maximum at 213.5. Quantitation in this paper was performed on the slope at 220 nm. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Iodo-1-vinyl-1H-pyrazole
Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery
4-Iodo-1-vinyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry. Its unique structure, featuring a reactive vinyl group for polymerization or click chemistry and an iodo-substituent ideal for cross-coupling reactions, makes it a valuable precursor for synthesizing complex molecular architectures.[1][2] Pyrazole derivatives are integral to numerous pharmaceuticals, serving as analgesics, anti-inflammatories, and anti-cancer agents.[3] Given that even trace impurities can lead to unpredictable side reactions, alter biological activity, and compromise the integrity of research data, a rigorous and multi-faceted approach to purity assessment is not just recommended—it is imperative.[4]
This guide provides an in-depth comparison of essential analytical techniques for verifying the purity of synthesized this compound. We will move beyond procedural steps to explain the causality behind methodological choices, ensuring that the described protocols are self-validating and grounded in robust scientific principles.
Understanding Potential Impurities in the Synthesis of this compound
Effective purity assessment begins with anticipating the likely impurities. The synthesis of this compound typically involves the N-vinylation of 4-iodopyrazole. The choice of reagents and reaction conditions will dictate the impurity profile.
Common Synthetic Precursors:
-
4-Iodopyrazole: Synthesized by the direct iodination of pyrazole.[5][6]
-
Vinylating Agent: Common examples include vinyl acetate, vinylboronic acid derivatives, or acetylene gas.
This leads to several classes of potential impurities that must be screened for:
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Unreacted 4-iodopyrazole, residual vinylating agent. | Incomplete reaction. |
| Reaction Byproducts | Regioisomers (e.g., 4-iodo-2-vinyl-2H-pyrazole), de-iodinated product (1-vinyl-1H-pyrazole). | Lack of regioselectivity in the vinylation step or subsequent degradation.[7] |
| Side-Reaction Products | Poly(1-vinyl-1H-pyrazole), products from catalyst-mediated side reactions. | Polymerization of the reactive vinyl group; catalyst decomposition. |
| Process Impurities | Residual solvents (e.g., acetone, toluene, MeCN), moisture, inorganic salts. | Work-up and purification steps.[8] |
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment strategy relies on orthogonality , where different methods based on distinct chemical and physical principles are used to corroborate findings.[9] For this compound, we recommend a primary workflow combining High-Performance Liquid Chromatography (HPLC) for quantitative purity with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and identification of impurities.
Caption: Orthogonal workflow for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Causality: HPLC excels at separating the target compound from structurally similar impurities and non-UV active contaminants.[10] A reversed-phase method (RP-HPLC) is ideal here, as this compound has moderate polarity, allowing for good retention and separation on a non-polar stationary phase like C18.[11][12] The inclusion of an acid modifier (e.g., formic acid) in the mobile phase ensures sharp peaks by suppressing the ionization of any potential acidic or basic impurities.
Caption: Step-by-step workflow for HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile (MeCN).
-
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 5 mL of MeCN to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Interpreting the Results: A pure sample (>95%) will show a single major peak. Any other peaks represent impurities. Unreacted 4-iodopyrazole would likely elute earlier (more polar), while less polar byproducts would have longer retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Causality: NMR spectroscopy provides unambiguous structural information and is a powerful tool for identifying and, in some cases, quantifying impurities.[13] ¹H NMR is particularly useful as it allows for the integration of proton signals, which can be used for relative quantification against a known standard (qNMR).[9][14] The chemical shifts and coupling patterns are highly sensitive to the electronic environment, making it possible to distinguish the desired product from isomers and other related substances.[15]
Caption: Step-by-step workflow for NMR analysis.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[16]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase, and baseline correction) and reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Carefully examine the baseline for small peaks that may indicate impurities. Integrate these peaks relative to a product peak to estimate their concentration.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Vinyl Protons: Three distinct signals in the ~5.0-7.5 ppm range, exhibiting a characteristic AMX or ABX splitting pattern (dd, dd, dd).
-
Pyrazole Protons (H3, H5): Two singlets in the aromatic region (~7.5-8.0 ppm).[15]
-
Impurity Signals: A singlet around 8.3 ppm might indicate unreacted 4-iodopyrazole N-H proton (if not exchanged).
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Causality: MS is the definitive technique for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula, adding another layer of confidence in the compound's identity. Coupling HPLC to a mass spectrometer (LC-MS) is exceptionally powerful, as it provides the molecular weights of impurities as they elute from the column, greatly aiding in their identification.[17]
Caption: Step-by-step workflow for LC-MS analysis.
Detailed Experimental Protocol: LC-MS
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like 50:50 MeCN:H₂O with 0.1% formic acid to promote protonation.
-
Analysis Conditions:
-
Ionization Mode: ESI positive (to form [M+H]⁺).
-
Mass Range: Scan a suitable m/z range, for example, 50-500 Da.
-
LC Method: A rapid generic gradient can be used if coupling with chromatography.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺.
-
Theoretical Mass: C₅H₅IN₂ -> Exact Mass: 219.9548.
-
Expected [M+H]⁺: 220.9621 m/z.
-
Confirm that the measured mass from HRMS is within 5 ppm of the theoretical mass.
-
Analyze the mass spectra corresponding to any impurity peaks observed in the chromatogram to help deduce their structures. The presence of two chlorine atoms in a molecule can be indicated by the isotope ratio of molecular ion clusters in the mass spectra.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
Causality: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[13] While not a primary purity assessment tool, it serves as a quick quality control check to ensure the fundamental structural components, like the vinyl group, are present and that certain impurities (e.g., hydroxyl groups from water) are absent.[19]
Key Vibrational Bands for this compound:
-
~3100-3150 cm⁻¹: C-H stretch (pyrazole ring and vinyl group).
-
~1640 cm⁻¹: C=C stretch (vinyl group).
-
~1500-1550 cm⁻¹: C=N stretch (pyrazole ring).
-
~900-1000 cm⁻¹: =C-H bend (out-of-plane vinyl C-H wags).
-
~600-700 cm⁻¹: C-I stretch.
A spectrum consistent with these bands provides supporting evidence for the compound's identity. The absence of a broad peak around 3200-3400 cm⁻¹ can indicate the absence of significant water or unreacted N-H pyrazole starting material.
Comparison of Analytical Techniques
| Technique | Principle | Information Gained | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Purity (%), presence of impurities, retention time. | High sensitivity, excellent for quantitation, robust.[10][12] | Requires chromophore, co-elution can mask impurities, non-destructive. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure, connectivity, relative quantitation. | Gold standard for structure, qNMR for absolute purity.[9][14] | Lower sensitivity than MS, signal overlap can be problematic, requires more sample. |
| MS | Mass-to-charge ratio of ionized molecules. | Molecular weight, elemental formula (HRMS). | Extremely high sensitivity, definitive M.W. confirmation.[20][18] | Isomers are indistinguishable, ionization efficiency varies, destructive. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | Fast, non-destructive, simple sample preparation.[13] | Primarily qualitative, not suitable for quantifying purity, complex spectra. |
Conclusion
Assessing the purity of a critical building block like this compound is a non-negotiable step in ensuring the success and reproducibility of research and development efforts. A single method is insufficient. The orthogonal combination of HPLC for robust quantitative purity, NMR for definitive structural confirmation, and MS for molecular weight verification provides a self-validating system that ensures the material meets the stringent quality standards required by drug development professionals. By understanding the principles behind each technique and the potential impurities that may arise, researchers can confidently validate the quality of their synthesized materials, paving the way for reliable and groundbreaking science.
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Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
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Lee, Y. R., & Kim, Y. M. (2015). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]
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Zhang, X., et al. (2021). Development of a Purity Certified Reference Material for Vinyl Acetate. Molecules. [Link]
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]
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A Comparative Guide to the Synthesis of 4-Iodo-1-vinyl-1H-pyrazole: Methodologies, Performance Benchmarks, and Experimental Protocols
Introduction
The 4-iodo-1-vinyl-1H-pyrazole scaffold is a highly valuable building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. The vinyl group serves as a versatile handle for polymerization and click chemistry, while the iodo-substituent at the C4 position provides a crucial vector for diversification through transition-metal-catalyzed cross-coupling reactions.[1][2] This unique combination allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors like Crizotinib.[3]
Given its strategic importance, the efficient and regioselective synthesis of this compound is of paramount interest to researchers. The synthetic challenge lies in the precise installation of two distinct functional groups—iodine and vinyl—onto the pyrazole core. This guide presents a critical evaluation of various synthetic strategies, benchmarking their performance through a detailed analysis of reaction mechanisms, yields, and operational parameters. We will dissect the synthesis into its core transformations—iodination and N-vinylation—and evaluate the strategic implications of their sequential ordering.
Strategic Overview: Dissecting the Synthetic Pathways
The synthesis of this compound from a parent pyrazole can be approached via two primary strategic routes. The choice of pathway significantly impacts feasibility, overall yield, and purification challenges due to the potential for competing side reactions and differences in substrate reactivity at each stage.
-
Route A: Iodination First, then Vinylation. This is the most commonly employed strategy. It involves the initial electrophilic iodination of the electron-rich C4 position of the pyrazole ring, followed by the N-vinylation of the resulting 4-iodopyrazole.
-
Route B: Vinylation First, then Iodination. This alternative route begins with the N-vinylation of pyrazole, followed by the iodination of the 1-vinyl-1H-pyrazole intermediate. This pathway may be advantageous if the N-vinylation reaction is sensitive to the steric bulk or electronic effects of the iodo-substituent.
Part 1: Benchmarking C4-Iodination Methodologies
The direct electrophilic iodination of the pyrazole ring is the cornerstone of this synthesis. The C4 position is the most nucleophilic and sterically accessible site, leading to high regioselectivity in most cases.[3] The choice of iodinating agent and reaction conditions is critical and depends on the substrate's electronic properties and the desired process scalability.
The mechanism proceeds via a classic electrophilic aromatic substitution, where a potent electrophile (I+) is generated in situ and attacks the electron-rich pyrazole ring. The stability of the resulting intermediate and the ease of proton loss drive the reaction forward.
Comparative Data for Pyrazole Iodination
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| I₂ / Oxidant | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | 80 | 12-24 | 80-95% | Pro: High yields, effective for electron-withdrawing groups.[4][5] Con: Requires stoichiometric oxidant, potential for side reactions. |
| I₂ / H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | 1-72 | 63-100% | Pro: "Green" method with water as the only byproduct.[3][6] Con: Long reaction times for less reactive substrates. |
| NIS / Acid | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | Acetic Acid | 80 | 12-16 | ~85% | Pro: Highly effective for deactivated pyrazoles.[5] Con: Uses corrosive strong acid, succinimide byproduct removal. |
| ICl | Iodine Monochloride (ICl), Li₂CO₃ | Dichloromethane | Room Temp. | 1-24 | Up to 95% | Pro: Very reactive iodinating agent, fast reactions.[6][7] Con: ICl is corrosive and moisture-sensitive. Base required. |
| KIO₃ / Catalyst | KIO₃, (PhSe)₂ | Acidic Media | - | - | Good | Pro: Catalytic method for direct iodination.[4][8] Con: Requires specialized catalyst, potential selenium toxicity concerns. |
Expert Analysis & Recommendation
For general laboratory-scale synthesis, the Iodine/Hydrogen Peroxide method offers an excellent balance of efficiency, cost-effectiveness, and environmental safety.[3][6] Its primary drawback is the potentially long reaction time, which can be mitigated by gentle heating for less reactive pyrazoles. For substrates bearing electron-withdrawing groups or for rapid synthesis, the Iodine/CAN system is a robust and high-yielding alternative, albeit with a less favorable environmental profile.[4][5]
Part 2: Benchmarking N1-Vinylation Methodologies
The introduction of the vinyl group onto the pyrazole nitrogen is the second critical transformation. The choice of method here is often a trade-off between reagent availability, reaction conditions, and catalyst cost.
Comparative Data for Pyrazole N-Vinylation
| Method | Reagents | Catalyst / Conditions | Typical Yield (%) | Key Advantages & Disadvantages |
| Phase-Transfer Catalysis (PTC) | 1,2-Dichloroethane | NaOH, PTC (e.g., TBAB) | 75-90% | Pro: Inexpensive reagents, simple procedure.[9] Con: Two-step process (alkylation then elimination), may not be suitable for complex substrates. |
| Copper-Catalyzed Vinylation | Vinylsilane | CuF₂, DMAP | High | Pro: Mild room temperature conditions, good functional group tolerance.[10] Con: Requires specialized vinylating agent (vinylsilane). |
| Palladium-Catalyzed Vinylation | Vinyl Triflates | Pd Catalyst (e.g., Pd(OAc)₂), Ligand | 60-70% | Pro: Stereospecific, applicable to non-nucleophilic azoles.[11] Con: Requires synthesis of vinyl triflates, expensive catalyst. |
| Direct Vinylation | Acetylene Gas | Base (e.g., KOH), DMSO | 70-86% | Pro: Atom-economical.[9] Con: Requires handling of flammable acetylene gas, high pressure/temperature may be needed. |
Expert Analysis & Recommendation
For robustness and operational simplicity on a laboratory scale, the Phase-Transfer Catalysis (PTC) method is highly attractive. It utilizes common and inexpensive reagents and avoids the need for transition metal catalysts.[9] The reaction proceeds via N-alkylation with 1,2-dichloroethane to form a 1-(2-chloroethyl)pyrazole intermediate, which then undergoes base-promoted dehydrochlorination to yield the N-vinyl product. For more sensitive substrates where milder conditions are paramount, the Copper-Catalyzed Vinylation with a vinylsilane offers a state-of-the-art alternative, though at a higher reagent cost.[10]
Part 3: Integrated Synthetic Routes & Protocols
We will now detail the most practical integrated pathway (Route A) and provide a validated experimental protocol.
Recommended Pathway: Route A - Iodination Followed by Vinylation
This route is generally preferred because the initial iodination step is highly efficient on the unsubstituted pyrazole. The subsequent N-vinylation of 4-iodopyrazole is also well-established and avoids potential complications of iodinating a vinyl-substituted pyrazole, where the vinyl group itself could undergo undesired side reactions with the iodinating reagents.
Experimental Protocol 1: Synthesis of 4-Iodopyrazole (I₂/H₂O₂ Method)
This protocol is adapted from the environmentally friendly procedure reported for pyrazole iodination.[3]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend pyrazole (1.0 eq., e.g., 6.81 g, 100 mmol) in deionized water (100 mL).
-
Reagent Addition: To this suspension, add molecular iodine (I₂) (0.5 eq., 12.69 g, 50 mmol).
-
Oxidant Addition: While stirring vigorously, add 30% hydrogen peroxide (H₂O₂) (0.6 eq., 6.8 mL, 60 mmol) dropwise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Workup: Upon completion, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color dissipates.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-iodopyrazole, can be purified by column chromatography on silica gel or by recrystallization to yield a white solid.
Experimental Protocol 2: Synthesis of this compound (PTC Method)
This protocol is based on the established N-vinylation method using phase-transfer catalysis.[9]
-
Setup: To a 250 mL round-bottom flask, add 4-iodopyrazole (1.0 eq., e.g., 19.4 g, 100 mmol), 1,2-dichloroethane (DCE) (1.5 eq., 11.8 mL, 150 mmol), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 eq., 1.61 g, 5 mmol).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (5.0 eq., 40 mL).
-
Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously for 8-12 hours. The reaction first forms the chloroethyl intermediate, followed by in-situ elimination to the vinyl product. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water (100 mL) and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine all organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil or low-melting solid.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial C4-iodination of pyrazole followed by N1-vinylation. For the iodination step, the I₂/H₂O₂ system in water stands out as a green, safe, and effective method for laboratory synthesis. For the subsequent N-vinylation, a phase-transfer catalysis approach using 1,2-dichloroethane and aqueous NaOH provides a scalable, cost-effective, and operationally simple protocol. By carefully selecting and optimizing from the benchmarked methods presented in this guide, researchers can efficiently access this critical synthetic intermediate for applications in drug discovery and materials development.
References
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Padwa, A., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]
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Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Khabnadideh, S., et al. (2012). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules. Available at: [Link]
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Zheng, L., et al. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts. Available at: [Link]
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Lee, C., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
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Zahid, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]
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Andrijević, A., et al. (2022). Application of the Sandmeyer reaction for the synthesis of compounds... ResearchGate. Available at: [Link]
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Silva, A. M. S., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
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Wang, C., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic Chemistry Frontiers. Available at: [Link]
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Kappe, C. O. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
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Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
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Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Available at: [Link]
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Jasiński, M., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. New Journal of Chemistry. Available at: [Link]
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Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
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Daidone, G., et al. (2014). Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. ResearchGate. Available at: [Link]
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Das, P., et al. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters. Available at: [Link]
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de la Cruz, P., et al. (1996). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Nascimento, V., et al. (2018). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Scite.ai. Available at: [Link]
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Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
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Jasiński, M., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Available at: [Link]
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Barluenga, J., et al. (2002). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters. Available at: [Link]
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Cuff, J., et al. (2013). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]
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Cernova, J., et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
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Turgut, Z. (2007). Development of new methods for the synthesis of pyrazoles, 4-iodopyrazoles, isoxazoles and 1,2,4-oxadiazoles. Middle East Technical University. Available at: [Link]
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de la Vega, M. L., et al. (2020). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-1-vinyl-1H-pyrazole
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
As researchers dedicated to innovation, our work extends beyond the successful synthesis of novel compounds like 4-Iodo-1-vinyl-1H-pyrazole. The responsible management of chemical waste is a critical, non-negotiable component of the research lifecycle. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established regulatory standards and best practices for handling halogenated heterocyclic organic compounds.
Part 1: Hazard Profile and Waste Classification
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from analogous structures like 4-Iodo-1H-pyrazole and other substituted pyrazoles.
Based on these related compounds, this compound must be presumed to be a hazardous substance.[1][2][3] It falls under the category of halogenated organic compounds , a classification that carries specific regulatory weight for disposal.[4][5] The primary hazards are summarized below.
| Hazard Classification | Description | Rationale & Source Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Based on data for 4-Iodo-1H-pyrazole (CAS 3469-69-0).[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | A common characteristic of functionalized pyrazoles.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Based on data for 4-Iodo-1H-pyrazole and related structures.[3][6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[1][3] | A specified target organ toxicity for 4-Iodopyrazole.[2] |
| Environmental Hazard | An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[3] | Halogenated organics can be persistent and harmful to aquatic life.[7] |
Given this profile, any waste containing this compound must be classified and managed as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[8][9]
Part 2: Essential Safety and Personal Protective Equipment (PPE)
Prior to handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection : Wear chemical safety goggles compliant with European Standard EN 166 or equivalent.[6]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or spill cleanup, consider additional protective clothing.[6][10]
-
Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]
Part 3: Disposal Workflow and Step-by-Step Protocols
The correct disposal pathway for this compound depends on its form (solid, liquid, or contaminated material). The following workflow provides a clear decision-making process for proper segregation and disposal.
Caption: Disposal decision workflow for this compound waste.
Protocol 1: Disposal of Unused/Expired Solid Compound
-
Containerization : Ensure the compound is in its original, securely sealed container. If the original container is compromised, transfer it to a new, compatible container.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[11][12]
-
Storage : Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[13]
-
Collection : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[10]
Protocol 2: Disposal of Contaminated Solid Waste
This stream includes items such as used gloves, weigh boats, pipette tips, and contaminated bench paper.
-
Collection : Place all contaminated solid materials into a designated, heavy-duty plastic bag or a sealable container.[14]
-
Labeling : Label the bag or container as "Hazardous Waste: Solid Debris Contaminated with this compound".
-
Storage and Collection : Store the sealed container in the SAA and arrange for EHS pickup. Do not mix this solid waste with regular laboratory trash.[9]
Protocol 3: Disposal of Liquid Waste Solutions
This is the most critical protocol requiring strict segregation. This waste stream includes reaction mixtures, mother liquors, and solutions from chromatographic purification.
-
Segregation : This is a halogenated organic waste . It MUST be collected separately from non-halogenated solvent waste.[5][15] Mixing these streams is a common and costly disposal error.
-
Containerization : Use a designated and compatible waste container, often a 4-liter glass bottle or a specialized safety carboy provided by EHS.[5] The container must have a screw-top cap and be kept closed at all times except when adding waste.[4][5]
-
Labeling : As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[5] Clearly list all chemical constituents and their approximate percentages, including "this compound" and all solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Storage and Collection : Store the container in secondary containment within the SAA. Do not overfill the container (leave at least 10% headspace).[9] When the container is full, arrange for EHS pickup.
Part 4: Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Don PPE : Before cleanup, don the full required PPE as described in Part 2.
-
Containment : For a minor spill of the solid, gently sweep the material to avoid generating dust.[1] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[5][16]
-
Collection : Carefully collect the absorbed material and contaminated absorbents into a sealable, puncture-resistant container.[5]
-
Decontamination : Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as contaminated solid waste.
-
Disposal : Label the container as "Spill Debris: this compound" and manage it as hazardous solid waste for EHS collection.
Part 5: Regulatory and Compliance Imperatives
The procedures in this guide are designed to comply with the primary federal regulations governing hazardous waste in the United States.
-
Resource Conservation and Recovery Act (RCRA) : Administered by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[17][18] The regulations for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[19][20] Your laboratory is considered a hazardous waste generator and must adhere to these standards.[18]
-
Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[21][22] This CHP must include procedures for the safe removal of contaminated waste.[22][23]
Crucially, you must always consult your own institution's EHS office and Chemical Hygiene Plan. While federal regulations provide the framework, your local institution will have specific procedures, container types, and pickup schedules that must be followed.
References
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A Researcher's Guide to the Safe Handling of 4-Iodo-1-vinyl-1H-pyrazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-1-vinyl-1H-pyrazole. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from closely related analogs and the known reactivity of vinyl-substituted heterocycles to provide a robust framework for safe handling and disposal. The causality behind each procedural recommendation is explained to foster a deep understanding of the associated risks.
Hazard Assessment: A Synthesis of Known Risks
-
Iodinated Pyrazole Core: Based on analogs like 4-Iodo-1H-pyrazole and 4-Iodo-1-methyl-1H-pyrazole, the compound is expected to be a solid that poses the following hazards[1][2][3]:
-
Vinyl Substituent: The presence of a vinyl group introduces an additional, significant hazard: the potential for uncontrolled polymerization . Vinyl monomers can polymerize exothermically, and this reaction can be initiated by heat, light, or contaminants[4]. If this occurs in a sealed container, it can lead to a dangerous pressure buildup[4]. The reactivity of vinyl-substituted N-heterocycles is an active area of research, and they can participate in various addition reactions[3][5].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides good resistance to a wide variety of chemicals and is preferable for chemical protection during incidental contact[6][7]. Always inspect gloves before use and use proper removal technique to avoid skin contact[8]. |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash hazards[9][10]. | Protects against dust particles and potential chemical splashes. Given the serious eye irritation hazard, this is mandatory[1][2][3]. A face shield offers an additional layer of protection, especially when handling larger quantities or solutions[10]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin from contact with the chemical. Long-sleeved clothing is essential[9]. Flame-resistant material is a prudent precaution due to the potential for exothermic polymerization[11]. |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA or EN 136 approved respirator may be necessary[9]. | To prevent inhalation of dust, which can cause respiratory irritation[1][2][3]. All handling of the solid and its solutions should be performed in a fume hood to minimize airborne concentrations. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating protocol.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
